Trimethoprim-PEG3-amine TFA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-9-4-5-11-7-6-10-3-2-8/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUWOEKJQRUMBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30996169 | |
| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74654-07-2 | |
| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74654-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(2-Methoxyethoxy)ethoxy)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074654072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2-methoxyethoxy)ethoxy]ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Trimethoprim-PEG3-amine TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim-PEG3-amine Trifluoroacetic acid (TFA) salt is a functionalized derivative of the antibiotic trimethoprim (B1683648). It incorporates a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This modification makes it a valuable tool in biomedical research and drug development, primarily for its application in the TMP-tag system for protein labeling and as a component in the construction of Proteolysis Targeting Chimeras (PROTACs).
The trimethoprim moiety provides a high-affinity binding handle for E. coli dihydrofolate reductase (eDHFR), an enzyme that can be genetically fused to a protein of interest. The PEG linker enhances solubility and provides a spacer, while the terminal amine allows for conjugation to various molecules such as fluorophores, biotin, or ligands for E3 ubiquitin ligases.[1][2]
Core Technical Data
The following table summarizes the key quantitative data for Trimethoprim-PEG3-amine TFA, compiled from various suppliers.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₃H₃₆N₆O₇ · xCF₃COOH | [1] |
| Molecular Weight | 850.6 g/mol (as the TFA salt) | [1] |
| Purity | ≥95% | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMF, DMSO, and water | [1][3] |
| CAS Number | 2108550-88-3 | [4] |
| Storage Temperature | -20°C | [3] |
Applications
TMP-Tag for Cellular Imaging
Trimethoprim-PEG3-amine is a key component of the TMP-tag system, a chemical labeling strategy for visualizing proteins in living cells. The system relies on the high-affinity and specific interaction between trimethoprim and eDHFR. A protein of interest is genetically fused with the eDHFR tag. A fluorescent dye is then conjugated to the amine group of Trimethoprim-PEG3-amine. When this fluorescent probe is introduced to the cells, it selectively binds to the eDHFR-fusion protein, allowing for its visualization via fluorescence microscopy.[2][5][6]
A more advanced application involves a covalent TMP-tag, where a cysteine residue is engineered into the eDHFR protein. This cysteine reacts with an electrophilic group on the trimethoprim probe, resulting in a permanent label.[4]
PROTACs for Targeted Protein Degradation
The bifunctional nature of Trimethoprim-PEG3-amine makes it an ideal linker for the synthesis of PROTACs. A PROTAC is a chimeric molecule with two heads and a linker. One head binds to a target protein of interest, and the other head recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
In this context, the trimethoprim end of the molecule can be used to target a protein fused with eDHFR, while the terminal amine can be conjugated to a ligand for an E3 ligase, such as pomalidomide (B1683931) for Cereblon (CRBN) or a VHL ligand for the von Hippel-Lindau E3 ligase.[7][8][9]
Experimental Protocols
Synthesis of a Fluorescent TMP-Tag Probe
This protocol describes a representative method for conjugating a fluorescent dye to this compound.
Materials:
-
This compound
-
NHS-ester functionalized fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL.
-
Add triethylamine (2 equivalents) to neutralize the TFA salt and deprotonate the primary amine.
-
In a separate vial, dissolve the NHS-ester functionalized fluorescent dye in anhydrous DMF.
-
Add the dye solution dropwise to the Trimethoprim-PEG3-amine solution while stirring. Use a 1.1 molar excess of the dye.
-
Allow the reaction to proceed at room temperature for 4 hours, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, purify the product by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final fluorescent TMP-tag probe as a solid.
Labeling of eDHFR-tagged Proteins in Live Cells
This protocol outlines the general steps for labeling a protein of interest fused to eDHFR in live mammalian cells using a fluorescent TMP-tag probe.
Materials:
-
Mammalian cells expressing the eDHFR-fusion protein of interest
-
Fluorescent TMP-tag probe (e.g., synthesized as described above)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Plate the cells on a glass-bottom dish suitable for microscopy and allow them to adhere overnight.
-
Prepare a stock solution of the fluorescent TMP-tag probe in DMSO (e.g., 1 mM).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-5 µM).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the fluorescent TMP-tag probe to the cells.
-
Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove unbound probe.
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of targeted protein degradation by a TMP-based PROTAC.
Experimental Workflow Diagram
Caption: Workflow for evaluating the efficacy of a TMP-based PROTAC.
References
- 1. A Fluorogenic TMP-tag for High Signal-to-Background Intracellular Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. An In Vivo Covalent TMP-tag Based on Proximity-Induced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic dysfunction in dihydrofolate reductase results from antifolate drug binding: modulation of dynamics within a structural state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yulonglilab.org [yulonglilab.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
Trimethoprim-PEG3-amine TFA chemical structure and properties
This technical guide provides a comprehensive overview of Trimethoprim-PEG3-amine TFA, a specialized chemical probe designed for advanced biological research. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, and applications, with a focus on its use in cellular imaging and protein analysis.
Chemical Structure and Properties
This compound is a derivative of the antibiotic trimethoprim (B1683648), modified with a three-unit polyethylene (B3416737) glycol (PEG) linker and terminating in a primary amine. The compound is supplied as a trifluoroacetate (B77799) (TFA) salt. The PEG linker enhances the molecule's solubility and provides a flexible spacer for conjugation to other molecules.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| Chemical Name | Trimethoprim-PEG3-amine trifluoroacetate |
| CAS Number | 2108550-88-3[1] |
| Molecular Formula | C₂₃H₃₆N₆O₇ • 3CF₃COOH |
| Formula Weight | 850.6 g/mol |
| Appearance | White solid |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (15 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2, 10 mg/ml) |
| Storage | Store at -20°C for long-term stability (≥ 4 years) |
Table 2: Spectroscopic and Physicochemical Data
| Property | Value/Description |
| λmax | 210 nm |
| pKa | Not experimentally determined for this specific conjugate. The parent drug, trimethoprim, has reported pKa values of approximately 7.12. |
| logP | Not experimentally determined for this specific conjugate. The PEGylation is expected to decrease the logP compared to the parent drug. |
| Melting Point | Not reported. The parent drug, trimethoprim, has a melting point of around 200°C. Thermal decomposition of trimethoprim begins at approximately 240°C.[2] |
Mechanism of Action and Biological Applications
The primary application of this compound is as a component of the TMP-tag system for specific labeling of proteins in living cells. This system leverages the high-affinity and specific interaction between trimethoprim and E. coli dihydrofolate reductase (eDHFR).
The core principle involves the genetic fusion of a target protein with eDHFR. When a fluorescent dye or another probe is conjugated to Trimethoprim-PEG3-amine, this complex can be introduced to the cells. The trimethoprim moiety acts as a targeting ligand, binding with high affinity (Kd ≈ 1 nM) to the eDHFR tag, thereby delivering the conjugated probe to the protein of interest.[3] The low affinity of trimethoprim for mammalian DHFR (Kd > 1 µM) ensures minimal off-target binding and low background signal.[3]
This technology enables a variety of applications, including:
-
Live-cell imaging: Visualization of protein localization and dynamics.
-
Protein manipulation: Delivery of functional probes to modulate protein activity.
-
PROTAC development: As a component of Proteolysis Targeting Chimeras (PROTACs) to induce targeted protein degradation.
Below is a diagram illustrating the general workflow of the TMP-tag system.
References
An In-depth Technical Guide to the Mechanism of Action of Trimethoprim-PEG3-amine TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethoprim-PEG3-amine TFA is a specialized derivative of the antibiotic trimethoprim (B1683648). While its core structure retains the ability to interact with dihydrofolate reductase (DHFR), its primary application is not as a direct therapeutic agent. Instead, it serves as a crucial component in the "TMP-tag" system, a powerful chemogenetic tool for protein labeling and visualization within living cells. This guide elucidates the mechanism of action, presents relevant quantitative data, details experimental protocols, and provides visual diagrams to illustrate the underlying principles and workflows.
Core Mechanism of Action: Dihydrofolate Reductase Inhibition
The foundational mechanism of this compound is inherited from its parent molecule, trimethoprim. Trimethoprim is a synthetic antibiotic that functions as a competitive inhibitor of dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical step in the folic acid metabolic pathway. THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. By blocking DHFR, trimethoprim halts the production of these essential molecules, leading to the cessation of bacterial growth and, ultimately, cell death.
A key feature of trimethoprim is its high selectivity. It binds to bacterial DHFR with an affinity that is several orders of magnitude greater than its affinity for mammalian DHFR, which accounts for its therapeutic efficacy with minimal side effects in the host.
The Folate Synthesis Pathway and Point of Inhibition
The following diagram illustrates the folate synthesis pathway and highlights the inhibitory action of trimethoprim.
Applications of Trimethoprim-PEG3-amine TFA in Molecular Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim-PEG3-amine Trifluoroacetic acid (TFA) salt is a key bifunctional molecule that serves as a cornerstone for the development of the Trimethoprim-based chemical tag (TMP-tag) system. This technology offers a powerful and versatile method for the specific labeling and manipulation of proteins in living cells. The core of this system lies in the high-affinity and specific interaction between the antibiotic trimethoprim (B1683648) and its bacterial target, Escherichia coli dihydrofolate reductase (eDHFR).[1][2] By fusing a protein of interest (POI) to eDHFR, researchers can selectively target this fusion protein with a trimethoprim derivative conjugated to a probe of choice, such as a fluorophore or a biotin (B1667282) tag. The PEG3 (polyethylene glycol) linker enhances the solubility and provides a flexible spacer between trimethoprim and the conjugated molecule, while the terminal amine group allows for straightforward conjugation to a wide array of probes.[3][4] This guide provides a comprehensive overview of the applications of Trimethoprim-PEG3-amine TFA in molecular biology, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Core Principle: The TMP-Tag System
The TMP-tag system leverages the potent and specific binding of trimethoprim to E. coli DHFR.[1] Mammalian DHFR has a significantly lower affinity for trimethoprim, ensuring minimal off-target effects in mammalian cells.[1][2] A protein of interest is genetically fused to eDHFR, and this fusion protein is then expressed in cells. A probe molecule, conjugated to trimethoprim via a linker such as PEG3, is introduced to the cells. This TMP-probe then specifically binds to the eDHFR-tagged protein, allowing for its visualization and manipulation.
The versatility of the TMP-tag system is further enhanced by the development of both non-covalent and covalent labeling strategies. Covalent TMP-tags, which have evolved through second and third generations, utilize proximity-induced reactions to form a permanent bond between the tag and the probe, offering advantages for applications like single-molecule tracking and pulse-chase labeling.[5][6][7][8]
Quantitative Data
A summary of key quantitative data related to the TMP-tag system is presented below.
| Parameter | Value | System/Condition | Reference |
| Binding Affinity (Kd) | |||
| TMP to E. coli DHFR | ~1 nM | in vitro | [1][2] |
| TMP to mammalian DHFR | >1 µM | in vitro | [1][2] |
| Covalent Labeling Kinetics | |||
| First-generation A-TMP-tag with eDHFR:L28C | t½ ≈ 50 min | in vitro | [5] |
| Second-generation A-TMP-tag v2.0 with eDHFR:L28C | t½ ≈ 8 min | in vitro | [7] |
| Third-generation TMP3-Biotin with eDHFR:L28C | t½ ≈ 3 min | in vitro, 37°C | |
| Fluorogenic Probe Enhancement | |||
| TMP-Q-Atto520 with eDHFR:L28C | >20-fold fluorescence increase | in vitro | [9] |
Key Applications and Experimental Protocols
Live-Cell Imaging
Live-cell imaging is the most prominent application of the TMP-tag system. The ability to conjugate a wide variety of organic fluorophores to trimethoprim allows for multicolor imaging, super-resolution microscopy, and two-photon imaging.[10][11]
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa)
-
Plasmid encoding the POI-eDHFR fusion protein
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Trimethoprim-PEG3-fluorophore conjugate (e.g., TMP-TMR)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Transfection:
-
Plate mammalian cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of transfection.
-
Transfect the cells with the POI-eDHFR plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours to allow for expression of the fusion protein.
-
-
Labeling:
-
Prepare a stock solution of the Trimethoprim-PEG3-fluorophore conjugate in DMSO (e.g., 1 mM).
-
Dilute the stock solution in pre-warmed cell culture medium to the final desired concentration (typically 100 nM - 5 µM).
-
Remove the medium from the cells and replace it with the medium containing the TMP-probe.
-
Incubate the cells at 37°C for 15-60 minutes. The optimal time and concentration should be determined empirically.
-
-
Imaging:
-
For non-fluorogenic probes, wash the cells 2-3 times with pre-warmed PBS or live-cell imaging medium to remove unbound probe.
-
For fluorogenic probes, washing is often not necessary, which is a significant advantage for minimizing cell stress.[9][10]
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protein Pull-down Assays
By conjugating trimethoprim to an affinity tag like biotin, the TMP-tag system can be used to perform pull-down assays to identify protein-protein interactions.
Materials:
-
Cells expressing the POI-eDHFR fusion protein
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Trimethoprim-PEG3-biotin conjugate
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Apparatus for SDS-PAGE and Western blotting or access to a mass spectrometry facility
Procedure:
-
Cell Lysis:
-
Harvest cells expressing the POI-eDHFR protein.
-
Lyse the cells in an appropriate lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Complex Formation and Capture:
-
Add the Trimethoprim-PEG3-biotin conjugate to the clarified lysate to a final concentration of 1-10 µM.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the TMP-biotin to bind to the POI-eDHFR.
-
Add pre-equilibrated streptavidin-coated beads to the lysate and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose).
-
Discard the supernatant and wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Coomassie staining, Western blotting for specific interactors, or mass spectrometry for the identification of novel binding partners.
-
Synthesis of TMP-PEG3-Amine Conjugates
This compound is the starting point for creating custom probes. The terminal amine can be readily coupled to molecules containing a reactive group, such as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
Fluorophore with an NHS ester reactive group (e.g., TMR-NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
A base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA)
-
Reaction vial
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Reaction Setup:
-
Dissolve this compound in anhydrous DMF.
-
Add 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) to neutralize the TFA salt and deprotonate the amine.
-
In a separate vial, dissolve 1-1.2 equivalents of the NHS-ester fluorophore in anhydrous DMF.
-
-
Coupling Reaction:
-
Add the fluorophore solution to the Trimethoprim-PEG3-amine solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight, protected from light.
-
-
Purification and Verification:
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, purify the product using reverse-phase HPLC.
-
Verify the identity and purity of the final Trimethoprim-PEG3-fluorophore conjugate by mass spectrometry and NMR.
-
Conclusion
This compound is a pivotal reagent that enables a broad spectrum of applications in molecular and cell biology. The TMP-tag system, built upon this molecule, provides a highly specific and versatile platform for protein labeling, imaging, and interaction studies within the complex environment of living cells. Its modularity, coupled with the continuous development of more advanced and fluorogenic probes, ensures its place as a valuable tool in the researcher's toolkit for dissecting cellular processes with high spatial and temporal resolution. The detailed protocols and workflows provided in this guide serve as a starting point for the successful implementation of this powerful technology.
References
- 1. yulonglilab.org [yulonglilab.org]
- 2. thomassci.com [thomassci.com]
- 3. scispace.com [scispace.com]
- 4. Pull-down assay experiments using Tagged protein purification kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 5. An In Vivo Covalent TMP-tag Based on Proximity-Induced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorogenic TMP-tag for high signal-to-background intracellular live cell imaging. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Fluorogenic TMP-tag for High Signal-to-Background Intracellular Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fluorogenic TMP-tag for high signal-to-background intracellular live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Second-Generation Covalent TMP-Tag for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Trimethoprim-PEG3-amine TFA as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.
This technical guide provides a comprehensive overview of Trimethoprim-PEG3-amine TFA, a specialized linker used in the development of PROTACs. Trimethoprim (B1683648), a well-known antibiotic, can be repurposed as a high-affinity ligand for proteins that have been genetically tagged with E. coli dihydrofolate reductase (eDHFR). This strategy allows for the targeted degradation of virtually any protein of interest that can be fused to the eDHFR tag. The inclusion of a three-unit polyethylene (B3416737) glycol (PEG3) spacer enhances solubility and provides optimal length and flexibility for the formation of a productive ternary complex between the eDHFR-tagged POI and an E3 ligase. The terminal amine group allows for straightforward conjugation to an E3 ligase ligand, and the trifluoroacetic acid (TFA) salt form ensures stability and solubility of the linker.
Physicochemical Properties
The physicochemical properties of a PROTAC linker are paramount to its function. They dictate the overall solubility, permeability, and conformational flexibility of the final PROTAC molecule. Below is a summary of the available quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 678.71 g/mol | --INVALID-LINK-- |
| CAS Number | 2108550-88-3 | --INVALID-LINK-- |
| Appearance | White solid | --INVALID-LINK-- |
| Solubility | Soluble in DMF or DMSO | --INVALID-LINK-- |
| Purity | Typically >95% (commercial source) | General supplier information |
Synthesis of this compound
Proposed Synthetic Scheme
Caption: Proposed synthetic route for this compound.
Detailed Methodologies
Step 1: Synthesis of 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (B121800) (Trimethoprim-OH)
This precursor is synthesized from Trimethoprim.
-
Reaction: Trimethoprim is treated with hydrobromic acid (HBr) at elevated temperatures to selectively demethylate the 4-methoxy group.
-
Procedure:
-
Dissolve Trimethoprim in 48% HBr.
-
Heat the mixture to 90-95°C for approximately 20-30 minutes.
-
Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the product.
-
The crude product can be purified by recrystallization.
-
-
Reference: A similar procedure is described in the synthesis of Trimethoprim-pomalidomide PROTACs.[1]
Step 2: Preparation of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Boc-PEG3-amine)
This involves the mono-protection of a commercially available PEG3-diamine.
-
Reaction: 1,2-Bis(2-aminoethoxy)ethane is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the mono-Boc-protected diamine.
-
Procedure:
-
Dissolve the diamine in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.
-
Add Boc₂O (typically 1.0-1.2 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The product can be purified by column chromatography.
-
-
Reference: General procedures for Boc protection of amines are widely available.[2]
Step 3: Coupling of Trimethoprim-OH with Boc-PEG3-amine
The phenolic hydroxyl group of Trimethoprim-OH is coupled to the Boc-protected PEG3-amine. This can be achieved through various etherification reactions.
-
Reaction: A Mitsunobu reaction or a Williamson ether synthesis can be employed. For the Williamson ether synthesis, the amine end of Boc-PEG3-amine would first need to be converted to a leaving group (e.g., a tosylate or mesylate). A more direct approach is the Mitsunobu reaction.
-
Mitsunobu Procedure:
-
Dissolve Trimethoprim-OH, Boc-PEG3-amine, and triphenylphosphine (B44618) (PPh₃) in a suitable solvent like anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the mixture to 0°C.
-
Add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise.
-
Allow the reaction to proceed at room temperature overnight.
-
The product is then purified by column chromatography.
-
Step 4: Deprotection of the Boc Group and TFA Salt Formation
The final step is the removal of the Boc protecting group to yield the free amine, which is then isolated as a TFA salt.
-
Reaction: The Boc group is cleaved under acidic conditions using trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the Boc-protected coupled product in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
The solvent and excess TFA are removed under reduced pressure to yield the final product, this compound salt.
-
-
Reference: Standard Boc deprotection protocols are well-documented.[2]
Experimental Protocols for PROTAC Evaluation
Once this compound is conjugated to an E3 ligase ligand to form a complete PROTAC, its biological activity must be evaluated. The following are key experimental protocols for assessing the efficacy of a Trimethoprim-based PROTAC.
Western Blot for eDHFR-tagged Protein Degradation
This assay directly measures the reduction in the levels of the target protein.
-
Cell Culture and Treatment:
-
Seed cells stably expressing the eDHFR-tagged protein of interest in a multi-well plate.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of the Trimethoprim-based PROTAC for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against the eDHFR tag or the protein of interest. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
-
-
Reference: Detailed Western blot protocols are widely available.[3][4] A specific application for eDHFR degradation is also published.[1]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the cytotoxic effect of the PROTAC on the cells.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of PROTAC concentrations for a prolonged period (e.g., 72 hours).
-
For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
For a CellTiter-Glo® assay, add the reagent to the wells, incubate, and measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the PROTAC concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
-
-
Reference: Protocols for cell viability assays are standard in cell biology.[5][6]
Ternary Complex Formation Assay (e.g., NanoBRET™ or AlphaLISA®)
This assay confirms that the PROTAC is able to induce the formation of a ternary complex between the eDHFR-tagged POI and the E3 ligase.
-
NanoBRET™ Assay:
-
Co-express the eDHFR-tagged POI fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or Cereblon) fused to HaloTag® in cells.
-
Add the HaloTag® NanoBRET™ ligand to the cells.
-
Treat the cells with the Trimethoprim-based PROTAC.
-
Add the NanoLuc® substrate and measure both the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission.
-
The BRET ratio is calculated, which is proportional to the proximity of the two fusion proteins.
-
-
AlphaLISA® Assay:
-
Use purified recombinant eDHFR-tagged POI and E3 ligase.
-
One protein is tagged with a donor bead-binding tag (e.g., biotin) and the other with an acceptor bead-binding tag (e.g., GST or His-tag).
-
Incubate the proteins with the PROTAC.
-
Add streptavidin-donor beads and anti-tag acceptor beads.
-
In the presence of a ternary complex, the beads are brought into proximity, and upon excitation, a singlet oxygen is transferred from the donor to the acceptor bead, generating a chemiluminescent signal.
-
-
Data Analysis:
-
The signal is plotted against the PROTAC concentration. A bell-shaped curve is typically observed due to the "hook effect" at high concentrations.
-
-
Reference: Detailed protocols are available from the assay providers and in the literature.[7][8]
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action of a Trimethoprim-based PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the in vitro evaluation of a PROTAC.
Conclusion
This compound is a valuable and versatile linker for the construction of PROTACs targeting proteins tagged with eDHFR. Its design incorporates a high-affinity warhead (Trimethoprim), a flexible and solubility-enhancing PEG3 spacer, and a reactive amine for conjugation to an E3 ligase ligand. This technical guide provides a comprehensive overview of its properties, a proposed synthetic route, and detailed protocols for its application in the development and evaluation of novel protein degraders. The methodologies and visualizations presented herein are intended to serve as a practical resource for researchers in the burgeoning field of targeted protein degradation.
References
- 1. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ternary Complex Formation [promega.com]
- 8. resources.revvity.com [resources.revvity.com]
The Pivotal Role of the PEG3 Linker in Trimethoprim-PEG3-amine TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of the Trimethoprim-PEG3-amine TFA molecule, with a particular focus on the critical functions of its polyethylene (B3416737) glycol (PEG) linker. This compound has emerged as a valuable tool in chemical biology and drug discovery, primarily for its application in protein labeling and targeted protein degradation. Understanding the contribution of each component of this molecule is key to leveraging its full potential in experimental design and therapeutic development.
Core Components and Their Functions
This compound is a heterobifunctional molecule comprised of three key components:
-
Trimethoprim (B1683648) (TMP): An antibiotic that acts as a potent and highly selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1] In the context of this molecule, it serves as the "warhead," providing the targeting specificity.
-
PEG3 Linker: A short polyethylene glycol chain consisting of three ethylene (B1197577) glycol units. This linker acts as a spacer between the trimethoprim moiety and the terminal amine group.
-
Amine Group (-NH2) with a Trifluoroacetic Acid (TFA) Salt: The primary amine serves as a reactive handle for conjugation to a variety of other molecules, such as fluorescent dyes, biotin, or ligands for E3 ubiquitin ligases. The TFA salt is often a result of the synthetic process, particularly during the deprotection of the amine group, and can influence the compound's solubility and handling.[2][3]
The Central Role of the PEG3 Linker
The PEG3 linker is not merely a passive spacer; it imparts several crucial properties to the this compound molecule that are essential for its biological applications.
1. Enhanced Solubility and Biocompatibility: Polyethylene glycol is well-known for its hydrophilic nature, which significantly increases the aqueous solubility of conjugated molecules.[4][5][6][7] This is particularly important for trimethoprim, which has poor water solubility.[8] By incorporating the PEG3 linker, the overall molecule becomes more soluble in physiological buffers, which is critical for its use in cellular and in vivo studies. PEGylation is also known to reduce the immunogenicity of molecules and improve their biocompatibility.[9]
2. Optimal Spacing and Flexibility: The PEG3 linker provides a defined and flexible spacer between the trimethoprim "warhead" and the terminal amine group. This spacing is critical for ensuring that both ends of the molecule can interact with their respective binding partners without steric hindrance. For instance, when conjugated to a fluorescent dye, the PEG3 linker allows the dye to be positioned away from the trimethoprim-binding pocket, minimizing any potential interference with its interaction with DHFR. In the context of PROteolysis TArgeting Chimeras (PROTACs), the length and flexibility of the linker are determining factors for the successful formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase.[1][5][10] While the optimal linker length is often determined empirically, short PEG chains like PEG3 are commonly employed in PROTAC design.[4]
3. Influence on Pharmacokinetics: In therapeutic applications, PEGylation is a widely used strategy to improve the pharmacokinetic properties of drugs. The attachment of PEG chains can increase a drug's hydrodynamic radius, leading to reduced renal clearance and a longer circulation half-life.[6] While the short PEG3 linker in this compound has a modest effect compared to longer PEG chains, it still contributes to the overall physicochemical properties of the final conjugated molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Key Applications and Experimental Considerations
The primary application of this compound is as a precursor for the synthesis of probes for the TMP-tag system . This technology is a powerful tool for non-invasive imaging and manipulation of proteins in living cells.[11][12][13]
TMP-Tag System for Live-Cell Imaging: In this system, the protein of interest is genetically fused to E. coli dihydrofolate reductase (eDHFR). This compound is then conjugated to a fluorescent dye. This TMP-fluorophore conjugate can then be introduced to the cells, where the trimethoprim moiety binds with high affinity and specificity to the eDHFR tag, thereby labeling the protein of interest for visualization by fluorescence microscopy.[12][14]
The high selectivity of this system stems from the significant difference in binding affinity of trimethoprim for bacterial DHFR (Kd ≈ 1 nM) compared to mammalian DHFR (Kd > 1 µM), which results in minimal background labeling of endogenous proteins.[11]
Targeted Protein Degradation with TMP-based PROTACs: Another significant application is in the field of targeted protein degradation. By conjugating Trimethoprim-PEG3-amine to a ligand for an E3 ubiquitin ligase (such as pomalidomide (B1683931) for Cereblon), a TMP-based PROTAC can be created.[15] This heterobifunctional molecule can then be used to induce the ubiquitination and subsequent proteasomal degradation of a target protein that has been fused to eDHFR. This approach allows for the conditional and reversible knockdown of specific proteins, providing a powerful tool for studying protein function.
Quantitative Data
The following table summarizes key quantitative data related to the components and application of this compound.
| Parameter | Value | Reference |
| Binding Affinity (Kd) of Trimethoprim | ||
| to E. coli DHFR (eDHFR) | ~1 nM | [11] |
| to mammalian DHFR | > 1 µM | [11] |
| Physicochemical Properties of Trimethoprim | ||
| Molecular Weight | 290.32 g/mol | [16] |
| Water Solubility | Insoluble | [16] |
| Physicochemical Properties of Trimethoprim-PEG-PLGA Nanoparticles | ||
| Particle Size | 245 ± 40 nm | [8] |
| Drug Loading Capacity | 34.0 ± 1.6% | [8] |
| Encapsulation Efficiency | 88.2 ± 4.3% | [8] |
Experimental Protocols
Synthesis of a Trimethoprim-Fluorophore Conjugate
This protocol describes a general method for conjugating this compound to an NHS-ester activated fluorescent dye.
Materials:
-
This compound
-
NHS-ester activated fluorescent dye (e.g., Atto655 NHS ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve the NHS-ester activated fluorescent dye (1 mg) in anhydrous DMF (500 µL).
-
Add one molar equivalent of this compound to the solution.
-
Add a slight excess of triethylamine (e.g., 5 µL) to neutralize the TFA salt and facilitate the reaction.
-
Stir the reaction mixture at room temperature for 16 hours in the dark.
-
Concentrate the reaction mixture under vacuum to remove the solvent.
-
Purify the resulting Trimethoprim-fluorophore conjugate by reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry.
Live-Cell Imaging with a TMP-Fluorophore Conjugate
This protocol provides a general procedure for labeling and imaging eDHFR-tagged proteins in mammalian cells.
Materials:
-
Mammalian cells cultured on glass-bottom dishes
-
Plasmid DNA encoding the protein of interest fused to eDHFR
-
Transfection reagent
-
Cell culture medium
-
TMP-fluorophore conjugate (e.g., from the synthesis protocol above)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Transfection: Transfect the mammalian cells with the plasmid DNA encoding the eDHFR-fusion protein using a suitable transfection reagent according to the manufacturer's instructions. Allow for protein expression for 24-48 hours.
-
Labeling: Prepare a solution of the TMP-fluorophore conjugate in cell culture medium at a final concentration of 1-5 µM.
-
Remove the existing medium from the cells and add the medium containing the TMP-fluorophore conjugate.
-
Incubate the cells for 15-30 minutes at 37°C.
-
Washing: Remove the labeling medium and wash the cells two to three times with fresh, pre-warmed PBS or cell culture medium to remove unbound probe.
-
Imaging: Add fresh cell culture medium to the cells and image them using a confocal microscope with the appropriate laser excitation and emission filter set for the chosen fluorophore.
Signaling Pathways and Experimental Workflows
The applications of this compound are closely tied to specific biological pathways and experimental workflows, which can be visualized to better understand their logic and execution.
TMP-Tag Labeling Workflow
Targeted Protein Degradation via TMP-based PROTAC
References
- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-cell super-resolution imaging with trimethoprim conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m-PEG3-Amine, 74654-07-02 | BroadPharm [broadpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. youtube.com [youtube.com]
- 8. Enhancing the Solubility and Oral Bioavailability of Trimethoprim Through PEG-PLGA Nanoparticles: A Comprehensive Evaluation of In Vitro and In Vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Second-Generation Covalent TMP-Tag for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo protein labeling with trimethoprim conjugates: a flexible chemical tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Live-cell super-resolution imaging with trimethoprim conjugates | Springer Nature Experiments [experiments.springernature.com]
- 15. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 16. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of Trimethoprim-PEG3-Amine TFA
Abstract
This document provides a comprehensive technical overview of the synthesis and characterization of Trimethoprim-PEG3-Amine, obtained as its trifluoroacetic acid (TFA) salt. Trimethoprim, a dihydrofolate reductase inhibitor, is a widely used antibiotic. Its conjugation to a polyethylene (B3416737) glycol (PEG) linker, specifically a tri-ethylene glycol amine (PEG3-Amine), can be a crucial step in the development of novel drug conjugates, such as Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs), where Trimethoprim may serve as a ligand for a target protein. This guide details a proposed synthetic pathway, purification methods, and a full suite of characterization protocols, including Mass Spectrometry, NMR spectroscopy, and HPLC analysis. All quantitative data are summarized for clarity, and workflows are visualized using diagrams.
Synthetic Strategy
The synthesis of the target compound, Trimethoprim-PEG3-Amine, is proposed via a two-step process. First, the primary alcohol of Trimethoprim is functionalized with a linker containing a terminal carboxylic acid. Succinic anhydride (B1165640) is an ideal reagent for this, creating "Trimethoprim-Suc-cinate." This intermediate introduces a terminal carboxyl group, which is then activated to react with the primary amine of PEG3-Amine, forming a stable amide bond. The final product is purified using reverse-phase HPLC, yielding the compound as a TFA salt.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Trimethoprim-Succinate
-
Reagents & Setup: Dissolve Trimethoprim (1 equivalent) in anhydrous Dichloromethane (DCM, 0.1 M). Add Succinic Anhydride (1.5 equivalents) and 4-Dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Reaction: Stir the mixture under an inert atmosphere (N₂) at room temperature for 12-18 hours.
-
Monitoring: Track reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Trimethoprim-Succinate intermediate. This intermediate can often be used in the next step without further purification.
Step 2: Amide Coupling to form Trimethoprim-PEG3-Boc
-
Reagents & Setup: Dissolve the crude Trimethoprim-Succinate (1 equivalent) in anhydrous Dimethylformamide (DMF, 0.1 M).
-
Activation: Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and N,N-Diisopropylethylamine (DIPEA, 3 equivalents). Stir for 20 minutes at room temperature.
-
Coupling: Add Boc-NH-PEG3-Amine (1.1 equivalents) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours.
-
Monitoring: Monitor the formation of the product by LC-MS.
-
Workup: Dilute the reaction mixture with Ethyl Acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Step 3: Boc Deprotection and HPLC Purification
-
Deprotection: Dissolve the purified Trimethoprim-PEG3-Boc in a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM.
-
Reaction: Stir at room temperature for 1-2 hours.
-
Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (B28343) or DCM several times to remove excess TFA.
-
Purification: Purify the final crude product using reverse-phase preparative HPLC with a water/acetonitrile gradient containing 0.1% TFA.
-
Final Product: Lyophilize the pure fractions to obtain this compound as a white solid.
Characterization Data
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₇H₄₀N₆O₈ (Free Base) |
| Molecular Weight (MW) | 576.65 g/mol (Free Base) |
| Exact Mass | 576.2908 g/mol (Free Base) |
| TFA Salt MW | 690.66 g/mol |
| Appearance | White to off-white solid |
Analytical Data Summary
| Analysis Method | Specification | Typical Result |
| LC-MS (ESI+) | Purity by UV (254 nm) | >95% |
| [M+H]⁺ | 577.3 ± 0.2 | |
| ¹H NMR | Conforms to structure | Conforms |
| Purity (HPLC) | Area % at 254 nm | ≥95.0% |
Characterization Protocols
The following protocols outline the standard procedures for verifying the identity, structure, and purity of the synthesized compound.
In-Depth Technical Guide: Solubility and Stability of Trimethoprim-PEG3-amine TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Trimethoprim-PEG3-amine TFA, a key reagent in modern cell biology and drug discovery. The information presented herein is intended to equip researchers with the necessary knowledge for its effective handling, storage, and application, particularly in the context of the TMP-tag protein labeling system.
Introduction to this compound
This compound is a synthetic molecule that conjugates the antibacterial drug trimethoprim (B1683648) to a three-unit polyethylene (B3416737) glycol (PEG) spacer with a terminal amine group, supplied as a trifluoroacetic acid (TFA) salt. The trimethoprim moiety exhibits high-affinity and specific non-covalent binding to E. coli dihydrofolate reductase (eDHFR), with a dissociation constant (Kd) in the nanomolar range.[1] Conversely, its affinity for mammalian DHFR is significantly lower (Kd > 1 µM), ensuring minimal off-target effects in mammalian cells.[1] This differential binding is the cornerstone of the TMP-tag system, a powerful tool for the visualization and manipulation of proteins in living cells.[1][2] By fusing a protein of interest to eDHFR, researchers can specifically label and track the fusion protein using fluorescently-conjugated Trimethoprim-PEG3-amine. The PEG3 linker enhances the solubility and bioavailability of the molecule.[3][4]
Physicochemical Properties and Solubility
The solubility of this compound is a critical parameter for its use in experimental settings. The presence of the PEG linker generally improves the aqueous solubility of the otherwise hydrophobic trimethoprim core.
Table 1: Quantitative Solubility Data
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 15 mg/mL |
| Ethanol | 10 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL |
Data sourced from manufacturer datasheets.
The terminal amine group allows for straightforward conjugation to a variety of probes, such as fluorophores, biotin, or affinity tags, via standard amine-reactive chemistry.
Stability and Storage
Proper storage and handling are paramount to maintaining the integrity and functionality of this compound.
Table 2: Stability and Storage Recommendations
| Parameter | Recommendation |
| Storage Temperature | -20°C |
| Shelf Life | ≥ 4 years (at -20°C) |
| Handling | Protect from moisture. Allow to warm to room temperature before opening. |
Data sourced from manufacturer datasheets.
For long-term storage, the compound should be kept as a solid at -20°C. For experimental use, stock solutions are typically prepared in anhydrous DMSO or DMF and can be stored at -20°C for several months. Repeated freeze-thaw cycles should be avoided. The stability of the compound in aqueous buffers at physiological pH is generally good for the duration of typical cell-based experiments, but prolonged incubation in aqueous solutions may lead to hydrolysis.
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in a buffer of interest.
References
- 1. biotium.com [biotium.com]
- 2. A Fluorogenic TMP-tag for High Signal-to-Background Intracellular Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Trimethoprim-PEG3-amine TFA for Small Molecule Probe Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Trimethoprim-PEG3-amine TFA, a versatile building block for the development of small molecule probes. We will explore its core application in the TMP-tag system for cellular imaging and targeted protein degradation. This document details the underlying principles, experimental protocols, and key data associated with the use of this compound, offering a comprehensive resource for researchers in chemical biology and drug discovery.
Introduction to this compound
This compound is a chemical compound that combines three key functional components:
-
Trimethoprim (B1683648) (TMP): A high-affinity ligand for E. coli dihydrofolate reductase (eDHFR). This interaction is highly specific, with a dissociation constant (Kd) of approximately 1 nM. TMP exhibits significantly lower affinity for mammalian DHFR (Kd > 1 µM), ensuring minimal off-target effects in mammalian cells.
-
PEG3 Linker: A short, hydrophilic polyethylene (B3416737) glycol linker. PEG linkers are widely used in bioconjugation to improve the solubility, stability, and pharmacokinetic properties of molecules. The PEG3 linker in this compound provides a flexible spacer, enabling the conjugated payload to interact effectively with its target.
-
Amine (TFA salt): A primary amine functional group, protected as a trifluoroacetic acid salt. This amine serves as a versatile chemical handle for conjugation to a wide range of molecules, such as fluorophores, biotin, or ligands for E3 ubiquitin ligases, typically through amine-reactive chemistries like NHS esters.
The combination of these features makes this compound a valuable tool for constructing chemical probes for various applications, most notably the TMP-tag system.
The TMP-Tag System: A Powerful Tool for Protein Labeling
The TMP-tag system is a protein labeling technology that enables the specific attachment of small molecule probes to a protein of interest (POI) within living cells. The system relies on the high-affinity and specific interaction between trimethoprim and eDHFR.
Principle of the TMP-Tag
The workflow for using the TMP-tag system involves two main steps:
-
Genetic Fusion: The gene encoding the protein of interest is genetically fused to the gene for eDHFR using standard molecular biology techniques. This fusion construct is then expressed in cells.
-
Probe Labeling: A trimethoprim-based probe, synthesized from this compound, is introduced to the cells. The trimethoprim moiety of the probe binds non-covalently to the eDHFR tag, thereby delivering the conjugated payload (e.g., a fluorophore) to the protein of interest.
Covalent TMP-Tag for Irreversible Labeling
For applications requiring a permanent label, such as long-term tracking studies, a covalent version of the TMP-tag has been developed. This system utilizes a mutant of eDHFR where a leucine (B10760876) at position 28 is replaced with a cysteine (L28C). Probes for the covalent TMP-tag are designed with a reactive electrophile, such as an acrylamide (B121943) group, attached to the trimethoprim ligand. The binding of the trimethoprim moiety to the eDHFR:L28C mutant brings the acrylamide group into close proximity with the engineered cysteine, leading to a rapid and specific proximity-induced covalent reaction.
Applications in Small Molecule Probe Development
Cellular Imaging
A primary application of this compound is in the creation of fluorescent probes for live-cell imaging. By conjugating a fluorophore to the amine group, researchers can generate cell-permeable probes that specifically label eDHFR-tagged proteins. This allows for the visualization of protein localization, trafficking, and dynamics in real-time.
Targeted Protein Degradation (PROTACs)
Trimethoprim-based ligands are also utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. In this context, this compound can be conjugated to a ligand for an E3 ligase (e.g., pomalidomide (B1683931) for Cereblon). The resulting PROTAC can then be used to induce the degradation of an eDHFR-tagged protein of interest.
Quantitative Data
The following tables summarize key quantitative data related to the TMP-tag system and trimethoprim-based PROTACs.
Table 1: Binding Affinities and Labeling Kinetics of the TMP-Tag System
| Parameter | Value | System | Reference |
| Kd (TMP to eDHFR) | ~1 nM | Non-covalent | |
| Kd (TMP to mammalian DHFR) | > 1 µM | Non-covalent | |
| Labeling Half-life (1st Gen Covalent) | 50 min | Covalent (in vitro) | |
| Labeling Half-life (2nd Gen Covalent) | 8 min | Covalent (in vitro) | |
| Labeling Half-life (3rd Gen Covalent) | < 10 min | Covalent (in vitro) |
Table 2: Performance of a Trimethoprim-based PROTAC (RC-3) Targeting BTK
| Parameter | Value | Cell Line | Reference |
| DC50 | 2.2 nM | Mino | |
| Dmax | 97% | Mino | |
| IC50 (BTK inhibition) | 4.6 nM | In vitro |
Experimental Protocols
Synthesis of this compound
Conjugation of this compound to a Fluorophore via NHS Ester Chemistry
This protocol describes a general method for labeling the primary amine of this compound with an amine-reactive dye containing an N-hydroxysuccinimidyl (NHS) ester.
Materials:
-
This compound
-
Amine-reactive fluorophore (NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M sodium bicarbonate buffer (pH 8.3-8.5)
-
Purification column (e.g., silica (B1680970) gel chromatography or HPLC)
Procedure:
-
Dissolve Reagents:
-
Dissolve this compound in DMF or DMSO.
-
Dissolve the amine-reactive fluorophore (NHS ester) in DMF or DMSO. A 1.1 to 1.5 molar excess of the NHS ester is typically used.
-
-
Reaction:
-
Add the fluorophore solution to the this compound solution.
-
Add the sodium bicarbonate buffer to the reaction mixture. The final pH should be between 8.3 and 8.5.
-
Stir the reaction at room temperature for 2-4 hours, protected from light.
-
-
Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, purify the conjugate using an appropriate method, such as silica gel chromatography or reverse-phase HPLC, to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as mass spectrometry and NMR spectroscopy.
-
**5.
Methodological & Application
Application Notes and Protocols: Trimethoprim-PEG3-amine TFA for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trimethoprim (B1683648) (TMP)-tag system is a powerful and versatile tool for the specific labeling of proteins in live cells and in vitro. This technology is based on the high-affinity, non-covalent interaction between the antibiotic trimethoprim and E. coli dihydrofolate reductase (eDHFR). Proteins of interest are genetically fused to eDHFR, creating a fusion protein that can be specifically targeted by trimethoprim derivatives conjugated to various probes, such as fluorescent dyes. The low affinity of trimethoprim for mammalian DHFR ensures minimal background labeling in cellular studies.[1]
Trimethoprim-PEG3-amine TFA is a key reagent in this system, serving as a linker to conjugate probes to the trimethoprim moiety. The PEG3 linker provides a hydrophilic spacer, which can improve the solubility and reduce steric hindrance of the final conjugate. This document provides detailed protocols for the use of this compound in protein labeling, including the preparation of the labeling probe, expression and purification of the eDHFR fusion protein, and both non-covalent and covalent labeling procedures.
Principle of the TMP-Tag System
The TMP-tag system can be utilized for both non-covalent and covalent labeling of target proteins.
-
Non-Covalent Labeling: A probe-conjugated trimethoprim derivative binds with high affinity (Kd ~1 nM) to the eDHFR tag fused to the protein of interest.[1] This interaction is reversible and allows for dynamic studies.
-
Covalent Labeling: For applications requiring a permanent label, a covalent version of the TMP-tag has been developed. This system employs a proximity-induced reaction where an engineered cysteine residue on the eDHFR surface (e.g., eDHFR:L28C) reacts with a mild electrophile, such as an acrylamide (B121943) group, on the trimethoprim-probe conjugate.[2][3] This results in an irreversible, covalent bond.
Data Presentation
The efficiency of covalent TMP-tagging has been improved through successive generations of the trimethoprim-probe conjugate, primarily by optimizing the linker between trimethoprim and the reactive group.
| TMP-Tag Generation | Reactive Group on TMP-Probe | Engineered eDHFR Variant | In Vitro Labeling Half-Life (t½) | Reference |
| First Generation | Acrylamide | eDHFR:L28C | ~50 minutes | [2] |
| Second Generation | Optimized Acrylamide Linker | eDHFR:L28C | ~8 minutes | [3][4][5] |
| Third Generation | Minimal Acrylamide Linker | eDHFR:L28C | ~3 minutes | [1][6] |
Experimental Protocols
Protocol 1: Conjugation of a Fluorescent Dye to this compound
This protocol describes the conjugation of an amine-reactive fluorescent dye (e.g., an NHS-ester dye) to this compound.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., C18 reverse-phase HPLC column)
Procedure:
-
Dissolve this compound: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Prepare Dye Solution: Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Reaction Setup:
-
In a microcentrifuge tube, combine this compound solution and the fluorescent dye solution at a 1:1.2 molar ratio (Trimethoprim-linker:dye).
-
Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to neutralize the TFA salt and facilitate the reaction.
-
Vortex the mixture gently.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Monitoring the Reaction: The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS to check for the consumption of the starting materials and the formation of the product.
-
Purification: Purify the resulting trimethoprim-probe conjugate using reverse-phase HPLC with a C18 column. Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), for elution.
-
Characterization and Storage: Confirm the identity and purity of the product by mass spectrometry. Lyophilize the pure fractions and store the final product at -20°C, protected from light and moisture.
Protocol 2: Expression and Purification of eDHFR Fusion Protein
This protocol describes the expression of an eDHFR-tagged protein of interest in E. coli and its subsequent purification. For covalent labeling, an eDHFR variant with a cysteine mutation (e.g., L28C) should be used.
Materials:
-
Expression plasmid containing the gene of interest fused to the eDHFR tag (with or without the cysteine mutation) in a suitable E. coli expression vector (e.g., pET vector).
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB medium and appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme (B549824), DNase I, and protease inhibitors).
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity resin (for His-tagged fusion proteins).
Procedure:
-
Transformation: Transform the expression plasmid into a competent E. coli expression strain. Plate on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.[7][8]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a large volume of LB medium (e.g., 1 L) with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[9]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.[9]
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble protein fraction.
-
Affinity Purification (for His-tagged proteins):
-
Equilibrate the Ni-NTA resin with lysis buffer (without lysozyme and DNase I).
-
Load the clarified lysate onto the equilibrated resin and allow it to bind.
-
Wash the resin with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the eDHFR fusion protein with elution buffer.
-
-
Buffer Exchange and Storage: Exchange the purified protein into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column. Determine the protein concentration, aliquot, and store at -80°C.
Protocol 3: In Vitro Protein Labeling
Materials:
-
Purified eDHFR fusion protein.
-
Trimethoprim-probe conjugate.
-
Labeling buffer (e.g., PBS, pH 7.4).
-
For covalent labeling with third-generation TMP-tags, 50 µM NADPH can be included to enhance the reaction rate.[1]
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the purified eDHFR fusion protein in labeling buffer to a final concentration of 1-10 µM.
-
Add the trimethoprim-probe conjugate to the protein solution at a 1.5 to 5-fold molar excess.
-
-
Incubation:
-
Non-covalent labeling: Incubate for 30 minutes at room temperature.
-
Covalent labeling: Incubate for 1-2 hours at room temperature or 37°C. The incubation time can be optimized based on the generation of the covalent tag used (see data table).
-
-
Removal of Excess Probe: Remove the unreacted trimethoprim-probe conjugate using a desalting column or dialysis.
-
Analysis: Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning to confirm labeling. The labeling efficiency can be quantified using mass spectrometry.
Protocol 4: In-Cell Protein Labeling
Materials:
-
Mammalian cells expressing the eDHFR fusion protein.
-
Cell culture medium.
-
Trimethoprim-probe conjugate stock solution (in DMSO).
-
Imaging buffer (e.g., HBSS or phenol (B47542) red-free medium).
Procedure:
-
Cell Culture and Transfection: Culture and transfect mammalian cells with a plasmid encoding the eDHFR fusion protein using a standard transfection protocol. Allow for protein expression for 24-48 hours.
-
Labeling:
-
Dilute the trimethoprim-probe conjugate stock solution in pre-warmed cell culture medium to the desired final concentration (typically 100 nM - 5 µM).
-
Replace the existing medium on the cells with the labeling medium.
-
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time and probe concentration should be determined empirically.
-
Washing: Remove the labeling medium and wash the cells 2-3 times with pre-warmed imaging buffer to remove excess unbound probe.
-
Imaging: Image the labeled cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorescent dye.
Visualizations
Caption: General experimental workflow for protein labeling using the TMP-tag system.
Caption: Comparison of non-covalent and covalent TMP-tag labeling mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. An In Vivo Covalent TMP-tag Based on Proximity-Induced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second-generation covalent TMP-tag for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Second-Generation Covalent TMP-Tag for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yulonglilab.org [yulonglilab.org]
- 7. E. coli protein expression and purification [protocols.io]
- 8. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 9. Protocol for DHFR-His-6x Protein Expression – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
Application Notes and Protocols for Conjugating Trimethoprim-PEG3-amine TFA to a Protein of Interest
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the covalent conjugation of Trimethoprim-PEG3-amine TFA to a protein of interest. Trimethoprim, a dihydrofolate reductase inhibitor, can be coupled to proteins to create targeted therapeutic agents or research tools. The inclusion of a polyethylene (B3416737) glycol (PEG) linker can improve the solubility and pharmacokinetic properties of the resulting conjugate. This protocol utilizes the widely adopted carbodiimide (B86325) crosslinker chemistry, employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, to form a stable amide bond between the primary amine of the Trimethoprim-PEG3-amine and carboxyl groups on the protein.[1][2][3]
The primary target for this conjugation strategy are the side chains of aspartic and glutamic acid residues, as well as the C-terminus of the protein.[4] The two-step procedure involves the activation of the protein's carboxyl groups with EDC and NHS, followed by the reaction with the amine-containing Trimethoprim-PEG3-amine.[3][5] This method minimizes the self-polymerization of the protein, a common issue with one-step EDC reactions.[3]
Materials and Equipment
Reagents
| Reagent | Supplier | Catalog Number |
| Protein of Interest (e.g., Antibody) | - | - |
| This compound | MedChemExpress | HY-101563 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) | Thermo Fisher Scientific | 22980 |
| N-hydroxysulfosuccinimide (sulfo-NHS) | Thermo Fisher Scientific | 24510 |
| Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 | - | - |
| Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | - | - |
| Quenching Buffer: 1 M Tris-HCl, pH 7.5 | - | - |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | - | - |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific | 89891 |
| Hydroxylamine-HCl | - | - |
| 2-Mercaptoethanol (B42355) | - | - |
Equipment
-
Microcentrifuge
-
Vortex mixer
-
Spectrophotometer (for protein concentration determination)
-
HPLC system for characterization (optional)
-
Mass spectrometer for characterization (optional)
-
Dialysis cassettes
Experimental Protocols
This protocol is optimized for conjugating Trimethoprim-PEG3-amine to an antibody (IgG) at a starting concentration of 2 mg/mL. The molar ratios of reagents may need to be optimized for different proteins.
Preparation of Reagents
-
Protein Solution: Prepare the protein of interest in Activation Buffer at a concentration of 2 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the reaction.[6][7] If the protein is in an incompatible buffer, exchange it with Activation Buffer using a desalting column or dialysis.
-
This compound Solution: Immediately before use, prepare a 10 mM stock solution in anhydrous DMF or DMSO.[7] The trifluoroacetic acid (TFA) salt may make the solution slightly acidic.
-
EDC Solution: Immediately before use, prepare a 10 mg/mL solution of EDC in ultrapure water.[5]
-
Sulfo-NHS Solution: Immediately before use, prepare a 10 mg/mL solution of sulfo-NHS in ultrapure water.
Two-Step Conjugation Procedure
-
To 1 mL of the protein solution (2 mg), add 100 µL of the 10 mg/mL EDC solution (for a final concentration of approximately 4 mM) and 110 µL of the 10 mg/mL sulfo-NHS solution (for a final concentration of approximately 5 mM).[5][8]
-
Mix well and react for 15 minutes at room temperature.[1][5][8] This reaction is most efficient at a pH between 4.5 and 7.2.[5]
-
(Optional) To quench the EDC, add 1.4 µL of 2-mercaptoethanol (final concentration of 20 mM).[5]
-
Remove excess EDC and sulfo-NHS by passing the activated protein solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.5).[3][5] This step also raises the pH, which is optimal for the subsequent amine reaction.[5]
-
Immediately add the desired molar excess of the this compound solution to the activated protein solution. A typical starting point is a 20-fold molar excess of the linker to the protein.[6][7]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][5]
-
Quench the reaction by adding a quenching buffer such as hydroxylamine (B1172632) to a final concentration of 10-50 mM or Tris-HCl to a final concentration of 50 mM.[1] Incubate for 15 minutes at room temperature.
Purification of the Conjugate
-
Remove unreacted Trimethoprim-PEG3-amine and reaction byproducts by extensive dialysis against PBS or by using a desalting column.
-
Determine the protein concentration of the final conjugate using a standard protein assay (e.g., BCA assay).
Characterization of the Protein Conjugate
The successful conjugation and the drug-to-protein ratio (DPR) can be determined using several analytical techniques.
| Analytical Technique | Purpose |
| UV-Vis Spectroscopy | To determine the average number of drug molecules conjugated per protein (Drug-to-Protein Ratio or DPR). This requires knowledge of the extinction coefficients of the protein and Trimethoprim at a specific wavelength.[9] |
| Hydrophobic Interaction Chromatography (HIC)-HPLC | To separate protein species with different numbers of conjugated drug molecules, allowing for the determination of the DPR and the distribution of drug-loaded species.[10][11] |
| Mass Spectrometry (MS) | To obtain the exact mass of the protein conjugate, which can be used to calculate the DPR with high accuracy.[12] |
| Peptide Mapping | To identify the specific amino acid residues on the protein that have been conjugated.[10] |
Workflow and Pathway Diagrams
Experimental Workflow
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Oliver Hardick, Coupling Protocols [ucl.ac.uk]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Trimethoprim-PEG3-amine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Trimethoprim-PEG3-amine TFA in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This protocol is designed for the bioconjugation of Trimethoprim-PEG3-amine to alkyne-modified molecules, a critical step in the development of targeted therapeutics and molecular probes.
Trimethoprim-PEG3-amine serves as a valuable building block in drug development, particularly for creating targeted therapies. Its high affinity for bacterial dihydrofolate reductase (DHFR) makes it an effective targeting ligand. The integrated PEG3 linker enhances solubility and reduces steric hindrance, while the terminal amine group provides a versatile handle for conjugation.
Click chemistry, a class of rapid and reliable reactions, is widely used for bioconjugation.[1][2] The most common form is the copper(I)-catalyzed reaction between an azide (B81097) and an alkyne, which forms a stable triazole linkage.[1][][4][5][6] This reaction is highly efficient and specific, proceeding under mild, aqueous conditions, making it ideal for working with sensitive biomolecules.[4][6][7]
This protocol outlines a two-step process:
-
Functionalization: The primary amine of Trimethoprim-PEG3-amine is first converted to an azide.
-
Click Reaction: The resulting Trimethoprim-PEG3-azide is then conjugated to an alkyne-modified molecule via CuAAC.
Experimental Protocols
Part 1: Conversion of Trimethoprim-PEG3-amine to Trimethoprim-PEG3-azide
This initial step is necessary to prepare the trimethoprim (B1683648) linker for the click chemistry reaction. The amine group is functionalized with an azide group using an NHS-ester crosslinker.
Materials:
-
This compound salt
-
Azide-PEG4-NHS Ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add a 1.5 molar excess of Triethylamine (TEA) to neutralize the TFA salt and deprotonate the primary amine.
-
In a separate vial, dissolve a 1.2 molar excess of Azide-PEG4-NHS Ester in anhydrous DMF.
-
Slowly add the Azide-PEG4-NHS Ester solution to the Trimethoprim-PEG3-amine solution while stirring.
-
Allow the reaction to proceed at room temperature for 4 hours, or overnight at 4°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, precipitate the product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the pellet under vacuum.
-
Purify the resulting Trimethoprim-PEG3-azide using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
-
Confirm the identity and purity of the product by NMR and mass spectrometry.
Part 2: CuAAC Click Chemistry Protocol
This protocol details the conjugation of the newly synthesized Trimethoprim-PEG3-azide to an alkyne-modified biomolecule (e.g., a protein or peptide).
Materials:
-
Trimethoprim-PEG3-azide
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[8]
-
Degassed PBS, pH 7.4
-
DMSO (if needed to dissolve components)
-
Size-exclusion chromatography columns for purification
Procedure:
-
Prepare Stock Solutions:
-
Trimethoprim-PEG3-azide: Prepare a 10 mM stock solution in DMSO or water.
-
Alkyne-modified biomolecule: Prepare a 1 mg/mL solution in degassed PBS.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in water.
-
THPTA Ligand: Prepare a 100 mM stock solution in water.[9]
-
Sodium Ascorbate: Prepare a fresh 300 mM stock solution in water immediately before use.[9]
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the reagents in the following order:
-
Alkyne-modified biomolecule solution.
-
Trimethoprim-PEG3-azide solution (use a 10-20 fold molar excess over the biomolecule).
-
THPTA ligand solution (final concentration of 2 mM).
-
Copper(II) sulfate solution (final concentration of 1 mM).
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Incubation:
-
Allow the reaction to proceed for 1-4 hours at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove unreacted small molecules and the copper catalyst from the final conjugate using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.
-
Analyze the purified conjugate using SDS-PAGE and mass spectrometry to confirm successful conjugation and purity.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the click chemistry conjugation of Trimethoprim-PEG3-azide to an alkyne-modified protein.
| Parameter | Value | Method of Measurement |
| Reactant Concentrations | ||
| Alkyne-Protein Concentration | 1 mg/mL (approx. 6.7 µM for a 150 kDa protein) | UV-Vis Spectroscopy (A280) |
| Trimethoprim-PEG3-azide Concentration | 134 - 268 µM (20-40 fold molar excess) | Stock solution calculation |
| Copper(II) Sulfate Concentration | 1 mM | Stock solution calculation |
| THPTA Ligand Concentration | 2 mM | Stock solution calculation |
| Sodium Ascorbate Concentration | 5 mM | Stock solution calculation |
| Reaction Conditions | ||
| Reaction Time | 1 - 4 hours | Timed incubation |
| Reaction Temperature | 25°C (Room Temperature) | Thermometer |
| pH | 7.4 | pH meter |
| Results | ||
| Conjugation Efficiency / Yield | > 90% | Densitometry on SDS-PAGE / LC-MS |
| Purity of Final Conjugate | > 95% | HPLC / SDS-PAGE |
| Final Product Confirmation | Confirmed | Mass Spectrometry |
Visual Diagrams
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 4. bioclone.net [bioclone.net]
- 5. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures [mdpi.com]
- 7. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Trimethoprim-PEG3-amine TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the covalent ligation of molecules.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097). Its reliability, mild reaction conditions, and compatibility with a wide range of functional groups have made it an invaluable tool in drug development, bioconjugation, and materials science.[3]
This document provides detailed application notes and protocols for the conjugation of Trimethoprim-PEG3-amine TFA to alkyne-containing molecules. Trimethoprim is a synthetic antibiotic that inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolism pathway of bacteria.[4][5] The incorporation of a polyethylene (B3416737) glycol (PEG) linker can enhance the solubility, pharmacokinetic properties, and therapeutic efficacy of the conjugated molecule.[6][7] The terminal amine on the PEG linker, provided as a trifluoroacetic acid (TFA) salt, allows for the introduction of an azide functionality for subsequent CuAAC reactions.
These protocols are designed to serve as a starting point for researchers, and optimization may be required for specific substrates and applications.
Data Presentation: Representative CuAAC Reaction Parameters
The following tables summarize typical quantitative parameters for CuAAC reactions involving PEGylated substrates and bioconjugates. These values are based on published protocols and should be used as a guide for reaction optimization.[7][8][9][10]
Table 1: General Reagent Concentrations and Ratios
| Reagent | Typical Concentration | Molar Ratio (relative to limiting reagent) | Notes |
| Alkyne-functionalized Molecule | 1 - 10 mM | 1 | Can be the limiting reagent. |
| Azide-functionalized Trimethoprim-PEG3 | 1.1 - 10 mM | 1.1 - 2.0 | A slight excess can drive the reaction to completion. |
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.05 - 1 mM | 0.01 - 0.1 | Pre-complexation with a ligand is recommended. |
| Sodium Ascorbate (B8700270) | 0.5 - 5 mM | 1 - 10 | Should be prepared fresh. |
| Copper-stabilizing Ligand (e.g., THPTA) | 0.25 - 5 mM | 0.05 - 0.5 (or 1:1 to 5:1 ratio with copper) | Protects the copper(I) catalyst from oxidation. |
Table 2: Representative Reaction Conditions and Outcomes for PEGylation via CuAAC
| PEG Linker Size | Alkyne Substrate | Reaction Time (RT) | Yield (%) | Reference |
| 10 kDa | Interferon β-1b | 1 h | >95% | [6] |
| 20 kDa | Interferon β-1b | 1 h | >95% | [6] |
| 40 kDa (branched) | Interferon β-1b | 1 h | >95% | [6] |
| 2 kDa (mPEG) | Coumarin | 24 h | 82.32% | [8] |
| Various | Peptides | 0.25 - 18 h | >95% (optimized) | [10] |
Experimental Protocols
Protocol 1: Azide Functionalization of this compound
This protocol describes the conversion of the terminal amine of this compound to an azide group, preparing it for the CuAAC reaction.
Materials:
-
This compound
-
Azide transfer reagent (e.g., imidazole-1-sulfonyl azide hydrochloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Copper(II) sulfate (CuSO₄)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound in DCM or DMF.
-
Add TEA or DIPEA to neutralize the TFA salt and deprotonate the amine. The amount of base should be stoichiometric to the TFA salt.
-
In a separate flask, dissolve the azide transfer reagent in the same solvent.
-
Slowly add the azide transfer reagent solution to the Trimethoprim-PEG3-amine solution at 0 °C.
-
Add a catalytic amount of CuSO₄.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting Trimethoprim-PEG3-azide by silica gel column chromatography.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for the click reaction between the prepared Trimethoprim-PEG3-azide and an alkyne-functionalized molecule.
Materials:
-
Trimethoprim-PEG3-azide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Organic co-solvent if needed (e.g., DMSO, t-BuOH)
-
Purification supplies (e.g., size-exclusion chromatography, reversed-phase HPLC, or dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Trimethoprim-PEG3-azide in a suitable solvent (e.g., DMSO or water).
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh before each use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the alkyne-functionalized molecule.
-
Add the Trimethoprim-PEG3-azide stock solution to achieve the desired molar ratio (typically 1.1 to 2 equivalents).
-
Add degassed buffer to reach the desired final reaction volume. If solubility is an issue, a co-solvent can be added.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of copper to ligand is common.[9] Let this mixture stand for a few minutes.
-
Add the copper/ligand mixture to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction and Monitoring:
-
Gently mix the reaction and allow it to proceed at room temperature.
-
Reaction times can vary from 30 minutes to several hours.[11] The progress can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Purification:
-
Once the reaction is complete, the product can be purified to remove the copper catalyst and unreacted starting materials.
-
Common purification methods include size-exclusion chromatography, reversed-phase HPLC, or dialysis for larger biomolecules. The use of chelating agents like EDTA can aid in the removal of residual copper.[12]
-
Visualizations
Signaling Pathway: Mechanism of Action of a Trimethoprim Conjugate
Caption: Mechanism of action of a Trimethoprim conjugate in a bacterial cell.
Experimental Workflow: Synthesis of a Trimethoprim-PEG Conjugate
Caption: General workflow for CuAAC-mediated bioconjugation.
Logical Relationship: Key Components of the CuAAC Reaction
Caption: Key components and their roles in the CuAAC reaction.
References
- 1. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 2. interchim.fr [interchim.fr]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Using Trimethoprim-PEG3-amine TFA for TMP-tag Protein Labeling
Introduction
The Trimethoprim-tag (TMP-tag) is a powerful chemical labeling system that enables the specific visualization and manipulation of proteins in live cells. The technology is based on the high-affinity, specific interaction between the antibiotic trimethoprim (B1683648) (TMP) and its target, E. coli dihydrofolate reductase (eDHFR).[1][2] Proteins of interest are genetically fused to eDHFR, creating a specific target for labeling.
Trimethoprim-PEG3-amine TFA is a derivative of trimethoprim featuring a flexible polyethylene (B3416737) glycol (PEG) linker terminating in an amine group. This amine serves as a chemical handle for conjugation to a wide variety of probes, such as fluorescent dyes, biotin, or other small molecules.[1] The resulting TMP-probe can then be used to label the eDHFR-fusion protein. The low affinity of TMP for mammalian DHFR ensures minimal off-target binding and low background signal in mammalian cells.[1][2]
This technology has evolved from a non-covalent system, for which Trimethoprim-PEG3-amine is primarily used, to more advanced covalent systems that offer permanent labeling.[3][4] Covalent tags utilize a proximity-induced reaction between an engineered cysteine on eDHFR and a reactive group (like acrylamide) on the TMP probe.[3][5] These application notes will focus on the use of Trimethoprim-PEG3-amine for creating non-covalent probes and will also provide context on the advanced covalent labeling strategies.
Quantitative Data Summary
The following tables summarize key quantitative parameters of the TMP-tag system to facilitate comparison and experimental design.
Table 1: Binding Affinity of Trimethoprim
| Ligand | Target Protein | Dissociation Constant (Kd) | Significance |
| Trimethoprim | E. coli DHFR (eDHFR) | ~1 nM | High-affinity binding enables specific labeling of the tag.[1][2] |
| Trimethoprim | Mammalian DHFR | >1 µM | Low affinity for the endogenous protein minimizes background.[1][2] |
Table 2: Kinetic Data for Covalent TMP-tag Variants
While Trimethoprim-PEG3-amine is used for non-covalent tags, covalent versions offer enhanced stability. The data below is provided for researchers considering this alternative. The reaction half-life (t½) indicates the time required for 50% of the eDHFR fusion protein to be covalently labeled in vitro.
| Covalent TMP-tag Generation | eDHFR Variant | Probe Type | Labeling Half-life (t½) |
| Second-Generation | eDHFR:L28C | A-TMP-biotin v2.0 | 8 minutes |
| Third-Generation | eDHFR:L28C | TMP3-Biotin | 3 minutes |
Mechanisms and Workflows
Non-Covalent TMP-Tag Labeling Mechanism
The fundamental principle of the non-covalent TMP-tag system involves the specific molecular recognition between the TMP-probe and the eDHFR protein tag.
Caption: Mechanism of non-covalent TMP-tag labeling.
Covalent TMP-Tag Labeling Mechanism
For applications requiring a permanent label, a covalent TMP-tag system can be used. This relies on a proximity-induced chemical reaction. An engineered eDHFR variant containing a cysteine residue (e.g., L28C) reacts with an electrophilic TMP-probe (e.g., TMP-acrylamide) to form an irreversible covalent bond.[3][5]
References
Application Notes and Protocols for Designing a PROTAC with a Trimethoprim-PEG3-amine TFA Linker
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce the degradation of a specific protein of interest (POI).[2][3]
A PROTAC molecule consists of three key components:
-
A "warhead" that binds to the target protein (POI).
-
An E3 ubiquitin ligase-recruiting ligand .
-
A linker that connects the warhead and the E3 ligase ligand.[1][3]
By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[2] This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively removing the protein from the cellular environment.[2][4] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Rationale for a Trimethoprim-PEG3-amine Based PROTAC Targeting BRD4
This document outlines the design and proposed evaluation of a novel PROTAC utilizing a Trimethoprim-PEG3-amine TFA linker. For the purpose of these application notes, we will design a PROTAC targeting the Bromodomain and Extra-Terminal (BET) family protein BRD4, a well-established therapeutic target in oncology.
-
Target Protein (POI) Ligand (Warhead): (+)-JQ1 is a potent and well-characterized inhibitor of the BET family of proteins, particularly BRD4.[5][6] A derivative of JQ1 containing a carboxylic acid handle, JQ1-COOH, provides a convenient attachment point for the linker via amide bond formation.[7]
-
Linker: The this compound linker is a unique choice. While trimethoprim (B1683648) is known as a ligand for dihydrofolate reductase (DHFR), in this design, we propose its use as a structural component of the linker.[8] The PEG3 (polyethylene glycol) component of the linker enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC.[4][9] The terminal amine group on the linker allows for straightforward conjugation to the JQ1-COOH warhead.
-
E3 Ligase Ligand: Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ligase.[2][10] By incorporating pomalidomide, the PROTAC can recruit the CRBN E3 ligase complex to the target protein, BRD4.
The proposed PROTAC, hereafter referred to as BRD4-TP3-Pom , is designed to induce the selective degradation of BRD4, which is expected to lead to anti-proliferative effects in cancer cell lines sensitive to BRD4 inhibition.
Data Presentation
Physicochemical Properties of the Designed PROTAC (BRD4-TP3-Pom)
The following table summarizes the predicted physicochemical properties of the designed BRD4-TP3-Pom. These properties are crucial for oral bioavailability and cell permeability.
| Property | Predicted Value | Significance |
| Molecular Weight ( g/mol ) | ~1200-1300 | "Beyond Rule of 5," typical for PROTACs, may impact cell permeability.[11] |
| cLogP | 4.0 - 5.5 | Influences solubility and permeability; higher values can decrease aqueous solubility.[11] |
| Hydrogen Bond Donors | ~8-10 | Affects solubility and membrane permeability.[12] |
| Hydrogen Bond Acceptors | ~18-22 | Affects solubility and membrane permeability.[12] |
| Rotatable Bonds | >20 | High flexibility, which can be advantageous for ternary complex formation but may also increase entropic penalty upon binding. |
Comparative Degradation Efficiency of BRD4-Targeting PROTACs
The efficacy of a PROTAC is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).[13][14] The following table presents reported data for well-characterized BRD4-targeting PROTACs for comparison.
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference(s) |
| ARV-825 | CRBN | Burkitt's Lymphoma (BL), 22RV1 | < 1 nM, 0.57 nM | >95% | [13] |
| MZ1 | VHL | H661, H838 | 8 nM, 23 nM | >90% | [13] |
| dBET1 | CRBN | BL | < 1 nM | >95% | [15] |
| PROTAC 8 | CRBN | AR-positive prostate cancer cells | < 1 nM | >99% | [15] |
| Compound 34 | CRBN | MDA-MB-231 | 60 nM | >90% | [16][17] |
| Compound 37 | CRBN | MDA-MB-231 | 62 nM | >90% | [16][17] |
Experimental Protocols
Synthesis and Characterization of BRD4-TP3-Pom PROTAC
This protocol describes a two-step synthesis of the target PROTAC, BRD4-TP3-Pom.
Step 1: Amide Coupling of JQ1-COOH to this compound
-
Dissolve JQ1-COOH (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Add HATU (1.1 eq.) and DIPEA (3.0 eq.) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the JQ1-TP3 intermediate.
Step 2: Conjugation of JQ1-TP3 to Pomalidomide
-
Prepare a pomalidomide derivative with a suitable linker and reactive handle , such as Pomalidomide-C6-NHS ester.[18]
-
Dissolve the JQ1-TP3 intermediate (1.0 eq.) in anhydrous DMF.
-
Add Pomalidomide-C6-NHS ester (1.1 eq.) and DIPEA (2.0 eq.) to the solution.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule, BRD4-TP3-Pom.
Characterization:
-
LC-MS: Confirm the molecular weight of the final product.
-
¹H and ¹³C NMR: Confirm the structure and purity of the final product.
Western Blotting for BRD4 Protein Degradation
This protocol quantifies the reduction in BRD4 protein levels following treatment with BRD4-TP3-Pom.[16][17]
-
Cell Seeding: Seed a human cancer cell line expressing BRD4 (e.g., MDA-MB-231, HeLa, or THP-1) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of BRD4-TP3-Pom (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (typically 4-24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or α-tubulin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 signal to the loading control.
-
Plot the normalized data against the PROTAC concentration to determine the DC50 and Dmax values.[14]
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of BRD4-TP3-Pom on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of BRD4-TP3-Pom for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mandatory Visualization
Caption: PROTAC Mechanism of Action.
Caption: Synthetic Workflow for BRD4-TP3-Pom.
Caption: Experimental Workflow for PROTAC Evaluation.
References
- 1. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. | Broad Institute [broadinstitute.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Editing out the amide from amide-bond formation: Synthesis Of C–C bonds instead of C–N bonds from carboxylic acids and amines [morressier.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of novel bispecific molecules for inducing BRD4 protein degradation [journal.hep.com.cn]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: A Step-by-Step Guide to eDHFR Fusion Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and protocols for labeling fusion proteins with the E. coli dihydrofolate reductase (eDHFR) tag. This technology offers a versatile platform for a range of applications, from live-cell imaging to targeted protein degradation.
Introduction
The eDHFR fusion protein labeling system is a powerful chemical tag technology used for the specific modification of proteins in vitro and in living cells.[1] This system is based on the high-affinity, non-covalent interaction between E. coli DHFR (eDHFR) and its inhibitor, trimethoprim (B1683648) (TMP).[1] By fusing a protein of interest to the eDHFR tag, researchers can introduce a wide array of functionalities, including fluorescent probes, biotin, or molecules for targeted protein degradation, through the administration of cell-permeable TMP derivatives.[1][2]
The eDHFR tag is a small, monomeric protein (approximately 18 kDa) that is generally well-tolerated when fused to other proteins, minimizing functional disruption.[3] The technology has evolved to include both reversible and irreversible (covalent) labeling strategies, with the latter offering enhanced stability for applications such as single-molecule tracking and pulse-chase experiments.[1][3]
Principle of Labeling
The core of the eDHFR labeling system is the specific and high-affinity binding between eDHFR and TMP. For labeling, a protein of interest is genetically fused to the eDHFR protein. A synthetic probe, consisting of a TMP molecule linked to a functional molecule (e.g., a fluorophore), is then introduced. This TMP-probe conjugate specifically binds to the eDHFR tag, thereby labeling the fusion protein.
For covalent labeling, a proximity-induced reaction is employed.[1] An engineered eDHFR mutant, typically containing a cysteine residue near the TMP binding pocket (e.g., L28C), is used.[1][3] The TMP-probe is modified with a reactive group, such as an acrylamide (B121943) electrophile.[1][3] The high-affinity binding of TMP to eDHFR brings the reactive group on the probe into close proximity with the engineered cysteine, leading to a rapid and specific covalent bond formation.[1]
Experimental Protocols
Cloning and Expression of the eDHFR Fusion Protein
Objective: To generate a fusion construct of the protein of interest with the eDHFR tag and express it in a suitable system (e.g., mammalian cells, E. coli).
Materials:
-
Expression vector (e.g., pcDNA3.1 for mammalian cells, pET series for E. coli)
-
Gene encoding the protein of interest
-
eDHFR gene (wild-type for non-covalent labeling, mutant such as L28C for covalent labeling)
-
Restriction enzymes and ligase, or Gibson Assembly/Gateway cloning reagents
-
Competent cells (E. coli for plasmid amplification, and expression strain if applicable)
-
Cell culture reagents or bacterial growth media
-
Transfection reagents (for mammalian cells)
Protocol:
-
Vector Construction:
-
Design primers to amplify the gene of interest and the eDHFR tag. Ensure they are in the same reading frame. A flexible linker (e.g., a series of glycine (B1666218) and serine residues) can be incorporated between the protein of interest and the eDHFR tag to ensure proper folding and function of both domains.
-
Clone the fusion construct into the desired expression vector using standard molecular biology techniques.
-
Verify the sequence of the final construct by DNA sequencing.
-
-
Protein Expression:
-
Mammalian Cells: Transfect the expression vector into the chosen cell line using a suitable transfection reagent. For stable cell lines, perform selection with an appropriate antibiotic.
-
E. coli: Transform the expression vector into a suitable bacterial expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG.
-
-
Expression Verification:
-
Confirm the expression of the fusion protein by Western blotting using an antibody against the protein of interest or a tag appended to the fusion construct (e.g., His-tag, FLAG-tag).
-
In Vitro Labeling of Purified eDHFR Fusion Protein
Objective: To label a purified eDHFR fusion protein with a TMP-probe conjugate.
Materials:
-
Purified eDHFR fusion protein
-
TMP-probe conjugate (e.g., TMP-biotin, TMP-fluorophore)
-
Phosphate-buffered saline (PBS), pH 7.4
-
(Optional for covalent labeling) 1 mM reduced glutathione
Protocol:
-
Prepare a solution of the purified eDHFR fusion protein in PBS. A typical concentration is 5 µM.[1]
-
Add the TMP-probe conjugate to the protein solution. A 2-fold molar excess (e.g., 10 µM) is often used for covalent labeling.[1]
-
Incubate the reaction mixture. For covalent labeling with the eDHFR:L28C mutant and an acrylamide-TMP probe, incubation at 37°C for 3 hours can result in >95% labeling efficiency.[1]
-
Analyze the labeling efficiency by methods such as SDS-PAGE with in-gel fluorescence scanning (for fluorescent probes) or mass spectrometry.
Live Cell Labeling and Imaging
Objective: To label and visualize an eDHFR fusion protein in living cells.
Materials:
-
Cells expressing the eDHFR fusion protein
-
Cell-permeable TMP-fluorophore conjugate
-
Cell culture medium
-
Confocal microscope
Protocol:
-
Plate the cells expressing the eDHFR fusion protein on a suitable imaging dish (e.g., glass-bottom dish).
-
Allow the cells to adhere and grow overnight.
-
Prepare a solution of the TMP-fluorophore conjugate in cell culture medium. A typical concentration is 1 µM.
-
Remove the existing medium from the cells and add the medium containing the TMP-fluorophore.
-
Incubate the cells for a period ranging from 10 minutes to 3 hours, depending on the specific probe and desired labeling efficiency.[3]
-
Wash the cells twice with fresh medium to remove unbound probe.
-
Image the cells using a confocal microscope with the appropriate excitation and emission settings for the chosen fluorophore.
Quantitative Data Summary
The following tables summarize key quantitative data related to eDHFR fusion protein labeling.
| Parameter | eDHFR Variant | TMP-Probe | Value | Reference |
| Labeling Half-Life (in vitro) | eDHFR:L28C | A-TMP-biotin v2.0 | 8 minutes | [3] |
| Labeling Completion (in vitro) | eDHFR:L28C | A-TMP-B | >95% after 3 hours | [1] |
| Protein Size | eDHFR | N/A | ~18 kDa | [3][4] |
| N-C Terminal Distance | eDHFR | N/A | 1.4 nm | [4] |
| Application | eDHFR System | Key Quantitative Finding | Reference |
| Protein Degradation (PROTAC) | eDHFR-YFP with TMP-PROTAC (7c) | >95% degradation of maximum expression | [2][5] |
| Protein Depletion (Degron) | Endogenous proteins tagged with eDHFR degron | >90% depletion within 2-4 hours after TMP removal | [6] |
| Reversibility of Depletion | NELFA-eDHFR | Protein recovery detectable within 1 hour of TMP re-addition | [6] |
Visualizations
Caption: Overview of the experimental workflow for eDHFR fusion protein labeling.
Caption: Proximity-induced covalent labeling of an eDHFR fusion protein.
Caption: Using eDHFR tags to study signaling protein function.
References
- 1. An In Vivo Covalent TMP-tag Based on Proximity-Induced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second-Generation Covalent TMP-Tag for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectable one-step PCR-mediated integration of a degron for rapid depletion of endogenous human proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trimethoprim-PEG3-amine TFA in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Trimethoprim-PEG3-amine TFA (TMP-PEG3-amine) for specific and robust labeling of intracellular proteins in live-cell fluorescence microscopy. This system, commonly known as the TMP-tag, offers a versatile alternative to fluorescent proteins for visualizing protein localization, dynamics, and function.
Introduction to the TMP-tag System
The TMP-tag is a chemical labeling technology that combines the genetic specificity of protein fusions with the modularity and superior photophysical properties of organic fluorophores.[1] The system is based on the high-affinity, non-covalent interaction between the antibiotic trimethoprim (B1683648) (TMP) and dihydrofolate reductase from Escherichia coli (eDHFR).[2][3]
Principle:
-
Genetic Fusion: The protein of interest (POI) is genetically fused to eDHFR using standard molecular cloning techniques.
-
Probe Labeling: A fluorescent probe is created by conjugating a fluorophore to Trimethoprim-PEG3-amine. The PEG3 (polyethylene glycol) linker enhances the solubility and cell permeability of the probe.[4][5] The trifluoroacetate (B77799) (TFA) salt is a residual counterion from the purification process and typically does not interfere with biological applications.[6][7]
-
Specific Binding: The cell-permeable TMP-fluorophore conjugate is added to the cell culture medium. It readily crosses the cell membrane and binds with high affinity (Kd ~ 1 nM) to the eDHFR tag, thereby labeling the POI.[3]
-
High Specificity: The TMP probe has a significantly lower affinity for mammalian DHFR (Kd > 1 µM), ensuring minimal background labeling of endogenous proteins.[3]
This technology allows for the precise visualization of tagged proteins within various cellular compartments and is suitable for a range of fluorescence microscopy applications, including confocal and super-resolution imaging.[8][9] Covalent versions of the TMP-tag have also been developed for applications requiring a permanent label, such as single-molecule tracking.[9][10]
Data Presentation: Quantitative Properties
The performance of the TMP-tag system depends on the properties of the eDHFR tag, the TMP ligand, and the conjugated fluorophore. Below is a summary of key quantitative data.
| Parameter | Value | Description | Source(s) |
| Binding Affinity (Non-Covalent) | |||
| Kd (TMP to eDHFR) | ~ 1 nM | Dissociation constant, indicating very strong binding between the TMP probe and the eDHFR tag. | [3] |
| Kd (TMP to mammalian DHFR) | > 1 µM | Dissociation constant for off-target binding, ensuring high specificity and low background. | [3] |
| Labeling Kinetics (Covalent Tags) | Note: Data for covalent versions provide an estimate of labeling speed. | ||
| Half-life (t1/2) for 1st Gen Covalent TMP-tag | ~50 min | Time for 50% of the eDHFR tag to become covalently labeled in vitro. | [2] |
| Half-life (t1/2) for 2nd Gen Covalent TMP-tag | ~8 min | Optimized linker and chemistry lead to significantly faster covalent labeling. | [9] |
| Half-life (t1/2) for 3rd Gen Covalent TMP-tag | ~3 min | Further optimization provides very rapid covalent labeling kinetics. | [8] |
| Photophysical Properties of Common Conjugates | Properties can vary based on the local environment and conjugation. | ||
| TMP-Fluorescein (Ex/Em) | ~494 / 518 nm | Excitation and emission maxima for a commonly used green fluorophore conjugate. | [11] |
| TMP-Atto520 (Ex/Em) | ~516 / 538 nm | A photostable green fluorophore suitable for high-resolution imaging. | [12] |
| TMP-TMR (Ex/Em) | ~555 / 580 nm | A bright orange fluorophore used for single-molecule tracking. | [13] |
| TMP-SiR (Ex/Em) | ~652 / 672 nm | A far-red fluorophore suitable for deep-tissue and low-background imaging. | [8] |
| Quantum Yield (QY) of TMP3-SiR | 0.35 (bound) | Fluorescence quantum yield when bound to eDHFR, indicating good brightness. | [8] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Protein Translocation
This protocol describes the use of TMP-PEG3-amine conjugated to a fluorophore (e.g., fluorescein) to visualize the ligand-induced nuclear translocation of a transcription factor, using the TGF-β/Smad signaling pathway as an example.
Principle: In the absence of a TGF-β signal, Smad proteins (e.g., Smad2/3) are primarily located in the cytoplasm. Upon TGF-β receptor activation, Smad2/3 are phosphorylated, form a complex with Smad4, and translocate to the nucleus to regulate gene expression.[4][6] By fusing Smad3 to eDHFR, its movement can be tracked in real-time.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Plasmid encoding the POI-eDHFR fusion protein (e.g., Smad3-eDHFR)
-
Transfection reagent (e.g., Lipofectamine)
-
TMP-PEG3-amine-Fluorophore conjugate (e.g., TMP-PEG3-Fluorescein)
-
Recombinant human TGF-β1
-
Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Culture and Transfection:
-
One day prior to transfection, seed cells onto glass-bottom imaging dishes to reach 80-90% confluency on the day of transfection.[14]
-
Transfect the cells with the Smad3-eDHFR plasmid according to the manufacturer's protocol for the chosen transfection reagent.[14]
-
Allow 24-48 hours for protein expression.
-
-
Labeling of eDHFR Fusion Protein:
-
Prepare a stock solution of the TMP-PEG3-Fluorophore probe (e.g., 1 mM in DMSO).
-
Dilute the probe in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
Remove the old medium from the cells and add the labeling medium.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator. For covalent tags, longer incubation times may be required based on the generation of the tag.[10]
-
-
Washing and Imaging:
-
Gently remove the labeling medium and wash the cells twice with pre-warmed live-cell imaging buffer to remove unbound probe.[12]
-
Add fresh imaging buffer to the cells.
-
Place the dish on the microscope stage.
-
-
Stimulation and Time-Lapse Microscopy:
-
Acquire initial images to establish the baseline localization of the Smad3-eDHFR fusion protein (predominantly cytoplasmic).
-
To induce translocation, add TGF-β1 to the imaging buffer at a final concentration of 5-10 ng/mL.
-
Immediately begin time-lapse imaging, acquiring images every 1-2 minutes for 60-90 minutes to capture the nuclear accumulation of the fluorescent signal.
-
Protocol 2: In-Gel Fluorescence Analysis
This protocol is used to confirm the specific labeling of the POI-eDHFR fusion protein and to assess labeling efficiency and specificity.
Materials:
-
Labeled and unlabeled cell lysates
-
SDS-PAGE running buffer and gels
-
Protein loading buffer
-
Fluorescence gel imager (e.g., Typhoon or ChemiDoc with appropriate laser/filters)
-
(Optional) Primary antibody against the POI or tag and secondary antibody for Western blot confirmation.
Procedure:
-
Cell Lysis:
-
After labeling cells as described in Protocol 1 (or in a separate dish), wash them with PBS.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
-
SDS-PAGE:
-
Mix a defined amount of protein lysate (e.g., 20-30 µg) with protein loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel, including a lane with lysate from untransfected or unlabeled cells as a negative control.
-
Run the gel until adequate separation is achieved.
-
-
In-Gel Fluorescence Scanning:
-
Carefully remove the gel from the cassette.
-
Rinse the gel with deionized water.
-
Place the gel on the platen of the fluorescence imager.
-
Scan the gel using the excitation laser and emission filter appropriate for the fluorophore used (e.g., 488 nm laser for fluorescein).[8][15]
-
A fluorescent band should appear at the expected molecular weight of the POI-eDHFR fusion protein only in the lane corresponding to the labeled cells.[15]
-
-
(Optional) Western Blot Confirmation:
-
After fluorescence scanning, the same gel can be transferred to a PVDF or nitrocellulose membrane for Western blotting.
-
Probe the membrane with an antibody against the POI to confirm that the fluorescent band corresponds to the correct protein.
-
Visualizations: Workflows and Signaling Pathways
TMP-tag Labeling Principle
Caption: TMP-tag system for specific protein labeling in live cells.
Experimental Workflow for Live-Cell Imaging
Caption: General experimental workflow for TMP-tag fluorescence imaging.
Application Example: Visualizing TGF-β Signaling
Caption: Visualizing Smad3 nuclear translocation in the TGF-β pathway.
References
- 1. Visualizing transcription factor dynamics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and quantification of C-terminally tagged proteins by in-gel fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Nuclear Receptors | Cell Signaling Technology [cellsignal.com]
- 6. TGF-beta signaling by Smad proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-molecule tracking in live cells reveals distinct target-search strategies of transcription factors in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Imaging of TGFβ-induced Smad2/3 phosphorylation reveals a role for receptor tyrosine kinases in modulating TGFβ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Second-Generation Covalent TMP-Tag for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Fluorogenic TMP-tag for High Signal-to-Background Intracellular Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transient Transfection-based Fusion Assay for Viral Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection and quantification of C-terminally tagged proteins by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Application of Trimethoprim-PEG3-amine TFA in Drug Discovery: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim-PEG3-amine Trifluoroacetic acid (TFA) salt is a versatile chemical tool with significant applications in modern drug discovery, primarily as a key component in the development of targeted therapeutic agents. Its unique structure, combining the high-affinity ligand Trimethoprim (B1683648) with a flexible PEG3 linker and a reactive amine group, makes it particularly valuable for the construction of PROteolysis TArgeting Chimeras (PROTACs). This document provides detailed application notes and protocols for the use of Trimethoprim-PEG3-amine TFA in drug discovery research.
Trimethoprim is a well-known antibiotic that selectively inhibits bacterial dihydrofolate reductase (DHFR).[1][2] This high affinity and selectivity for E. coli DHFR (eDHFR) over its mammalian counterpart forms the basis of its application in targeted protein degradation.[3] By genetically fusing a target protein of interest (POI) with an eDHFR tag, the trimethoprim moiety can be used to specifically recruit this fusion protein. The PEG3 linker provides a flexible spacer, and the terminal amine group allows for straightforward conjugation to other molecules, most notably a ligand for an E3 ubiquitin ligase.
Principle Application: Targeted Protein Degradation with PROTACs
The primary application of this compound is in the creation of trimethoprim-based PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.[4]
In this system, this compound serves as the precursor to the target-binding ligand. The workflow involves genetically tagging the protein of interest with eDHFR. The trimethoprim-based PROTAC then recruits the eDHFR-tagged protein to an E3 ligase, leading to its degradation.[5][6] This approach allows for the selective degradation of virtually any protein that can be tagged with eDHFR.
Quantitative Data Summary
| Parameter | Value | Significance | Reference |
| Trimethoprim affinity for E. coli DHFR (eDHFR) (Kd) | ~ 1 nM | High affinity ensures potent and specific binding to the eDHFR-tagged protein of interest. | [3] |
| Trimethoprim affinity for mammalian DHFR (Kd) | > 1 µM | Low affinity for the endogenous human enzyme minimizes off-target effects and background binding. | [3] |
| Degradation of eDHFR-tagged proteins | Up to 95% | Demonstrates the high efficiency of trimethoprim-based PROTACs in inducing protein degradation. | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of a Trimethoprim-Based PROTAC
This protocol describes the general steps for synthesizing a trimethoprim-based PROTAC by conjugating this compound to an E3 ligase ligand, such as pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.[5][6]
Materials:
-
This compound
-
An NHS-ester activated derivative of an E3 ligase ligand (e.g., Pomalidomide-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolution: Dissolve this compound and the NHS-ester activated E3 ligase ligand in anhydrous DMF or DMSO.
-
Reaction: Add a molar excess of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture to neutralize the TFA salt and facilitate the amide bond formation.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by LC-MS.
-
Purification: Purify the resulting PROTAC molecule using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 2: In Vitro Degradation of an eDHFR-Tagged Protein
This protocol outlines the steps to assess the degradation of an eDHFR-tagged protein of interest in a cell-based assay using a trimethoprim-based PROTAC.
Materials:
-
Mammalian cells engineered to express the eDHFR-tagged protein of interest
-
Complete cell culture medium
-
Trimethoprim-based PROTAC (dissolved in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibody against the protein of interest or the eDHFR tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the engineered mammalian cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the trimethoprim-based PROTAC. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for a desired period (e.g., 4, 8, 12, or 24 hours) to allow for protein degradation.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody targeting the protein of interest or the eDHFR tag.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations and time points.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of trimethoprim-PROTAC action.
Caption: Workflow for assessing PROTAC efficacy.
Other Potential Applications
While the primary use of trimethoprim in this context is for PROTACs, it's worth noting that trimethoprim itself has been investigated for other therapeutic applications:
-
Anticancer Agent: Trimethoprim has been shown to suppress tumor growth and metastasis by targeting the Snail protein, leading to its degradation through the ubiquitin-proteasome pathway.[7]
-
Drug Delivery: Trimethoprim derivatives can be used as ligands for metal ions to form complexes, and can be functionalized onto nanoparticles for targeted drug delivery.[8][9]
These alternative applications highlight the versatility of the trimethoprim scaffold in drug discovery beyond its role in PROTACs.
Conclusion
This compound is a powerful tool for researchers in drug discovery, enabling the development of sophisticated targeted protein degradation strategies. Its high affinity for eDHFR provides a robust and specific mechanism for targeting proteins of interest, and the PEG3-amine linker allows for flexible and efficient PROTAC synthesis. The protocols and data presented here provide a foundation for the successful application of this reagent in the laboratory.
References
- 1. Trimethoprim - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. thomassci.com [thomassci.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs [ideas.repec.org]
- 6. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antibiotic drug trimethoprim suppresses tumour growth and metastasis via targeting Snail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in eDHFR Fusion Protein Expression
Welcome to the technical support center for troubleshooting low yields of eDHFR (Escherichia coli Dihydrofolate Red-uctase) fusion proteins. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during protein expression and purification.
Frequently Asked Questions (FAQs)
Expression & Solubility
Q1: I'm observing very low or no expression of my eDHFR fusion protein. What are the likely causes?
A1: A lack of expression can stem from several factors, ranging from the genetic construct to the host cell's metabolic state. Key areas to investigate include:
-
Vector Integrity: Errors in the plasmid sequence, such as frameshift mutations or premature stop codons, can completely prevent the expression of a functional protein.[1][2] It's crucial to verify the sequence of your construct.
-
Codon Usage: The presence of codons that are rare in E. coli can lead to truncated or non-functional proteins.[2][3] Codon optimization of your gene of interest to match the codon bias of E. coli can significantly improve expression levels.[4][5][6][7]
-
Promoter System: Ensure you are using the correct inducer for your promoter (e.g., IPTG for T7 promoters) and that the inducer concentration and induction time are optimized.[1][8]
-
Host Strain Compatibility: The chosen E. coli strain may not be suitable for your specific protein.[1] For potentially toxic proteins, consider using a strain with tighter control over basal expression, such as BL21(DE3)pLysS.[1][2]
Q2: My eDHFR fusion protein is expressing, but it's insoluble and forming inclusion bodies. How can I improve its solubility?
A2: Inclusion body formation is a common challenge, indicating that the expressed protein is misfolding and aggregating.[9] The eDHFR fusion partner itself is a highly soluble protein and generally aids in the solubility of its fusion partner.[10][11][12] However, the properties of the target protein can still lead to insolubility. Here are strategies to enhance solubility:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 18-25°C) slows down protein synthesis, which can promote proper folding and reduce aggregation.[1][3][13]
-
Optimize Inducer Concentration: Lowering the inducer concentration can reduce the rate of protein expression, giving the protein more time to fold correctly.[3]
-
Use of Solubility-Enhancing Fusion Partners: While eDHFR is a solubility enhancer, for particularly difficult proteins, consider using other tags known for their strong solubilizing effects, such as Maltose-Binding Protein (MBP) or N-utilization substance A (NusA).[14]
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of your target protein. Co-expressing chaperones can sometimes improve the yield of soluble protein.[8]
Destabilizing Domain (DD) System & Stabilizers
Q3: I'm using an eDHFR destabilizing domain (DD) fusion system, but I'm seeing high basal expression in the absence of the stabilizer (e.g., TMP). What can I do?
A3: "Leaky" expression in DD systems can be an issue.[15] Here are some ways to address it:
-
Use Enhanced DD Variants: Newer generations of eDHFR DDs, such as the 'C12' clone, have been engineered for improved basal turnover, meaning the fusion protein is more effectively degraded in the absence of a stabilizer.[16][17]
-
Titrate Stabilizer Concentration: Ensure you are not inadvertently adding the stabilizer to your cultures. Use the lowest effective concentration of the stabilizer (e.g., Trimethoprim (B1683648) - TMP) to achieve stabilization.[16]
-
Optimize Expression Conditions: High levels of transient overexpression can sometimes lead to punctate fluorescence even without a stabilizer. Optimizing transfection and expression levels can help reduce this background.[15]
Q4: Can the stabilizer methotrexate (B535133) (MTX) be used with eDHFR fusion proteins?
A4: Yes, methotrexate (MTX), a potent inhibitor of DHFR, can be used. In some systems, exposure to MTX has been shown to increase the levels of DHFR fusion proteins.[18] This is because MTX can disrupt the binding of DHFR protein to its own mRNA, which normally inhibits its translation.[18] In mammalian cell systems, MTX is often used for gene amplification to generate high-expressing stable cell lines.[19][20]
Purification
Q5: I have good expression of my eDHFR fusion protein, but the yield is very low after purification. What are the common pitfalls?
A5: Significant loss of protein during purification can be frustrating. Here are some common causes and solutions:
-
Inefficient Cell Lysis: If cells are not lysed completely, a large portion of your protein can be lost in the cell debris.[1][9] Ensure your lysis method is effective for your E. coli strain and culture volume.
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.[1][9] Always work at low temperatures (4°C) and add a protease inhibitor cocktail to your lysis buffer.[1][9]
-
Suboptimal Buffer Conditions: The pH and salt concentration of your buffers can significantly impact protein stability and binding to the purification resin.[1] Optimization of these parameters is crucial.
-
Issues with Affinity Tag: The affinity tag may be inaccessible or cleaved, preventing the protein from binding to the resin.[1][21] Ensure the tag is properly folded and accessible.
-
Column Capacity and Regeneration: Overloading the purification column can lead to loss of protein in the flow-through. Also, ensure your column matrix is properly regenerated if it has been used previously.[22]
Troubleshooting Summary Tables
Table 1: Low/No Protein Expression
| Potential Cause | Recommended Action | Expected Outcome |
| Vector Sequence Errors | Re-sequence the plasmid construct. | Confirmation of correct open reading frame and absence of mutations. |
| Rare Codon Usage | Optimize the gene sequence for E. coli codon bias. | Increased translation efficiency and full-length protein expression.[4][5] |
| Inefficient Induction | Verify inducer type, concentration, and induction time. | Optimal protein expression levels. |
| Host Strain Incompatibility | Test different E. coli expression strains (e.g., BL21(DE3)pLysS for toxic proteins). | Reduced toxicity and improved expression.[1] |
Table 2: Protein Insolubility (Inclusion Bodies)
| Potential Cause | Recommended Action | Expected Outcome |
| High Expression Rate | Lower the post-induction temperature to 18-25°C.[1][13] | Slower protein synthesis, promoting proper folding. |
| High Inducer Concentration | Decrease the concentration of the inducer (e.g., IPTG).[3] | Reduced rate of transcription and improved solubility. |
| Inherent Protein Properties | Co-express with molecular chaperones. | Assisted folding and increased soluble fraction.[8] |
| Suboptimal Media | Use a less rich medium, such as M9 minimal medium.[13] | Can sometimes improve solubility for certain proteins. |
Table 3: Low Yield After Purification
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Cell Lysis | Optimize lysis protocol (e.g., sonication parameters, lysis buffer composition).[9] | Increased release of soluble protein from cells. |
| Proteolytic Degradation | Add protease inhibitor cocktail to lysis buffer and keep samples cold.[1][9] | Minimized protein degradation and increased yield of intact protein. |
| Poor Binding to Resin | Optimize buffer pH and salt concentration. Confirm affinity tag accessibility.[1] | Improved binding of the fusion protein to the purification column. |
| Premature Elution | Adjust the composition of the wash buffer to be less stringent. | Retention of the target protein on the column during wash steps. |
Experimental Protocols
Protocol 1: Optimizing Expression Temperature
-
Inoculation: Inoculate a single colony of E. coli BL21(DE3) harboring your eDHFR fusion protein expression plasmid into 5 mL of LB media with the appropriate antibiotic.[23]
-
Overnight Culture: Grow the culture overnight at 37°C with shaking.[23]
-
Sub-culturing: In the morning, inoculate 500 mL of LB media with the antibiotic using the 5 mL overnight culture.[23]
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[1][23]
-
Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).[1][23]
-
Temperature Shift: Immediately divide the culture into four flasks and transfer them to shakers at different temperatures: 37°C, 30°C, 25°C, and 18°C.[1]
-
Incubation: Incubate for a set period (e.g., 4 hours for 37°C and 30°C, 6 hours for 25°C, and overnight for 18°C).[1]
-
Analysis: Harvest the cells and analyze the soluble and insoluble fractions by SDS-PAGE to determine the optimal temperature for soluble protein expression.[1]
Protocol 2: Methotrexate Affinity Chromatography
This protocol is for the purification of eDHFR fusion proteins.
-
Resin Preparation: Equilibrate a methotrexate-agarose column with a binding buffer (e.g., 50 mM potassium phosphate, pH 7.0, 1 mM EDTA).
-
Sample Loading: Load the clarified cell lysate containing the eDHFR fusion protein onto the column.
-
Washing: Wash the column with the binding buffer until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound eDHFR fusion protein using an elution buffer containing a high concentration of a competing ligand (e.g., 10 mM dihydrofolate or 50 mM trimethoprim in binding buffer). Alternatively, a pH gradient can be used for elution.
-
Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity of the fusion protein.
Visual Guides
Caption: A decision tree for troubleshooting low eDHFR fusion protein yield.
Caption: A standard workflow for eDHFR fusion protein expression and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 9. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Dihydrofolate reductase as a new "affinity handle" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 13. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Unrelated solubility-enhancing fusion partners MBP and NusA utilize a similar mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a New DHFR-Based Destabilizing Domain with Enhanced Basal Turnover and Applicability in Mammalian Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Characterization of an ecDHFR AffiPlasmid for Enhanced Protein Expression and Purification | AffiPLASMID [affiplasmid.com]
- 17. Development of a New DHFR-Based Destabilizing Domain with Enhanced Basal Turnover and Applicability in Mammalian Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Generation of high-expressing cells by methotrexate amplification of destabilized dihydrofolate reductase selection marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fusion of the Dhfr/Mtx and IR/MAR Gene Amplification Methods Produces a Rapid and Efficient Method for Stable Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. Protocol for DHFR-His-6x Protein Expression – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
Technical Support Center: Improving the Solubility of Trimethoprim-PEG3-amine TFA
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of Trimethoprim-PEG3-amine TFA in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: The solubility of Trimethoprim (B1683648) and its derivatives is highly dependent on the pH of the solution. Trimethoprim is a weak base and exhibits poor solubility at neutral or alkaline pH.[1] The trifluoroacetate (B77799) (TFA) counter-ion can also influence solubility and may not be ideal for all experimental conditions.[2]
Q2: What is the optimal pH for dissolving Trimethoprim-based compounds?
A2: The solubility of trimethoprim significantly increases in acidic conditions.[3][4] Studies have shown that its maximum solubility is achieved at a pH of around 5.5.[3][4][5] Conversely, as the pH increases, the solubility decreases.[1][3] While the PEG3-amine modification on your specific compound will influence its exact properties, starting with a mildly acidic buffer is a good strategy.
Q3: Can the TFA salt be the source of the solubility issue?
A3: Yes, TFA salts can sometimes be problematic for solubility and for downstream biological assays.[2][6] Exchanging the TFA counter-ion for a more biocompatible one, such as acetate (B1210297) or hydrochloride (HCl), is a common strategy to improve solubility and compatibility with biological systems.[7][8][9]
Q4: Are there other factors besides pH and the counter-ion that I should consider?
A4: Yes, other factors include the buffer composition, ionic strength, and the presence of any organic co-solvents. The PEGylation of the molecule is intended to improve solubility, but its effectiveness can be influenced by these other parameters.[10][11]
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow these troubleshooting steps:
Problem: The compound precipitates out of solution.
| Possible Cause | Suggested Solution |
| Incorrect pH | The pH of your buffer may be too high (neutral or alkaline). Trimethoprim's solubility is significantly lower in solutions with a more alkaline pH.[1] |
| Action: Adjust the pH of your buffer to a mildly acidic range (e.g., pH 5.0-6.5). Prepare a stock solution in a slightly acidic buffer before diluting it into your final experimental buffer. | |
| TFA Counter-ion | The trifluoroacetate counter-ion may be contributing to poor solubility in your specific buffer system. |
| Action: Consider performing a counter-ion exchange to replace TFA with acetate or hydrochloride.[7][8] See the experimental protocols section for a detailed procedure. | |
| Buffer Composition | Certain buffer components may interact with your compound, leading to precipitation. |
| Action: Try dissolving the compound in a different buffer system. Simple buffers like citrate (B86180) or acetate at an acidic pH are good starting points. |
Problem: The compound dissolves initially but then crashes out over time.
| Possible Cause | Suggested Solution |
| Supersaturation | You may have created a supersaturated solution that is not stable over the long term. This can happen when dissolving at one pH and then adjusting it. |
| Action: Determine the equilibrium solubility at your final experimental pH. Avoid creating highly concentrated stock solutions that are then diluted significantly into a buffer with a different pH. | |
| Temperature Effects | Solubility can be temperature-dependent. A change in temperature from dissolution to storage or use could cause precipitation. |
| Action: Check the solubility at different temperatures. If the compound is more soluble at a higher temperature, ensure your experimental conditions are consistent. |
Quantitative Data Summary
The following table summarizes the reported solubility of the parent compound, Trimethoprim, at various pH values. Note that the solubility of this compound may differ due to the PEG3-amine modification, but this data provides a useful reference.
| pH | Solubility of Trimethoprim (mg/100 mL) | Reference |
| 8.54 | 50 | [3][4][5] |
| 5.5 | 1550 (maximum) | [3][4][5] |
| <2 | 1125 (and decreasing) | [3][4] |
Experimental Protocols
Protocol 1: pH Adjustment for Improved Solubility
This protocol describes how to determine a suitable pH for dissolving your this compound.
Materials:
-
This compound
-
A selection of buffers (e.g., 50 mM citrate, acetate, phosphate) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4)
-
Vortex mixer
-
Spectrophotometer or HPLC for concentration measurement
Procedure:
-
Prepare a series of small-volume aqueous buffer solutions at different pH values.
-
Add a small, known amount of this compound to each buffer to create a slurry.
-
Vortex the samples for 2 minutes and then allow them to equilibrate at room temperature for 1-2 hours, protected from light.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the known λmax of Trimethoprim or HPLC).
-
The pH that yields the highest concentration of dissolved compound is the optimal pH for solubilization.
Protocol 2: Counter-ion Exchange from TFA to Hydrochloride (HCl)
This protocol outlines a method to exchange the TFA counter-ion for HCl, which may improve solubility and biocompatibility.[7][9]
Materials:
-
This compound
-
10 mM HCl in sterile, deionized water
-
Lyophilizer
Procedure:
-
Dissolve the this compound in the 10 mM HCl solution at a concentration of approximately 1 mg/mL.
-
Allow the solution to stand at room temperature for at least 5 minutes.
-
Freeze the solution (e.g., in a dry ice/acetone bath or liquid nitrogen).
-
Lyophilize the sample overnight until all the liquid is removed.
-
To ensure complete exchange, re-dissolve the lyophilized powder in the 10 mM HCl solution.
-
Repeat the freeze-drying process (steps 3 and 4). This can be repeated 2-3 times for a more complete exchange.
-
After the final lyophilization, the resulting powder is the hydrochloride salt of your compound.
-
Test the solubility of the new salt form in your desired aqueous buffers.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
References
- 1. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. bio-works.com [bio-works.com]
- 9. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Reducing non-specific binding of Trimethoprim-PEG3-amine TFA probes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Trimethoprim-PEG3-amine TFA probes during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of non-specific binding with this compound probes?
Non-specific binding can arise from several factors related to the probe's components and the experimental conditions. The primary suspects are:
-
Probe Concentration: Excessively high probe concentrations can lead to binding at low-affinity sites.
-
Blocking Inefficiency: Incomplete blocking of non-target sites on membranes or beads can leave them open for probe binding.
-
Hydrophobic and Electrostatic Interactions: The physicochemical properties of the probe, target protein, and other cellular components can lead to unwanted interactions.
-
The PEG3 Linker: While polyethylene (B3416737) glycol (PEG) linkers are known to reduce non-specific protein binding, interactions can still occur.[1][2]
-
The Trifluoroacetate (TFA) Salt: Residual TFA from probe synthesis can alter the local pH and interact with proteins, potentially influencing their conformation and binding characteristics.[3][4][5][6]
-
Wash Steps: Inadequate or insufficiently stringent washing may not effectively remove non-specifically bound probes.
Q2: How does the Trifluoroacetate (TFA) salt contribute to non-specific binding?
Trifluoroacetic acid is a strong acid often used in peptide and probe synthesis, resulting in the final product being a TFA salt.[6] Residual TFA can:
-
Alter Local pH: This can change the charge of your protein of interest or other proteins in the lysate, leading to unintended electrostatic interactions with the probe.
-
Interact with Proteins: TFA has been shown to interact with proteins, potentially altering their secondary structure and exposing hydrophobic regions that can non-specifically bind to the probe.[6]
-
Interfere with Assays: TFA itself can be cytotoxic in cell-based assays and may interfere with the detection signal.
It is advisable to consider exchanging the TFA salt for a more biologically compatible one, such as hydrochloride (HCl), if significant non-specific binding is observed.[6]
Q3: Can the PEG3 linker cause non-specific binding?
PEG linkers are generally incorporated into probe design to reduce non-specific binding due to their hydrophilic nature and ability to create a hydration shell.[7][8] This "stealth" property helps to prevent interactions with non-target proteins.[8] However, in some contexts, the flexibility and length of the PEG linker can influence the overall binding properties of the probe. While less common, it is a factor to consider, especially if other troubleshooting steps have failed.
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Blot/Plate
High background often indicates widespread non-specific binding of the probe.
Troubleshooting Workflow for High Background
Caption: A stepwise approach to troubleshooting high background signals.
Detailed Steps:
-
Optimize Probe Concentration:
-
Rationale: Using the lowest effective probe concentration minimizes off-target binding.
-
Protocol: Perform a concentration titration experiment. Test a range of probe concentrations (e.g., from 0.1 µM to 10 µM) to determine the optimal concentration that provides a good signal-to-noise ratio.
-
-
Improve Blocking Step:
-
Rationale: Effective blocking saturates non-specific binding sites.
-
Protocol:
-
Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA or non-fat milk).
-
Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).
-
Test different blocking agents. Common options are Bovine Serum Albumin (BSA), non-fat dry milk, and commercial protein-free blocking buffers.
-
-
-
Enhance Wash Steps:
-
Rationale: More stringent and longer washes can remove weakly bound probes.
-
Protocol:
-
Increase the number of wash steps (e.g., from 3 to 5 washes).
-
Increase the duration of each wash (e.g., from 5 minutes to 10-15 minutes).
-
Increase the detergent concentration in the wash buffer (e.g., Tween-20 from 0.05% to 0.1%).
-
-
-
Modify Buffer Composition:
-
Rationale: The components of your lysis, binding, and wash buffers can influence non-specific interactions.
-
Protocol:
-
Adjust Salt Concentration: Increase the salt concentration (e.g., NaCl from 150 mM to 250-500 mM) in the wash buffer to disrupt electrostatic interactions.[9]
-
Add Detergents: Include a mild non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) in your buffers to reduce hydrophobic interactions.[9]
-
-
| Parameter | Standard Concentration | Recommended Optimization Range |
| Probe Concentration | 1 µM | 0.1 - 10 µM |
| Blocking Agent (BSA) | 3% (w/v) | 3 - 5% (w/v) |
| Wash Buffer Salt (NaCl) | 150 mM | 150 - 500 mM |
| Wash Buffer Detergent (Tween-20) | 0.05% (v/v) | 0.05 - 0.2% (v/v) |
Table 1: Recommended Starting Points and Optimization Ranges for Key Experimental Parameters.
Issue 2: Specific Non-Target Bands/Spots are Observed
This may indicate cross-reactivity of the Trimethoprim component or interactions with specific cellular proteins.
Troubleshooting Workflow for Specific Non-Target Binding
Caption: A logical flow for addressing specific off-target signals.
Detailed Steps:
-
Validate Target Specificity:
-
Rationale: Confirm that your experimental system is suitable for detecting the intended target of Trimethoprim.
-
Protocol:
-
Positive and Negative Controls: Use cell lines with known high and low/no expression of the target protein.
-
Knockdown/Knockout Models: If available, use siRNA/shRNA-mediated knockdown or CRISPR-Cas9 knockout cell lines for the target protein to confirm signal disappearance.
-
-
-
Pre-clear Lysate:
-
Rationale: Remove proteins that non-specifically bind to your affinity matrix (e.g., beads).
-
Protocol: Before adding the probe, incubate your cell lysate with the beads (without the probe) for 1 hour at 4°C. Pellet the beads and use the supernatant for your experiment.
-
-
Consider TFA Salt Exchange:
-
Rationale: As discussed in the FAQs, TFA can cause unpredictable interactions.[6]
-
Protocol: If possible, obtain the probe as an HCl salt or perform a salt exchange. This can be a more involved process and may require consultation with a chemist.
-
Experimental Protocols
Protocol 1: Optimizing Probe Concentration
-
Prepare a dilution series of the this compound probe in your assay buffer (e.g., 10 µM, 5 µM, 2 µM, 1 µM, 0.5 µM, 0.1 µM).
-
Perform your standard experimental workflow (e.g., incubation with cell lysate, washing, detection) with each probe concentration.
-
Analyze the results (e.g., Western blot, fluorescence intensity) to identify the lowest concentration that provides a strong signal for your target of interest with minimal background.
Protocol 2: Optimizing Wash Buffer Stringency
-
Prepare several variations of your wash buffer with increasing concentrations of salt and/or detergent.
-
Buffer A (Standard): PBS or TBS with 0.05% Tween-20.
-
Buffer B (High Salt): PBS or TBS with 300 mM NaCl and 0.05% Tween-20.
-
Buffer C (High Detergent): PBS or TBS with 0.1% Tween-20.
-
Buffer D (High Salt & Detergent): PBS or TBS with 300 mM NaCl and 0.1% Tween-20.
-
-
After the probe incubation step, divide your samples and wash each with one of the prepared buffers.
-
Proceed with the detection steps and compare the signal-to-noise ratio for each wash condition to determine the most effective buffer.
Signaling Pathway and Experimental Workflow Diagrams
Targeted Protein Degradation Workflow
Caption: The mechanism of action for targeted protein degradation probes.
This guide provides a starting point for troubleshooting non-specific binding issues with this compound probes. Remember that optimization is often experiment-specific, and a combination of the strategies outlined above may be necessary to achieve the best results.
References
- 1. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purepeg.com [purepeg.com]
- 3. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 8. chempep.com [chempep.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing Labeling Efficiency of TMP-tag with Trimethoprim-PEG3-amine TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their TMP-tag labeling experiments using Trimethoprim-PEG3-amine TFA.
Frequently Asked Questions (FAQs)
Q1: What is the TMP-tag and how does it work?
The TMP-tag is a protein labeling system based on the high-affinity and specific interaction between the E. coli dihydrofolate reductase (eDHFR) protein and the small molecule trimethoprim (B1683648) (TMP)[1][2]. Your protein of interest is genetically fused to the eDHFR protein, creating a "TMP-tag." This fusion protein can then be specifically labeled with a probe conjugated to a trimethoprim derivative, such as this compound[1]. The labeling can be non-covalent or covalent, depending on the specific TMP-tag system and eDHFR mutant used[3][4][5].
Q2: What is this compound and what is its role in TMP-tag labeling?
This compound is a derivative of trimethoprim that can be conjugated to various functional probes, such as fluorophores or biotin[1]. It consists of three parts:
-
Trimethoprim: The core component that binds with high affinity to the eDHFR tag.
-
PEG3 (Polyethylene Glycol) linker: A short, hydrophilic spacer that improves the solubility of the probe in aqueous buffers and can reduce non-specific binding[6][7][8].
-
Amine group: A reactive handle for conjugating the trimethoprim molecule to your desired probe.
-
TFA (Trifluoroacetic acid) salt: This is a counterion from the purification process, which helps to keep the amine group protonated and stable. When dissolved in a buffered solution, the TFA will be replaced by the buffer components.
Its primary role is to act as a versatile linker for creating custom TMP-probes for specific experimental needs.
Q3: What are the key advantages of using the TMP-tag system?
The TMP-tag system offers several advantages for protein labeling:
-
Specificity: The high affinity and specificity of the TMP-eDHFR interaction result in minimal off-target labeling[1].
-
Versatility: The ability to conjugate a wide variety of probes to Trimethoprim-PEG3-amine allows for diverse applications, including fluorescence imaging, western blotting, and protein purification.
-
Live-cell imaging compatibility: TMP-conjugated probes are generally cell-permeable, enabling the labeling of intracellular proteins in living cells[2][9].
-
Small tag size: The eDHFR tag (approximately 18 kDa) is relatively small compared to other protein tags like GFP, minimizing potential interference with the function of the protein of interest[2][3].
Q4: What factors can influence the efficiency of TMP-tag labeling?
Several factors can affect the efficiency of your TMP-tag labeling experiment:
-
Concentration of reactants: The concentrations of both the TMP-tagged protein and the Trimethoprim-PEG3-amine probe are critical.
-
Reaction buffer conditions: pH, temperature, and the presence of detergents or other additives can influence the binding affinity and reaction rate.
-
Expression and folding of the fusion protein: Proper expression and folding of the eDHFR fusion protein are essential for efficient labeling.
-
Probe stability and solubility: The stability and solubility of your custom-synthesized Trimethoprim-PEG3-amine probe can impact its availability for the labeling reaction. The PEG3 linker is designed to improve solubility[6][8].
Q5: How can I confirm successful labeling?
Successful labeling can be confirmed using several methods, depending on the probe used:
-
Fluorescence microscopy: If you used a fluorescent probe, you can visualize the localization of your protein of interest within the cell.
-
In-gel fluorescence: Labeled proteins can be visualized directly in a polyacrylamide gel after electrophoresis[5].
-
Western blotting: You can use an antibody against your protein of interest or a streptavidin conjugate if you used a biotin (B1667282) probe. A shift in molecular weight after labeling may also be observed.
-
Mass spectrometry: This can be used to confirm the covalent modification of the TMP-tagged protein.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling Signal | 1. Inefficient expression or incorrect folding of the eDHFR fusion protein. | - Verify the expression of the fusion protein by Western blot using an antibody against the protein of interest or a commercially available anti-eDHFR antibody.- Optimize protein expression conditions (e.g., temperature, induction time).- Ensure the eDHFR tag is properly folded by performing a functional assay if possible. |
| 2. Low concentration of the Trimethoprim-PEG3-amine probe. | - Increase the concentration of the probe in the labeling reaction.- Titrate the probe concentration to find the optimal balance between signal and background. | |
| 3. Suboptimal reaction buffer conditions. | - Ensure the pH of the labeling buffer is within the optimal range (typically pH 7.2-8.0).- Optimize the incubation time and temperature. Longer incubation times or higher temperatures may improve efficiency, but can also increase background. | |
| 4. Degradation or poor solubility of the Trimethoprim-PEG3-amine probe. | - Prepare fresh probe solutions for each experiment.- Ensure the probe is fully dissolved in an appropriate solvent (e.g., DMSO) before diluting into the aqueous labeling buffer. The PEG3 linker should aid in solubility[6][8]. | |
| High Background Signal | 1. Excess of unbound Trimethoprim-PEG3-amine probe. | - Reduce the concentration of the probe.- Increase the number and duration of washing steps after the labeling reaction to remove unbound probe. |
| 2. Non-specific binding of the probe to cellular components or surfaces. | - Include a blocking agent (e.g., BSA) in your labeling and wash buffers.- Add a non-ionic detergent (e.g., Tween-20) to the wash buffer to reduce non-specific interactions.- The PEG3 linker is designed to minimize non-specific binding[6][7][8]. | |
| 3. Autofluorescence of cells or medium. | - Image cells in a phenol (B47542) red-free medium.- Use appropriate spectral unmixing or background subtraction during image analysis. | |
| High Variability Between Replicates | 1. Inconsistent cell density or health. | - Ensure consistent cell seeding density and monitor cell health throughout the experiment. |
| 2. Inaccurate pipetting of reagents. | - Use calibrated pipettes and prepare a master mix of reagents for each experiment to minimize pipetting errors. | |
| 3. Variations in incubation times or temperatures. | - Carefully control incubation times and temperatures for all samples. |
Experimental Protocols
Standard Protocol for Labeling of TMP-tagged Proteins in Live Cells
-
Cell Culture and Transfection:
-
Plate cells on a suitable imaging dish or plate.
-
Transfect cells with the plasmid encoding your eDHFR-tagged protein of interest and allow for protein expression (typically 24-48 hours).
-
-
Preparation of Labeling Solution:
-
Prepare a stock solution of your Trimethoprim-PEG3-amine conjugated probe (e.g., 1 mM in DMSO).
-
Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed, serum-free cell culture medium.
-
-
Labeling Reaction:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the labeling solution to the cells and incubate for the desired time (e.g., 15-60 minutes) at 37°C.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells 2-3 times with pre-warmed PBS or cell culture medium to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Proceed with fluorescence microscopy using the appropriate filter sets for your chosen fluorophore.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Trimethoprim-PEG3-amine Probe Concentration | 1 - 10 µM | Optimal concentration should be determined empirically for each cell type and fusion protein. |
| Incubation Time | 15 - 60 minutes | Longer times may increase signal but also background. |
| Incubation Temperature | Room Temperature to 37°C | 37°C is typically optimal for live-cell labeling. |
| Labeling Buffer pH | 7.2 - 8.0 |
Visualizations
References
- 1. biotium.com [biotium.com]
- 2. Third-Generation Covalent TMP-Tag for Fast Labeling and Multiplexed Imaging of Cellular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Covalent Trimethoprim Chemical Tag Facilitates Single Molecule Imaging with Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tri(Amino-PEG3-amide)-amine TFA salt | AxisPharm [axispharm.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 8. THP-PEG3, 2163-11-3 | BroadPharm [broadpharm.com]
- 9. In vivo protein labeling with trimethoprim conjugates: a flexible chemical tag - PubMed [pubmed.ncbi.nlm.nih.gov]
Common issues with Trimethoprim-PEG3-amine TFA click chemistry reactions
Technical Support Center: Trimethoprim-PEG3-amine TFA Click Chemistry
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound in click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary use in click chemistry?
This compound is a chemical compound where the antibacterial agent Trimethoprim is linked to a short polyethylene (B3416737) glycol (PEG) chain, terminating in an amine group. The entire molecule is supplied as a trifluoroacetate (B77799) (TFA) salt. In the context of click chemistry, the terminal amine is typically functionalized with an azide (B81097) or an alkyne group, allowing it to be conjugated to other molecules containing the complementary functional group (alkyne or azide, respectively). The PEG linker enhances solubility and provides spatial separation between the Trimethoprim molecule and its conjugation partner.[1]
Q2: How does the trifluoroacetate (TFA) salt form impact my click chemistry reaction?
The TFA salt can significantly influence the reaction environment. TFA is a strong acid (pKa ≈ 0.23) used during synthesis and purification, and it forms a salt with the terminal amine of the PEG linker.[2] This can lead to several issues:
-
Acidic Conditions: The TFA salt can lower the pH of the reaction mixture, which may be detrimental to acid-sensitive functional groups or the stability of the final product.[3]
-
Protonation of Amines: The amine group will be protonated, which can inhibit its reactivity if it is intended to be used in a subsequent modification step.
-
Interference with Catalysts: Changes in pH can affect the performance of the copper catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
-
Physicochemical Properties: The TFA counterion can alter the solubility and biological activity of the final conjugate.[2][4]
Q3: Do I need to remove the TFA counterion before my reaction?
While not always mandatory, removing or neutralizing the TFA is highly recommended for optimal results. The presence of the strong acid can interfere with the reaction, especially if the process is pH-sensitive. Neutralization is often a simpler and more effective approach than complete removal through methods like ion-exchange chromatography, which can lead to yield loss.[2]
Q4: What are the main types of click chemistry reactions I can perform with a modified Trimethoprim-PEG3-amine?
The most common click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide and a terminal alkyne to form a stable triazole linkage.[3][5] Another option is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is copper-free and ideal for biological systems where copper toxicity is a concern.[6] For these reactions, the amine group of your molecule must first be converted into either an azide or an alkyne.
Troubleshooting Guide
This section addresses common problems encountered during click chemistry reactions involving this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Explanation |
| Acidic Reaction pH | Add a non-nucleophilic organic base (e.g., DIPEA, 2,6-lutidine) to neutralize the TFA salt. Aim for a final pH between 7 and 9.[1] | The TFA salt makes the solution acidic, which can inhibit the copper catalyst. Neutralization ensures optimal catalytic activity. |
| Copper Catalyst Oxidation | Prepare the Cu(I) catalyst in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[7] | Cu(I) is the active catalytic species but is easily oxidized to inactive Cu(II) by oxygen. |
| Poor Reagent Solubility | Use a co-solvent system such as DMSO/water or t-butanol/water. Sonication may also help dissolve the starting materials.[4] | Trimethoprim has poor aqueous solubility.[8] Although the PEG linker helps, co-solvents are often necessary to ensure all reactants are in solution. |
| Degradation of Reagents | Use fresh, high-purity reagents. Store azides and alkynes properly, protected from light and heat. | The stability of azide and alkyne functional groups can be compromised over time or with improper storage. |
| Catalyst Chelation | If your molecule contains other potential chelating groups, consider using a copper-coordinating ligand like TBTA to stabilize the Cu(I) catalyst.[5] | Ligands like TBTA protect the copper catalyst from oxidation and prevent it from binding to non-target sites on your molecule. |
Issue 2: Reagent Solubility Problems
| Potential Cause | Recommended Solution | Explanation |
| Hydrophobicity of Trimethoprim | Use organic co-solvents like DMSO, DMF, or t-butanol mixed with aqueous buffers.[4] | Trimethoprim is poorly soluble in water.[8] Organic solvents are often required to create a homogeneous reaction mixture. |
| TFA Salt Effects | Neutralize the TFA salt with a base. This can sometimes improve solubility in certain solvent systems. | The salt form can affect the overall physicochemical properties of the molecule, including its solubility.[4] |
| Precipitation During Reaction | Increase the proportion of organic solvent or switch to a different co-solvent system. Ensure thorough mixing throughout the reaction. | As the product forms, its solubility might differ from the starting materials, leading to precipitation. |
Issue 3: Side Product Formation or Complex Mixture
| Potential Cause | Recommended Solution | Explanation |
| TFA-Mediated Side Reactions | Neutralize the TFA before starting the reaction. Harsh acidic conditions can sometimes lead to the formation of ester or amide side products.[9] | Although click chemistry is highly specific, extreme pH conditions can promote unwanted side reactions with other functional groups. |
| Reaction with Buffer Components | Avoid amine-containing buffers like Tris or glycine, as they can potentially react with activated reagents or interfere with the catalyst.[1] | Use non-coordinating buffers such as PBS or HEPES. |
| Impure Starting Materials | Purify the this compound and the corresponding alkyne/azide partner before the reaction using HPLC or other chromatographic techniques. | Impurities in the starting materials will lead to a complex mixture of products that is difficult to purify. |
Experimental Protocols
Protocol 1: Neutralization of this compound
-
Dissolve the this compound salt in a suitable solvent (e.g., DMF or DMSO).
-
Add 2-3 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Stir the mixture at room temperature for 15-30 minutes.
-
This neutralized solution can now be used directly in the click chemistry reaction.
Base Selection for TFA Neutralization
| Base | pKa of Conjugate Acid | Properties |
| DIPEA | ~10.8 | Non-nucleophilic, commonly used. |
| 2,6-Lutidine | ~6.7 | Less basic than DIPEA, effective and non-nucleophilic.[3] |
| Triethylamine (TEA) | ~10.7 | Can be nucleophilic; use with caution. |
Protocol 2: General Procedure for CuAAC Reaction
This protocol is a general guideline and may require optimization.
-
Preparation: In a microcentrifuge tube, dissolve the alkyne- or azide-modified Trimethoprim-PEG3-amine (neutralized, 1 equivalent) and the corresponding azide/alkyne partner (1.1-1.5 equivalents) in a degassed solvent mixture (e.g., DMSO/water 4:1).
-
Catalyst Preparation: In a separate tube, prepare the catalyst solution.
-
Add a solution of CuSO₄ (0.1 equivalents) to the reaction mixture.
-
Add a fresh solution of Sodium Ascorbate (0.2-0.5 equivalents) to reduce the Cu(II) to Cu(I).
-
(Optional but Recommended) Add a solution of Tris-(Benzyltriazolylmethyl)amine (TBTA) (0.1 equivalents) to stabilize the Cu(I) catalyst.[10]
-
-
Reaction: Add the catalyst solution to the reagent mixture. Vortex briefly and allow the reaction to proceed at room temperature for 1-4 hours or until completion, as monitored by LC-MS or TLC.
-
Purification: Upon completion, the product can be purified using reverse-phase HPLC to remove the copper catalyst, excess reagents, and any side products.
Visual Guides: Workflows and Diagrams
Below are diagrams illustrating key workflows and concepts related to this compound click chemistry.
Caption: A troubleshooting workflow for diagnosing low-yield click chemistry reactions.
Caption: A simplified schematic of the CuAAC reaction with Trimethoprim-PEG3-azide.
Caption: Logical diagram showing how TFA salts can negatively impact click reactions.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 7. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Stepwise triple-click functionalization of synthetic peptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01617H [pubs.rsc.org]
- 10. tcichemicals.com [tcichemicals.com]
Technical Support Center: eDHFR Fusion Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the aggregation of E. coli Dihydrofolate Reductase (eDHFR) fusion proteins during expression and purification.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the eDHFR fusion system for controlling protein stability?
The eDHFR fusion system is a powerful tool for regulating protein stability. It utilizes a mutated version of the E. coli DHFR protein, known as a destabilizing domain (DD), which is fused to a protein of interest. In the absence of a specific ligand, the DD is structurally unstable, leading to the rapid degradation of the entire fusion protein by the cellular proteasome.[1][2][3][4][5] The addition of a high-affinity ligand, trimethoprim (B1683648) (TMP), stabilizes the DD, protecting the fusion protein from degradation and allowing its levels to accumulate in the cell.[1][6][7] This control is rapid, reversible, and dose-dependent.[1][7]
Q2: My eDHFR fusion protein is aggregating. What are the common causes?
Protein aggregation can stem from several factors during expression and purification:
-
High Expression Levels: Overexpression of the fusion protein can overwhelm the cellular folding machinery, leading to the accumulation of misfolded intermediates that are prone to aggregation.[8][9]
-
Suboptimal Growth Temperature: High temperatures can accelerate protein synthesis and also expose hydrophobic regions that promote aggregation.[8][9][10] Conversely, for some proteins, very low temperatures can also induce aggregation.[10]
-
Incorrect Ligand (TMP) Concentration: Insufficient TMP concentration will not adequately stabilize the eDHFR domain, leading to misfolding and subsequent degradation or aggregation.[1][7]
-
Buffer Conditions: The pH, ionic strength, and presence or absence of stabilizing agents in your lysis and purification buffers can significantly impact protein solubility.[11][12]
-
Fusion Partner Properties: The intrinsic properties of your protein of interest can heavily influence the solubility of the fusion construct.
Q3: How does Trimethoprim (TMP) stabilize the eDHFR fusion protein?
Trimethoprim is a small, cell-permeable molecule that binds with high affinity to the active site of eDHFR.[1][6] This binding event induces a conformational change in the eDHFR destabilizing domain, increasing its thermodynamic and mechanical stability.[13][14] This stabilization prevents the domain from being recognized and targeted by the cell's ubiquitin-proteasome system for degradation.[1][3][5]
Troubleshooting Guides
Issue 1: Severe Aggregation of eDHFR Fusion Protein in the Insoluble Fraction
If you observe that the majority of your eDHFR fusion protein is in the insoluble pellet after cell lysis, consider the following troubleshooting steps.
Experimental Workflow for Optimizing Soluble Expression
Caption: Workflow for troubleshooting insoluble eDHFR fusion protein expression.
Detailed Methodologies:
-
Lower Expression Temperature: Reducing the growth temperature after induction (e.g., to 18-25°C) slows down protein synthesis, which can give the fusion protein more time to fold correctly.[8][9]
-
Reduce Inducer Concentration: High concentrations of inducers like IPTG can lead to very rapid and high levels of protein expression, overwhelming the cell's folding capacity.[8][9] Try reducing the IPTG concentration significantly.
-
Optimize TMP Concentration: The optimal TMP concentration can vary depending on the cell line and the specific eDHFR mutant. Perform a dose-response experiment to determine the minimal concentration of TMP required for maximal stabilization.[1][6]
-
Change Expression Host: Some E. coli strains are better suited for expressing difficult proteins. Strains that contain extra chaperones or are deficient in certain proteases may improve solubility.[15]
-
Test Different Fusion Tags: If the protein of interest is particularly prone to aggregation, fusing it to a highly soluble partner like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) in addition to the eDHFR tag might improve its solubility.[16][17][18]
Issue 2: Protein Aggregates During Purification
Aggregation can also occur after cell lysis and during the purification steps.
Signaling Pathway of Ligand-Dependent Stabilization
Caption: Ligand (TMP)-dependent stabilization of eDHFR fusion proteins.
Recommended Buffer Additives:
| Additive | Concentration | Purpose |
| L-Arginine/L-Glutamate | 50-500 mM | Suppresses aggregation by binding to charged and hydrophobic patches.[12] |
| Glycerol | 5-20% (v/v) | Acts as a cryoprotectant and osmolyte to stabilize proteins.[12] |
| Non-ionic Detergents | 0.01-0.1% (e.g., Tween-20) | Can help to solubilize proteins and prevent hydrophobic interactions.[12] |
| Reducing Agents | 1-10 mM (DTT or TCEP) | Prevents the formation of incorrect disulfide bonds that can lead to aggregation.[11][12] |
Purification Protocol Adjustments:
-
Maintain Low Protein Concentration: High protein concentrations can promote aggregation.[12] If possible, work with larger volumes during purification and concentrate the protein only in the final step.
-
Temperature Control: Perform all purification steps at 4°C to minimize the risk of denaturation and aggregation.[12]
-
Buffer Optimization: Experiment with different pH values and salt concentrations (e.g., NaCl, KCl) to find the optimal conditions for your specific fusion protein.[11][12]
Key Experimental Protocols
General Protocol for eDHFR Fusion Protein Expression and Lysis
-
Culture Growth: Grow E. coli cells harboring the eDHFR fusion protein expression plasmid at 37°C to an OD600 of 0.4-0.6.
-
Induction: Cool the culture to the desired expression temperature (e.g., 20°C) and add the inducer (e.g., IPTG) and the stabilizing ligand (TMP, typically 1-10 µM in cell culture).[1][6]
-
Expression: Incubate the culture for the desired time (e.g., 12-16 hours) with shaking.
-
Cell Harvest: Pellet the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors, and the same concentration of TMP used during expression). Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to separate the soluble and insoluble fractions.
-
Analysis: Analyze samples from the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to assess expression and solubility.
Methotrexate-Agarose Affinity Chromatography
For purification of DHFR fusion proteins, methotrexate-agarose affinity chromatography is a highly effective method.[19]
-
Column Equilibration: Equilibrate a methotrexate-agarose column with lysis buffer.
-
Load Lysate: Apply the clarified cell lysate to the column.
-
Wash: Wash the column extensively with a high-salt buffer (e.g., lysis buffer with 1 M KCl) to remove non-specifically bound proteins.[19]
-
Elution: Elute the bound DHFR fusion protein. Elution can be achieved by a pH change, or by competition with a high concentration of dihydrofolate or folate.
By following these guidelines and systematically troubleshooting your experiments, you can significantly improve the soluble expression and successful purification of your eDHFR fusion proteins.
References
- 1. A general chemical method to regulate protein stability in the mammalian central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a New DHFR-Based Destabilizing Domain with Enhanced Basal Turnover and Applicability in Mammalian Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Destabilizing Domains Derived from the Human Estrogen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of FKBP and DHFR based destabilizing domains in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Destabilizing Domain Allows for Fast, Noninvasive, Conditional Control of Protein Abundance in the Mouse Eye – Implications for Ocular Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Selectable one-step PCR-mediated integration of a degron for rapid depletion of endogenous human proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 10. Connecting high-temperature and low-temperature protein stability and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Ligand binding modulates the mechanical stability of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ligand Binding Modulates the Mechanical Stability of Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. goldbio.com [goldbio.com]
- 16. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Expression, Purification and Characterization of Recombinant Mouse Translation Initiation factor eIF-4E as a Dihydrofolate Reductase (DHFR) Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
How to remove unreacted Trimethoprim-PEG3-amine TFA after labeling
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to remove unreacted Trimethoprim-PEG3-amine TFA following a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound after my labeling experiment?
A1: It is crucial to remove any unreacted labeling reagent for several reasons. Firstly, its presence can interfere with downstream applications and analytical techniques by competing with the labeled molecule of interest.[1][2] Secondly, for applications involving cell-based assays, the free label could lead to non-specific binding and background signal.[3] Finally, accurate quantification of your labeled biomolecule relies on the removal of all unconjugated reagents.
Q2: What are the common methods for removing small molecules like this compound from a protein sample?
A2: The most common and effective methods for removing small molecules from larger biomolecules are based on size differences. These include:
-
Dialysis: A passive method involving a semi-permeable membrane that allows small molecules to diffuse out while retaining larger ones.[1][2][4][5]
-
Size Exclusion Chromatography (SEC) / Desalting: A chromatographic technique that separates molecules based on their size as they pass through a column packed with a porous resin.[6]
-
Tangential Flow Filtration (TFF): A pressure-driven filtration method that uses a semi-permeable membrane to separate molecules based on size.[7][8]
Q3: How do I choose the best purification method for my experiment?
A3: The choice of method depends on several factors including your sample volume, the desired purity, processing time, and the scale of your experiment.[9] The table below provides a comparison to help you decide.
Method Comparison
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Passive diffusion across a semi-permeable membrane based on a concentration gradient.[1][5] | Separation of molecules by size as they pass through a porous chromatography resin.[6] | Pressure-driven separation of molecules by a semi-permeable membrane with cross-flow to prevent clogging.[7][8] |
| Molecular Weight Cut-Off (MWCO)/Fractionation Range | Wide range of MWCOs available (e.g., 3.5 kDa - 100 kDa).[5] A general rule is to choose a MWCO that is at least 1/3 to 1/5 the molecular weight of your protein.[5] | Various resins with different fractionation ranges are available (e.g., >700 Da, >5,000 Da, >30,000 Da).[10][11] | Wide range of membrane MWCOs available (e.g., 10 kDa, 30 kDa, 100 kDa). A common guideline is to select a membrane with a MWCO that is 3 to 6 times lower than the molecular weight of the molecule to be retained.[12] |
| Processing Time | Slow, typically taking several hours to overnight with multiple buffer changes.[1][2] | Fast, can be completed in minutes to a few hours.[9] | Fast and efficient, suitable for large volumes.[7][12] |
| Sample Volume | Suitable for a wide range of volumes, from microliters to liters. | Can be used for small to large volumes, depending on the column size. | Ideal for medium to large volumes (10 mL to thousands of liters).[12] |
| Typical Recovery | Generally high (>90%), but potential for sample loss with small volumes.[9] | High (>90%), but can result in some sample dilution.[6] | Very high (>95%), especially with optimized systems.[13] |
| Key Advantage | Gentle, passive method that is easy to perform.[1] | High resolution and speed.[14] | Rapid, scalable, and can be used for both concentration and buffer exchange in a single step.[12] |
Troubleshooting Guide
Problem: My protein has precipitated after the labeling reaction or during purification.
-
Possible Cause: Over-labeling of the protein can alter its isoelectric point and solubility.[15] The addition of hydrophobic dye molecules can also lead to aggregation.
-
Solution:
-
Reduce the molar excess of the labeling reagent in your reaction. A 1:1 stoichiometry may be a good starting point to minimize precipitation.[15]
-
Ensure the solvent used to dissolve the labeling reagent is compatible with your protein and used in minimal amounts.
-
Consider adding stabilizing agents to your buffers, such as 5% glycerol (B35011) or non-ionic detergents like 0.1% Triton X-100 or Tween-20.[16][17]
-
Perform purification at a different temperature. Some proteins are more stable at room temperature than at 4°C.[16]
-
Problem: I still have unreacted label in my sample after purification.
-
Possible Cause (Dialysis): The dialysis time may have been too short, or the volume of the dialysis buffer was insufficient.
-
Solution (Dialysis):
-
Possible Cause (SEC): The chosen resin may not be appropriate for the size of the unreacted label, or the column may be overloaded.
-
Solution (SEC):
-
Select a desalting resin with a fractionation range appropriate for separating your protein from the ~679 Da this compound. Resins with a fractionation range starting above 700 Da are suitable.[10][11]
-
Ensure the sample volume does not exceed the column's recommended capacity, typically 0.5% to 4% of the total column volume for preparative SEC.[10]
-
-
Possible Cause (TFF): The membrane MWCO may be too large, or the diafiltration was not extensive enough.
-
Solution (TFF):
-
Use a membrane with a MWCO that is significantly smaller than your protein of interest (3-6 times lower).[12]
-
Perform a sufficient number of diafiltration volumes (typically 5-10) to wash out the unreacted label.
-
Experimental Protocols
Protocol 1: Dialysis
This protocol is suitable for removing unreacted this compound from protein samples.
Materials:
-
Labeled protein solution
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5-10 kDa)
-
Dialysis buffer (compatible with your protein)
-
Stir plate and stir bar
-
Beaker or container large enough to hold the dialysis buffer
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Load the labeled protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped inside.
-
Securely close the tubing or cassette.
-
Place the dialysis device in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100-200 times the sample volume).
-
Place the beaker on a stir plate and stir gently.
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer.
-
Continue dialysis for another 2-4 hours or overnight.
-
Change the buffer a third time and dialyze for a final 2-4 hours.
-
Carefully remove the dialysis device from the buffer and recover the purified, labeled protein.
Caption: Workflow for removing unreacted label by dialysis.
Protocol 2: Size Exclusion Chromatography (Desalting)
This protocol is ideal for rapid removal of unreacted this compound.
Materials:
-
Labeled protein solution
-
Desalting column (e.g., pre-packed spin column or gravity-flow column) with an appropriate fractionation range (e.g., >5,000 Da for most proteins)
-
Equilibration/elution buffer (compatible with your protein)
-
Collection tubes
-
Centrifuge (for spin columns)
Procedure:
-
Prepare the desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer.
-
Equilibrate the column with 3-5 column volumes of the desired buffer.
-
Apply the labeled protein sample to the top of the column. Do not exceed the recommended sample volume.
-
For gravity-flow columns: Allow the sample to enter the column bed and then begin collecting fractions as you add more elution buffer.
-
For spin columns: Place the column in a collection tube and centrifuge according to the manufacturer's protocol to collect the purified sample.
-
The labeled protein will elute first, while the smaller, unreacted label will be retained in the column and elute later.
-
Combine the protein-containing fractions.
Caption: Workflow for size exclusion chromatography.
Protocol 3: Tangential Flow Filtration (TFF)
This protocol is suitable for larger sample volumes and for applications requiring both purification and concentration.
Materials:
-
Labeled protein solution
-
TFF system with a pump and reservoir
-
TFF cassette or hollow fiber filter with an appropriate MWCO (e.g., 10-30 kDa)
-
Diafiltration buffer (compatible with your protein)
-
Pressure gauges
Procedure:
-
Set up the TFF system according to the manufacturer's instructions.
-
Install the TFF membrane and flush the system with water or a suitable buffer to remove any storage solution.
-
Add the labeled protein sample to the reservoir.
-
Begin recirculating the sample through the system at the recommended flow rate and pressure.
-
Concentration Step (Optional): Allow permeate to be removed from the system to concentrate the sample to a desired volume.
-
Diafiltration Step: Add diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume while washing out the unreacted label.
-
Perform diafiltration for 5-10 volume changes to ensure complete removal of the unreacted label.
-
Once diafiltration is complete, the sample can be further concentrated if desired.
-
Recover the purified and concentrated labeled protein from the system.
Caption: Tangential flow filtration workflow.
References
- 1. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. biotium.com [biotium.com]
- 4. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 6. goldbio.com [goldbio.com]
- 7. repligen.com [repligen.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. Tangential flow filtration technology and ADC drug preparation [yocellbio.com]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. neb.com [neb.com]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in TMP-Tag Imaging
Welcome to the technical support center for TMP-tag imaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the signal-to-noise ratio (SNR) in their imaging experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your TMP-tag labeling and imaging experiments.
Issue 1: High Background Fluorescence Across the Entire Image
High background fluorescence can obscure your signal and make data interpretation difficult. This is often due to an excess of unbound fluorescent probes or autofluorescence from the cells or medium.
-
Question: My entire field of view is fluorescent, making it hard to see my protein of interest. What can I do?
-
Answer: High background is a common issue. Here are several steps to diagnose and mitigate the problem:
-
Optimize Probe Concentration: Using too high a concentration of the TMP-tag probe is a frequent cause of high background. It is crucial to perform a titration to determine the lowest effective concentration that still provides a strong signal.
-
Thorough Washing: Insufficient washing after probe incubation will leave unbound fluorophores in the sample. Increase the number and duration of wash steps with a buffered saline solution like PBS to effectively remove excess probe.[1]
-
Use a Fluorogenic Probe: The most effective way to combat background from unbound probes is to use a fluorogenic TMP-tag.[2] These probes are designed to be "dark" until they bind to the TMP-tag, at which point their fluorescence is activated. This dramatically reduces the background signal from unbound probes in the solution.[2][3]
-
Switch to Phenol (B47542) Red-Free Medium: Many standard cell culture media contain phenol red, which is fluorescent and can contribute significantly to background noise. Switch to a phenol red-free medium or an optically clear buffered saline solution for imaging.[1][4]
-
Check for Autofluorescence: Cells and tissues can have endogenous molecules that fluoresce, known as autofluorescence. To check for this, image an unstained sample of your cells under the same imaging conditions. If you observe significant fluorescence, this is the source of your background.
-
Issue 2: Non-Specific Staining or Puncta
Non-specific binding of the TMP-tag probe to cellular components other than your protein of interest can lead to misleading results.
-
Question: I'm seeing fluorescent spots or staining in cellular compartments where my protein should not be located. How do I reduce this non-specific binding?
-
Answer: Non-specific binding can be addressed by optimizing your labeling protocol:
-
Reduce Probe Concentration: As with general high background, a lower probe concentration can reduce the chances of off-target binding.
-
Decrease Incubation Time: Shortening the incubation time with the TMP-tag probe can minimize non-specific interactions.
-
Increase Wash Steps: More extensive washing can help remove weakly bound, non-specific probes.
-
Inclusion of Blocking Agents: For fixed cell imaging, including a blocking agent like Bovine Serum Albumin (BSA) in your labeling buffer can help to saturate non-specific binding sites.
-
Issue 3: Weak or No Signal from the Labeled Protein
A faint or absent signal can be due to several factors, from issues with the fusion protein to problems with the labeling reaction itself.
-
Question: I'm not seeing a clear signal from my TMP-tagged protein. What could be the problem?
-
Answer: A weak or absent signal can be frustrating. Consider the following troubleshooting steps:
-
Confirm Expression of the Fusion Protein: First, verify that your TMP-tag fusion protein is being expressed. You can do this via Western blot analysis using an antibody against your protein of interest or the TMP-tag itself.
-
Check Labeling Efficiency: The labeling reaction may be inefficient. For covalent TMP-tags, ensure you are using the correct mutant of E. coli dihydrofolate reductase (eDHFR), typically eDHFR:L28C, which is engineered for rapid and efficient labeling.[2]
-
Optimize Labeling Time: While newer generations of covalent TMP-tags have fast reaction kinetics, ensure you are allowing sufficient time for the labeling to occur. Refer to the specific probe's documentation for recommended incubation times.
-
Photobleaching: Your fluorescent signal may be bleaching quickly under the imaging conditions. Reduce the excitation light intensity and/or the exposure time. Also, consider using more photostable fluorophores.
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting common issues in TMP-tag imaging experiments.
Caption: A flowchart for diagnosing and resolving common TMP-tag imaging issues.
Frequently Asked Questions (FAQs)
1. What is a TMP-tag and how does it work?
The TMP-tag is a self-labeling protein tag system used for imaging proteins in live cells. It is based on the high-affinity interaction between the bacterial enzyme E. coli dihydrofolate reductase (eDHFR) and the small molecule trimethoprim (B1683648) (TMP).[5] Your protein of interest is genetically fused to eDHFR. This fusion protein can then be specifically labeled with a fluorescent probe that is chemically linked to a TMP derivative.
2. What are the different types of TMP-tags?
There are three main generations of TMP-tags:
-
Non-covalent TMP-tag: This was the original version, relying on the strong, but non-covalent, binding between eDHFR and the TMP-probe.
-
Covalent TMP-tag: To create a more permanent label suitable for long-term tracking, a covalent version was developed. This typically involves engineering a cysteine residue (e.g., L28C) on the surface of eDHFR that reacts with an electrophilic group on the TMP-probe, forming a stable covalent bond.[5]
-
Fluorogenic TMP-tag: This is the most advanced version, designed to maximize the signal-to-noise ratio. The TMP-probe is synthesized with a quencher molecule that suppresses its fluorescence. Upon binding to the eDHFR tag, the quencher is cleaved, leading to a significant increase in fluorescence.[2][3] This "switching on" of the signal minimizes background from unbound probes.[2]
3. What are the advantages of using a TMP-tag over other labeling methods like fluorescent proteins (e.g., GFP)?
TMP-tags offer several advantages:
-
Small Size: The eDHFR protein (approximately 18 kDa) is smaller than fluorescent proteins like GFP (around 27 kDa), which can be beneficial for reducing potential interference with the function of the protein of interest.[6][7]
-
Choice of Fluorophore: You are not limited to the specific spectral properties of a fluorescent protein. You can choose from a wide variety of organic fluorophores with different colors, brightness, and photostability to label your TMP-tagged protein.
-
High Signal-to-Noise (with fluorogenic probes): Fluorogenic TMP-tags provide a significant improvement in signal-to-noise ratio compared to fluorescent proteins and non-fluorogenic chemical tags by minimizing background fluorescence.[2]
4. How do I choose the right fluorophore for my TMP-tag experiment?
The choice of fluorophore depends on your specific experimental needs:
-
Wavelength: Select a fluorophore with excitation and emission spectra that are compatible with your microscope's lasers and filters.
-
Brightness and Photostability: For long-term imaging or detecting low-abundance proteins, choose a bright and photostable dye.
-
Cell Permeability: Ensure the TMP-probe conjugate is cell-permeable for live-cell imaging of intracellular proteins.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for different TMP-tag versions and a comparison with other common labeling tags.
Table 1: Comparison of Different TMP-Tag Generations
| Feature | Non-Covalent TMP-tag | Covalent TMP-tag (2nd Gen) | Fluorogenic Covalent TMP-tag |
| Binding Type | Non-covalent | Covalent | Covalent |
| Labeling Half-life | Dissociation-dependent | ~8 minutes (in vitro)[8] | ~10 minutes (in vitro)[2] |
| Fluorescence Enhancement | None | None | Up to 20-fold[2] |
| Primary Advantage | Simple concept | Permanent labeling | High signal-to-noise ratio |
| Primary Disadvantage | Probe dissociation can lead to signal loss | Potential for background from unbound probe | More complex probe synthesis |
Table 2: Comparison of TMP-tag with Other Self-Labeling Tags
| Feature | TMP-tag (3rd Gen Covalent) | HaloTag | SNAP-tag |
| Tag Size | ~18 kDa[6][7] | ~33 kDa | ~20 kDa |
| Labeling Chemistry | Michael addition[6][7] | Haloalkane dehalogenase reaction | O6-alkylguanine-DNA alkyltransferase reaction |
| Labeling Half-life | < 10 minutes (in vitro)[6] | Varies with ligand | Varies with ligand |
| Orthogonality | Yes (orthogonal to HaloTag and SNAP-tag)[6][7] | Yes (orthogonal to TMP-tag and SNAP-tag) | Yes (orthogonal to TMP-tag and HaloTag) |
Experimental Protocols
Protocol 1: General Protocol for Live-Cell Imaging with Covalent TMP-tags
This protocol is a general guideline and may need to be optimized for your specific cell type and protein of interest.
-
Cell Culture and Transfection:
-
Plate your cells on a glass-bottom dish suitable for imaging.
-
Transfect the cells with a plasmid encoding your protein of interest fused to the eDHFR:L28C tag. Allow for sufficient time for protein expression (typically 24-48 hours).
-
-
Labeling:
-
Prepare a stock solution of your covalent TMP-tag probe (e.g., A-TMP-fluorophore) in DMSO.
-
Dilute the probe to the final working concentration (typically in the range of 1-5 µM) in pre-warmed, phenol red-free cell culture medium.
-
Remove the existing medium from your cells and replace it with the probe-containing medium.
-
Incubate the cells for the recommended time (e.g., 10-30 minutes) at 37°C in a CO2 incubator.[9]
-
-
Washing:
-
Remove the labeling medium.
-
Wash the cells 2-3 times with pre-warmed, phenol red-free medium to remove unbound probe.[1]
-
-
Imaging:
-
Add fresh, pre-warmed, phenol red-free medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
-
Protocol 2: Protocol for Using Fluorogenic TMP-tags
The protocol for fluorogenic TMP-tags is very similar to the covalent TMP-tag protocol, with the primary advantage being the reduced need for extensive washing due to the low background fluorescence of the unbound probe.
-
Cell Culture and Transfection: Follow the same procedure as for covalent TMP-tags.
-
Labeling:
-
Prepare and dilute the fluorogenic TMP-tag probe as described above.
-
Incubate the cells with the probe-containing medium for the recommended time (e.g., 15-30 minutes).
-
-
Washing (Optional but Recommended): While fluorogenic probes minimize background, a brief wash (1-2 times) with fresh medium can still improve the signal-to-noise ratio.
-
Imaging: Proceed with imaging as described for covalent TMP-tags.
Signaling Pathway and Experimental Workflow Diagrams
TMP-tag Labeling Mechanism
The following diagram illustrates the mechanism of covalent and fluorogenic TMP-tag labeling.
Caption: Mechanisms of covalent and fluorogenic TMP-tag labeling.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. A Fluorogenic TMP-tag for High Signal-to-Background Intracellular Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. An In Vivo Covalent TMP-tag Based on Proximity-Induced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Third-Generation Covalent TMP-Tag for Fast Labeling and Multiplexed Imaging of Cellular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Trimethoprim-PEG3-amine TFA Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethoprim-PEG3-amine TFA conjugates. The information provided is intended to help address common stability issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues associated with this compound conjugates?
A1: this compound conjugates can be susceptible to several stability issues stemming from the individual components of the molecule. These include:
-
Hydrolytic degradation: The trimethoprim (B1683648) moiety itself can undergo hydrolysis. Additionally, the amide linkage within the PEG3-amine linker could be susceptible to cleavage under certain pH conditions.
-
Oxidative degradation: Trimethoprim is known to be sensitive to oxidation, which can lead to the formation of various degradation products.[1][2] The presence of the PEG linker does not necessarily mitigate this susceptibility.
-
Photodegradation: Exposure to light, particularly UV radiation, can catalyze the degradation of trimethoprim.[1][3]
-
TFA counterion issues: The trifluoroacetate (B77799) (TFA) salt form, while common in synthesis and purification, can sometimes influence the physicochemical properties and stability of the conjugate.[4][5][6] In some biological assays, TFA itself has been reported to have undesired effects.[5][6][7]
Q2: I am observing a loss of my conjugate's purity over time, even when stored at low temperatures. What could be the cause?
A2: A gradual loss of purity, even under recommended storage conditions (e.g., -20°C), could be due to slow hydrolysis or oxidation. It is crucial to ensure the conjugate is stored in a tightly sealed container, protected from moisture and light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) may be beneficial. Consider performing a forced degradation study to identify the primary degradation pathways under various stress conditions.
Q3: My conjugate appears to be less soluble after storage. Why is this happening?
A3: A decrease in solubility could be a sign of degradation or aggregation. The degradation products may be less soluble than the parent conjugate. Alternatively, the PEG component of the conjugate, while generally intended to enhance solubility, can sometimes be involved in aggregation, especially under suboptimal storage conditions or after freeze-thaw cycles.[8] It is also possible that interactions with the TFA counterion are affecting solubility.
Q4: Can the TFA counterion be exchanged for a different one, like acetate (B1210297) or hydrochloride?
A4: Yes, it is often possible to exchange the TFA counterion for a more biologically compatible or formulation-friendly counterion such as acetate or hydrochloride. This is a common practice in peptide and conjugate drug development.[4][5] The process typically involves techniques like ion-exchange chromatography or repeated lyophilization from a solution containing the desired acid. However, it is important to validate the stability and integrity of the conjugate after the exchange process.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of the conjugate | Perform a forced degradation study (acidic, basic, oxidative, thermal, photolytic conditions) to identify the nature of the degradants.[9][10][11] |
| Impurities from synthesis | Re-purify the conjugate using an appropriate chromatographic method. | |
| Loss of biological activity | Degradation of the trimethoprim warhead | Correlate the loss of activity with the appearance of degradation peaks in your analytical method. Ensure proper storage conditions are maintained. |
| Aggregation of the conjugate | Use size-exclusion chromatography (SEC) to detect the presence of high molecular weight species.[12] | |
| Inconsistent results in biological assays | Interference from the TFA counterion | Consider exchanging the TFA salt for an acetate or hydrochloride salt.[4][5][13] |
| pH instability in assay buffer | Ensure the pH of your experimental buffer is within the stable range for the conjugate. | |
| Precipitation of the conjugate in solution | Poor solubility or aggregation | Re-evaluate the formulation buffer. The addition of excipients may be necessary. Confirm the structure of the precipitate to rule out degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of a this compound conjugate.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the conjugate in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.[9][11]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.[9][11]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 2, 4, 8, and 24 hours.[9][10]
-
Thermal Degradation: Incubate the solid conjugate and a solution of the conjugate at 70°C for 48 hours.[3]
-
Photolytic Degradation: Expose a solution of the conjugate to UV light (e.g., 254 nm) in a photostability chamber for 24 and 48 hours.[3][10]
3. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the primary degradation pathways for the conjugate.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze the stability of the this compound conjugate.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][10]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.
-
B: 0.1% Trifluoroacetic acid (TFA) or Formic acid in acetonitrile.
-
-
Gradient: A starting gradient could be 95% A and 5% B, ramping to 95% B over 20-30 minutes. This will need to be optimized.
-
Detection Wavelength: 270-280 nm (based on the absorbance maximum of trimethoprim).[14]
-
Column Temperature: 30-40°C.
2. Method Validation:
-
The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[10]
-
Specificity is confirmed by ensuring that the degradation products are well-resolved from the parent conjugate peak.
Visualizations
Caption: Potential degradation pathways for this compound conjugates.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. Degradation of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced stability of sulfamethoxazole and trimethoprim against oxidation using hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of the Degradation of Trimethoprim Using Photo-Fenton Oxidation Technology | MDPI [mdpi.com]
- 15. Photocatalytic Degradation of Pharmaceutical Trimethoprim in Aqueous Solution over Nanostructured TiO2 Film Irradiated with Simulated Solar Radiation [mdpi.com]
Technical Support Center: Optimizing Buffer Conditions for Trimethoprim-PEG3-amine TFA Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for the conjugation of Trimethoprim-PEG3-amine TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
Trimethoprim-PEG3-amine is a molecule that contains a trimethoprim (B1683648) moiety linked to a primary amine via a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] It is commonly supplied as a trifluoroacetic acid (TFA) salt to improve its stability and handling.[3] Its primary application is in the creation of chemical tags (TMP-tags) for labeling and visualizing proteins. This is based on the high-affinity binding of trimethoprim to E. coli dihydrofolate reductase (eDHFR), which can be fused to a target protein.[1][2]
Q2: Why is the compound supplied as a TFA salt, and how does this affect the conjugation reaction?
The TFA salt form enhances the stability and solubility of the Trimethoprim-PEG3-amine.[3] However, the trifluoroacetic acid protonates the terminal primary amine, forming an ammonium (B1175870) trifluoroacetate (B77799) salt. This protonated amine is not nucleophilic and therefore cannot react with an electrophilic group like an NHS ester.[3][4] For a successful conjugation, the TFA salt must be neutralized to deprotonate the amine and render it reactive.[3][5]
Q3: What is the optimal pH range for conjugating Trimethoprim-PEG3-amine to an NHS ester?
The optimal pH range for the reaction between a primary amine and an N-hydroxysuccinimide (NHS) ester is typically between 7.2 and 8.5.[1][3][6][7] At a lower pH, the primary amine remains protonated and unreactive.[8] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces the overall yield.[3][8]
Q4: Which buffers are recommended for this conjugation reaction?
Phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES buffers are all suitable for NHS ester conjugations, provided the pH is adjusted to the optimal range of 7.2-8.5.[3] For oligonucleotide conjugation, sodium tetraborate (B1243019) buffer at pH 8.5 is often recommended.[9][10]
Q5: Are there any buffers that should be avoided?
Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions.[1] These buffers will compete with the Trimethoprim-PEG3-amine for reaction with the NHS ester, leading to significantly reduced conjugation efficiency.[1]
Q6: How should I prepare the this compound for the conjugation reaction?
Since this compound is soluble in organic solvents like DMSO and DMF, it is recommended to first dissolve it in a minimal amount of anhydrous DMSO or DMF.[1] This stock solution can then be added to the reaction buffer containing the molecule to be conjugated. Importantly, the TFA salt needs to be neutralized. This can be achieved by either:
-
In-situ neutralization: Adding a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to the reaction mixture.
-
Buffer-mediated neutralization: Using a reaction buffer with sufficient buffering capacity at a pH of 8.0-8.5 to deprotonate the amine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5. | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH as necessary. For two-step protocols, ensure the amine coupling step is performed at pH 7.2-7.5.[11] |
| Incomplete Neutralization of TFA Salt: The primary amine of the Trimethoprim-PEG3-amine is still protonated and non-nucleophilic. | Add a small amount of a non-nucleophilic base like DIPEA to the reaction mixture to ensure complete deprotonation of the amine. Alternatively, ensure your buffer has sufficient capacity to neutralize the TFA. | |
| Hydrolysis of NHS Ester: The NHS ester has been hydrolyzed due to exposure to moisture or high pH. | Prepare fresh solutions of the NHS ester immediately before use. Store solid NHS esters in a desiccator at -20°C.[12] If suspecting hydrolysis during the reaction, consider performing the reaction at 4°C for a longer duration (e.g., overnight).[1] | |
| Presence of Competing Nucleophiles: The reaction buffer or sample contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange using a desalting column or dialysis to remove any interfering substances. Use a recommended amine-free buffer like PBS, HEPES, or sodium bicarbonate.[1] | |
| Low Reactant Concentration: Low concentrations of either the molecule to be conjugated or the Trimethoprim-PEG3-amine can reduce reaction efficiency. | Increase the concentration of the reactants if possible. A protein concentration of at least 2 mg/mL is often recommended for efficient labeling.[1] | |
| Precipitation During Reaction | Poor Solubility of Reactants: The Trimethoprim-PEG3-amine or the molecule to be conjugated is not fully soluble in the reaction buffer. | Dissolve the this compound in a small amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer.[1] Ensure the other reactant is also fully dissolved and stable in the chosen buffer. |
| Protein Aggregation: Changes in pH or the addition of organic solvent (from the Trimethoprim-PEG3-amine stock) may cause protein aggregation. | Perform a buffer exchange to ensure the protein is in a compatible buffer. Minimize the volume of organic solvent added to the reaction. | |
| Inconsistent Results | Variability in Reagent Quality: The NHS ester may have degraded over time, or the this compound may have absorbed moisture. | Use fresh, high-quality reagents. Store reagents according to the manufacturer's instructions. Anhydrous solvents should be used for preparing stock solutions. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein via NHS Ester Chemistry
This protocol provides a general guideline. Optimization may be required for specific proteins and applications.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)
-
NHS ester of the molecule to be conjugated
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Trimethoprim-PEG3-amine Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the this compound in a minimal volume of anhydrous DMSO or DMF to create a 10-50 mM stock solution.
-
-
Prepare the NHS Ester Solution:
-
Dissolve the NHS ester in anhydrous DMSO or DMF immediately before use to a concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
Add the Trimethoprim-PEG3-amine stock solution to the protein solution. The molar ratio will need to be optimized, but a starting point is a 10-20 fold molar excess of the amine linker over the protein.
-
Add the NHS ester stock solution to the reaction mixture. Again, a 10-20 fold molar excess over the protein is a good starting point.
-
The final concentration of organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1][3]
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[13]
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted reagents and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Quantitative Data Summary
Table 1: Recommended Buffer Conditions for NHS Ester Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester stability.[1][3][6][7] |
| Temperature | Room Temperature or 4°C | 4°C can minimize hydrolysis of the NHS ester but may require longer incubation times.[1] |
| Incubation Time | 0.5 - 4 hours (RT) or Overnight (4°C) | Optimization may be required based on the specific reactants.[1][3] |
| Protein Concentration | ≥ 2 mg/mL | Higher concentrations can improve conjugation efficiency.[1] |
Table 2: Half-life of NHS Esters at Various pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[3] |
| 8.0 | 4°C | ~1 hour[14] |
| 8.6 | 4°C | 10 minutes[3][14] |
Visualizations
Caption: Experimental workflow for the conjugation of this compound.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. biotium.com [biotium.com]
- 2. thomassci.com [thomassci.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. In situ formation of N-trifluoroacetoxy succinimide (TFA-NHS): one-pot formation of succinimidyl esters, N-trifluoroacetyl amino acid succinimidyl esters, and N-maleoyl amino acid succinimidyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Characterization of Amino Acids-Based Trimethoprim Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Head-to-Head Comparison of Protein Labeling Technologies: Trimethoprim-PEG3-amine TFA vs. SNAP-tag
In the dynamic fields of molecular biology and drug development, the precise labeling of proteins is paramount for elucidating their function, localization, and interactions. Among the myriad of available techniques, chemical labeling methods offer a versatile and powerful alternative to traditional fluorescent protein fusions. This guide provides a comprehensive comparison of two prominent chemical labeling systems: the Trimethoprim-based tag, specifically utilizing Trimethoprim-PEG3-amine TFA, and the well-established SNAP-tag system. This objective analysis, supported by experimental data and detailed protocols, will assist researchers in selecting the optimal tool for their specific scientific inquiries.
At a Glance: Key Differences
| Feature | Trimethoprim-based Tag (TMP-tag) | SNAP-tag |
| Mechanism | High-affinity non-covalent or covalent binding of a trimethoprim (B1683648) (TMP) derivative to E. coli dihydrofolate reductase (eDHFR).[1][2][3] | Covalent, irreversible reaction of an O6-benzylguanine (BG) derivative with a modified human O6-alkylguanine-DNA-alkyltransferase (hAGT).[4][5][6] |
| Protein Tag | E. coli dihydrofolate reductase (eDHFR) | Engineered human O6-alkylguanine-DNA-alkyltransferase (hAGT) |
| Tag Size | ~18 kDa[7][8] | ~20 kDa[4][8] |
| Labeling Reaction | Can be non-covalent or covalent depending on the TMP derivative.[3][9] | Covalent and irreversible.[4][10] |
| Substrate | This compound and other TMP derivatives.[2] | O6-benzylguanine (BG) or chloropyrimidine (CP) derivatives.[5][11] |
| Cell Permeability | Excellent, suitable for intracellular and cell surface labeling.[1][9] | Substrate-dependent; both cell-permeable and impermeable options are available.[4][10] |
| Orthogonal Labeling | Can be used orthogonally with SNAP-tag.[8] | Can be used with CLIP-tag for dual labeling.[5][10] |
| Kinetics | Covalent versions can have labeling half-lives on the order of minutes.[12] | Engineered versions like SNAP-tag2 offer significantly faster kinetics, with second-order rate constants approaching 10^7 M⁻¹s⁻¹.[13] |
Delving Deeper: A Detailed Comparison
Mechanism of Action
The fundamental difference between the two systems lies in their labeling chemistry. The TMP-tag system is built upon the high-affinity interaction between the antibiotic trimethoprim and E. coli dihydrofolate reductase (eDHFR).[1][3] This interaction can be non-covalent, relying on the strong binding affinity (Kd ~1 nM), or rendered covalent through the use of reactive trimethoprim derivatives.[2][3][9] The specificity of this system in mammalian cells is high due to the significantly lower affinity of trimethoprim for mammalian DHFR.[2][8]
The SNAP-tag system, on the other hand, utilizes a self-labeling enzyme. The SNAP-tag is an engineered version of the human DNA repair protein O6-alkylguanine-DNA-alkyltransferase (hAGT).[4][5] It specifically and covalently reacts with O6-benzylguanine (BG) derivatives, forming a stable thioether bond.[4] This reaction is irreversible and highly specific.[4][10]
Performance and Versatility
Both systems offer a high degree of versatility, allowing for the attachment of a wide range of functional molecules, including fluorophores, biotin, and affinity tags.
TMP-tag excels in intracellular labeling due to the excellent cell permeability of trimethoprim derivatives.[9] This makes it a strong candidate for studying cytosolic and nuclear proteins in living cells. The development of covalent TMP-tags has addressed the potential issue of probe dissociation inherent in non-covalent systems, enabling more robust and permanent labeling.[3][9]
SNAP-tag provides a robust and irreversible labeling solution.[4] A key advantage is the availability of both cell-permeable and cell-impermeable substrates, allowing for the specific labeling of either intracellular proteins or those on the cell surface.[4][10] Furthermore, the development of the orthogonal CLIP-tag system enables dual-color labeling of two different proteins within the same cell.[5][10] The recent introduction of SNAP-tag2, an engineered variant with significantly faster reaction kinetics, further enhances its utility, particularly for applications requiring rapid labeling.[13]
Experimental Protocols
General Workflow for Protein Labeling
The experimental workflow for both systems is conceptually similar, involving the expression of a fusion protein followed by incubation with the labeling probe.
This compound Labeling Protocol (General)
This protocol is a general guideline and may require optimization for specific cell types and proteins.
-
Cell Culture and Transfection: Seed cells at an appropriate density and transfect with a plasmid encoding the eDHFR-fusion protein using a standard transfection protocol. Allow for protein expression for 24-48 hours.
-
Probe Preparation: Prepare a stock solution of the this compound-conjugated fluorophore in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 100 nM to 1 µM).
-
Labeling: Remove the culture medium from the cells and add the probe-containing medium. Incubate for 30-60 minutes at 37°C.[9]
-
Washing: Aspirate the labeling medium and wash the cells 2-3 times with pre-warmed culture medium or PBS to remove unbound probe.
-
Imaging: The cells are now ready for analysis by fluorescence microscopy or other methods.
SNAP-tag Labeling Protocol (Live Cells)
This protocol is a general guideline for labeling SNAP-tag fusion proteins in live cells.[14][15]
-
Cell Culture and Transfection: Seed cells expressing the SNAP-tag fusion protein in a suitable culture vessel.
-
Probe Preparation: Prepare a stock solution of the O6-benzylguanine (BG) substrate in DMSO. Dilute the stock to the final working concentration (typically 1-5 µM) in pre-warmed cell culture medium.[4]
-
Labeling: Replace the existing cell culture medium with the labeling medium containing the BG substrate. Incubate for 30 minutes at 37°C.[14][15]
-
Washing: Remove the labeling medium and wash the cells three times with fresh, pre-warmed medium.[15] An additional 30-minute incubation in fresh medium is recommended to allow for the diffusion of any remaining unbound probe out of the cells.[4][15]
-
Analysis: Proceed with imaging or other downstream applications.
Quantitative Data Summary
Direct, side-by-side quantitative comparisons of labeling efficiency and signal-to-noise ratios in the literature are limited. However, the following table summarizes typical performance characteristics based on available data.
| Parameter | Trimethoprim-based Tag | SNAP-tag |
| Typical Labeling Concentration | 0.1 - 1 µM | 1 - 5 µM[4] |
| Typical Incubation Time | 30 - 60 min[9] | 30 min[14][15] |
| Labeling Efficiency | High, can be quantitative with covalent versions. | Generally high and quantitative.[4] |
| Signal-to-Noise Ratio | High, especially for intracellular targets due to low background binding.[9] | Can be high, but may require thorough washing to minimize background from unbound probe.[8] Fluorogenic probes can improve this.[16] |
Conclusion: Making the Right Choice
Both this compound (as part of the TMP-tag system) and the SNAP-tag are powerful and versatile tools for protein labeling. The choice between them will largely depend on the specific experimental requirements.
Choose this compound for:
-
Intracellular labeling as a primary focus: The excellent cell permeability of trimethoprim derivatives makes this system highly effective for labeling proteins in the cytoplasm and nucleus.[1][9]
-
Applications where a smaller tag is advantageous: The eDHFR tag is slightly smaller than the SNAP-tag.[7][8]
-
Orthogonal labeling with SNAP-tag: The two systems can be used in parallel for multi-target analysis.[8]
Choose SNAP-tag for:
-
A well-established and widely used system: An extensive range of commercially available substrates and protocols are readily accessible.[4]
-
Both intracellular and cell-surface labeling: The availability of both permeable and impermeable substrates provides flexibility.[4][10]
-
Dual-color labeling: The orthogonal CLIP-tag system allows for the simultaneous labeling of two different proteins.[5][10]
-
Applications requiring very fast kinetics: The engineered SNAP-tag2 offers significantly improved reaction speeds.[13]
-
Irreversible and highly stable labeling: The covalent nature of the bond is ideal for long-term studies.[4]
Ultimately, both technologies represent the cutting edge of protein labeling, empowering researchers to explore the intricate workings of the cell with unprecedented detail. A careful consideration of the experimental goals and the inherent properties of each system will guide the selection of the most appropriate tool for discovery.
References
- 1. Design, synthesis, and application of the trimethoprim-based chemical tag for live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thomassci.com [thomassci.com]
- 3. DESIGN, SYNTHESIS, AND APPLICATION OF THE TRIMETHOPRIM-BASED CHEMICAL TAG FOR LIVE CELL IMAGING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNAP-tag and CLIP-tag overview | Proteintech Group [ptglab.com]
- 6. What is a SNAP-Tag [biosyn.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in chemical labeling of proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An In Vivo Covalent TMP-tag Based on Proximity-Induced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. Kinetic and Structural Characterization of the Self-Labeling Protein Tags HaloTag7, SNAP-tag, and CLIP-tag - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Tags for Labeling Proteins Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. SNAP labeling protocol [abberior.rocks]
- 15. Snap-tag Labeling — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 16. Visualizing and Manipulating Biological Processes Using HaloTag and SNAP-Tag Technologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the TMP-tag System for Protein Labeling
The ability to selectively label proteins within living cells is crucial for understanding their function, dynamics, and interactions. The TMP-tag system, a powerful chemical tagging technology, offers a versatile solution for researchers in cellular biology and drug development. This guide provides a comprehensive comparison of the TMP-tag system with other popular protein labeling technologies, namely HaloTag and SNAP-tag, supported by experimental data and detailed protocols.
Introduction to the TMP-tag System
The TMP-tag system is a two-component labeling method consisting of a protein tag, the E. coli dihydrofolate reductase (eDHFR), and a synthetic probe, a derivative of trimethoprim (B1683648) (TMP).[1][2] The high-affinity and specific interaction between eDHFR and TMP allows for the precise labeling of a protein of interest (POI) fused to the eDHFR tag.[3] Both non-covalent and covalent versions of the TMP-tag have been developed. The covalent versions, which are more recent, offer more permanent labeling suitable for a wider range of applications, including single-molecule tracking and pulse-chase analysis.[3][4]
The mechanism of covalent TMP-tag labeling involves a proximity-induced reaction. A cysteine residue is engineered onto the surface of the eDHFR protein, and the TMP-fluorophore conjugate is synthesized with a reactive acrylamide (B121943) group.[2] Upon binding of the TMP moiety to the eDHFR active site, the proximity of the cysteine and the acrylamide facilitates a Michael addition reaction, forming a stable covalent bond.[5]
Comparison with Alternative Tagging Systems
The choice of a protein tagging system depends on the specific experimental requirements. The TMP-tag system offers a unique set of advantages and disadvantages when compared to other widely used systems like HaloTag and SNAP-tag.
Key Performance Metrics
The following table summarizes the key quantitative parameters for the TMP-tag, HaloTag, and SNAP-tag systems.
| Feature | TMP-tag (covalent, 3rd Gen) | HaloTag | SNAP-tag |
| Tag Size (kDa) | ~18[2] | ~33[6] | ~20[7] |
| Labeling Chemistry | Proximity-induced Michael addition[5] | Haloalkane dehalogenase reaction[7] | O6-benzylguanine transferase reaction[7] |
| In Vitro Labeling Half-life | ~3 minutes (TMP3-Biotin)[5] | Varies (can be very fast) | Slower than HaloTag for some substrates[7] |
| Cell Permeability of Ligands | Generally good[3] | Good | Can be limited for some ligands[6] |
| Orthogonality | Orthogonal to HaloTag and SNAP-tag[5] | Orthogonal to TMP-tag and SNAP-tag | Orthogonal to TMP-tag and HaloTag |
Advantages of the TMP-tag System
-
Small Tag Size: At approximately 18 kDa, the eDHFR tag is significantly smaller than HaloTag (~33 kDa), reducing the likelihood of interfering with the function or localization of the protein of interest.[2][6] This is particularly advantageous when tagging proteins in sterically hindered environments, such as mitochondrial proteins.[5]
-
Rapid Labeling Kinetics: The third-generation covalent TMP-tag (TMP-tag3) exhibits a fast labeling half-life of approximately 3 minutes in vitro, enabling rapid visualization of cellular processes.[5]
-
Good Cell Permeability: TMP-based probes are generally cell-permeable, allowing for efficient labeling of intracellular proteins.[3]
-
Orthogonality: The TMP-tag system is orthogonal to both HaloTag and SNAP-tag, making it an excellent tool for multiplexed imaging experiments where multiple proteins are labeled simultaneously with different fluorophores.[5]
-
Fluorogenic Potential: The TMP-tag system has been engineered to be fluorogenic, where the probe only becomes fluorescent upon binding to the eDHFR tag. This significantly improves the signal-to-background ratio by reducing the fluorescence from unbound probes.[8][9]
Disadvantages of the TMP-tag System
-
Potential for Photobleaching: The photostability of the TMP-tag system is dependent on the conjugated fluorophore. Some studies suggest that the thioether linkage formed in the covalent TMP-tag labeling reaction may negatively affect the photostability of certain rhodamine dyes compared to the HaloTag system.[1][10]
-
Limited Commercial Availability of Probes: While the chemistry is well-established, the variety and commercial availability of TMP-based probes may be more limited compared to the extensive libraries available for HaloTag and SNAP-tag.
Experimental Protocols
General Protocol for Live-Cell Labeling with Covalent TMP-tag
This protocol is a general guideline based on methodologies described in the literature.[4] Optimization may be required for specific cell types and proteins of interest.
-
Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HEK293T or HeLa) in a suitable medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Transfect the cells with a plasmid encoding the protein of interest fused to the eDHFR:L28C tag using a standard transfection reagent according to the manufacturer's instructions.
-
Allow for protein expression for 24-48 hours post-transfection.
-
-
Labeling:
-
Prepare a stock solution of the TMP-fluorophore conjugate (e.g., 1 mM in DMSO).
-
Dilute the TMP-fluorophore stock solution in pre-warmed cell culture medium to the desired final concentration (typically 200 nM to 5 µM).
-
Remove the culture medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 30 minutes to 1 hour at 37°C.
-
-
Washing (Optional but Recommended):
-
Remove the labeling medium.
-
Wash the cells two to three times with pre-warmed fresh culture medium or phosphate-buffered saline (PBS) to remove unbound probe.
-
-
Imaging:
-
Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualizations
TMP-tag Covalent Labeling Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Second-Generation Covalent TMP-Tag for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Tags for Labeling Proteins Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Visualizing and Manipulating Biological Processes Using HaloTag and SNAP-Tag Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Fluorogenic TMP-tag for High Signal-to-Background Intracellular Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluorogenic TMP-tag for high signal-to-background intracellular live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling Linker Stability: A Comparative Analysis of Trimethoprim-PEG3-amine TFA and Alternative Moieties in Drug Development
For Immediate Publication
[City, State] – [Date] – In the intricate landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of efficacy and stability. This guide offers an objective comparison of Trimethoprim-PEG3-amine TFA, a representative short-chain polyethylene (B3416737) glycol (PEG) linker, against other common linker classes. This analysis, supported by a review of existing experimental data and methodologies, is intended to inform researchers, scientists, and drug development professionals in their pursuit of robust and effective targeted protein degraders.
The stability of a linker within a PROTAC is paramount, directly influencing the molecule's pharmacokinetics, cell permeability, and its ability to form a stable ternary complex between the target protein and an E3 ligase.[1] An unstable linker can lead to premature degradation of the PROTAC, reducing its therapeutic window and potentially leading to off-target effects.
The Role of this compound in Targeted Protein Degradation
This compound serves as a bifunctional molecule where Trimethoprim (B1683648) acts as a ligand for the E. coli dihydrofolate reductase (eDHFR) protein, enabling its targeted degradation when incorporated into a PROTAC.[2] The PEG3-amine portion constitutes a short, hydrophilic, and flexible linker. This type of linker is often employed in early-stage PROTAC development due to its favorable physicochemical properties.
The core function of a PROTAC is to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The PROTAC simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the tagging of the target protein with ubiquitin, marking it for destruction by the proteasome.
Caption: PROTAC-mediated ubiquitin-proteasome pathway for targeted protein degradation.
Comparative Analysis of Linker Stability
The stability of a PROTAC linker is typically assessed under various physiological conditions to predict its in vivo behavior. The primary modes of linker degradation are hydrolysis and enzymatic cleavage. Here, we compare the expected stability of a this compound-type linker with other commonly used linker classes.
| Linker Type | Representative Structure | Hydrolytic Stability | Enzymatic Stability | Key Characteristics |
| Short PEG | Trimethoprim-PEG3-amine | Generally high | The ether backbone is relatively stable to oxidative metabolism.[] | Hydrophilic, improves solubility, flexible.[4][5] |
| Long PEG | -(CH₂CH₂O)n- (n > 6) | Generally high | Susceptible to oxidative metabolism, though generally stable.[] | Highly hydrophilic, can improve pharmacokinetics but may decrease permeability.[6] |
| Alkyl | -(CH₂)n- | High | Can be susceptible to oxidative metabolism.[4] | Hydrophobic, synthetically simple, can offer good metabolic stability.[6] |
| Rigid (e.g., piperazine) | Cycloalkane or aromatic ring | High | Generally high due to structural constraints.[] | Pre-organizes the PROTAC for optimal ternary complex formation, can improve metabolic stability.[4] |
| Cleavable (e.g., ester) | -C(=O)O- | Susceptible to hydrolysis | Can be designed for cleavage by specific enzymes. | Allows for controlled release of the active molecule. |
Experimental Protocols for Linker Stability Assessment
To quantitatively assess linker stability, a series of in vitro assays are typically performed. The following are representative protocols for evaluating metabolic and plasma stability.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of a PROTAC by liver enzymes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (one with known high metabolic stability, one with low)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC and control compounds.
-
Incubation: In a 96-well plate, combine the HLM, phosphate buffer, and the test PROTAC. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to cold acetonitrile with an internal standard to stop the reaction.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance of the PROTAC.[8]
Protocol 2: Plasma Stability Assay
Objective: To evaluate the stability of a PROTAC in the presence of plasma proteins and enzymes.
Materials:
-
Test PROTAC compound
-
Freshly thawed human plasma
-
Phosphate buffer (pH 7.4)
-
Control compounds
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC.
-
Incubation: Add the test PROTAC to pre-warmed human plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the plasma sample.
-
Quenching and Protein Precipitation: Add the aliquot to cold acetonitrile with an internal standard.
-
Sample Preparation: Vortex and centrifuge the samples. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples to determine the concentration of the parent PROTAC remaining at each time point.
-
Data Analysis: Plot the percentage of the remaining PROTAC against time to determine its stability in plasma.[9]
Caption: A generalized workflow for the design, synthesis, and evaluation of PROTACs.
Conclusion
The selection of a linker is a critical step in the design of targeted protein degraders. A this compound-type linker, characterized by its short PEG chain, offers a balance of hydrophilicity and flexibility that can be advantageous for solubility and ternary complex formation.[6] However, its stability must be rigorously evaluated against other linker classes, such as more hydrophobic alkyl chains or conformationally restricted rigid linkers, which may offer superior metabolic stability.[4] The experimental protocols outlined in this guide provide a framework for the systematic evaluation of linker stability, enabling the rational design of next-generation PROTACs with optimized therapeutic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Leading Protein Labeling Technologies
For researchers, scientists, and drug development professionals, the precise labeling of proteins is a cornerstone of modern biological inquiry. The ability to attach a molecular tag to a protein of interest underpins a vast array of applications, from elucidating complex cellular pathways to developing novel therapeutics. This guide provides an objective, data-driven comparison of the most prominent protein labeling technologies, offering insights into their performance, experimental considerations, and ideal use cases.
This comprehensive guide delves into the quantitative performance of key labeling strategies, including genetic fusion tags like fluorescent proteins and self-labeling enzymes (SNAP-tag, HaloTag), enzymatic ligation methods such as Sortase A, and the site-specific incorporation of unnatural amino acids (Uaas). By presenting clear, structured data and detailed experimental protocols, this document aims to empower researchers to select the optimal labeling strategy for their specific experimental needs.
Comparative Analysis of Key Performance Metrics
The selection of a protein labeling technology hinges on a balance of several critical performance parameters. These include the speed and efficiency of the labeling reaction, the specificity of the tag, the potential for perturbation of the target protein's function, and the photophysical properties of the attached label. The following tables summarize quantitative data for some of the most widely used methods.
| Technology | Labeling Principle | Typical Labeling Efficiency | Key Advantages | Key Limitations |
| Fluorescent Proteins (FPs) | Genetic fusion of the protein of interest with a fluorescent protein (e.g., GFP, RFP). | N/A (stoichiometric labeling) | Genetically encoded, suitable for live-cell imaging without external substrates.[1][2] | Large tag size (~27 kDa) can affect protein function[3], lower photostability and brightness compared to organic dyes.[1][4] |
| Self-Labeling Tags (SNAP/Halo) | Genetic fusion with a self-labeling enzyme tag (e.g., SNAP-tag, HaloTag) that covalently reacts with a specific substrate. | >90% (in vitro)[5][6] | High specificity, rapid labeling kinetics, broad range of available labels (fluorophores, biotin, etc.).[3][5][6] | Requires external substrate addition, tag size (~20-33 kDa) can be a concern.[3] |
| Enzymatic Ligation (Sortase A) | Enzymatic reaction catalyzed by Sortase A that ligates a protein with a C-terminal LPXTG motif to a molecule with an N-terminal glycine (B1666218). | 50-90%[7] | Site-specific labeling at the N- or C-terminus, broad substrate scope.[7][8][9] | Requires purified components for in vitro reactions, reversibility of the reaction can be a limitation.[8][9] |
| Unnatural Amino Acid (UAA) Incorporation | Site-specific incorporation of an amino acid with a bioorthogonal reactive group via genetic code expansion.[10][11] | 13% - >90% (highly dependent on the UAA and expression system)[12] | Precise, site-specific labeling with minimal perturbation, allows for the introduction of a wide variety of functionalities.[11][12] | Can result in lower protein expression yields, requires engineering of the translational machinery.[12] |
| Labeling System | Substrate | Second-Order Rate Constant (k_app) (M⁻¹s⁻¹) | Reference |
| HaloTag7 | CA-TMR | 1.8 x 10⁶ | [5][6] |
| HaloTag7 | CA-JF549 | 1.1 x 10⁶ | [5][6] |
| SNAP-tag | BG-TMR | 5.0 x 10³ | [5][6] |
| SNAP-tag | CP-TMR | 4.8 x 10³ | [5][6] |
| CLIP-tag | BC-TMR | 1.8 x 10⁴ | [13] |
| Fluorophore Type | Example | Typical Photostability (Half-life in seconds under continuous illumination) | Reference |
| Fluorescent Protein | EGFP | 23 ± 1.2 s | [14] |
| Fluorescent Protein | mStayGold | 60 ± 5.6 s | [14] |
| Organic Dye | ATTO647N | Significantly more photostable than FPs, often lasting for hundreds of seconds to minutes.[15] | [15] |
| Quantum Dots | - | Orders of magnitude more photostable than organic fluorophores.[1] | [1] |
Experimental Workflows and Logical Relationships
Visualizing the experimental process is crucial for understanding and implementing these technologies. The following diagrams, generated using the DOT language, illustrate the general workflow for protein labeling and the specific steps involved in popular techniques.
Caption: General workflow for protein labeling experiments.
Caption: Workflow for live-cell labeling using self-labeling tags.
Caption: Mechanism of Sortase A-mediated protein ligation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed protocols for some of the key protein labeling techniques discussed in this guide.
Protocol 1: Live-Cell Labeling of SNAP-tag Fusion Proteins
This protocol describes the labeling of SNAP-tag fusion proteins in living mammalian cells with a cell-permeable fluorescent substrate.
Materials:
-
Mammalian cells expressing a SNAP-tag fusion protein, cultured on glass-bottom dishes.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
SNAP-tag substrate stock solution (e.g., 1 mM in DMSO).
-
Fluorescence microscope equipped with appropriate filter sets and a live-cell imaging chamber (37°C, 5% CO₂).
Procedure:
-
Prepare Labeling Medium: Dilute the SNAP-tag substrate stock solution 1:200 in pre-warmed complete cell culture medium to a final concentration of 5 µM.[16] Mix thoroughly by pipetting. Prepare this solution fresh for each experiment.
-
Cell Labeling: Remove the existing medium from the cultured cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a 5% CO₂ incubator.[16][17]
-
Washing: After incubation, remove the labeling medium and wash the cells three times with pre-warmed complete culture medium.[16][17]
-
Final Incubation: After the final wash, add fresh pre-warmed medium and incubate the cells for an additional 30 minutes at 37°C to allow for the diffusion of any unbound substrate out of the cells.[17]
-
Imaging: Image the labeled cells using a fluorescence microscope with the appropriate excitation and emission settings for the chosen fluorophore.
Protocol 2: In Vitro Labeling of HaloTag Fusion Proteins
This protocol outlines the procedure for labeling a purified HaloTag fusion protein in a test tube.
Materials:
-
Purified HaloTag fusion protein in a suitable buffer (e.g., PBS, pH 7.4).
-
HaloTag ligand stock solution (e.g., 1 mM in DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
SDS-PAGE equipment and in-gel fluorescence scanner.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified HaloTag fusion protein (e.g., to a final concentration of 1-10 µM) and the HaloTag ligand (e.g., to a final concentration of 10-20 µM) in the reaction buffer. The final volume can be adjusted as needed.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2-4 hours. Protect the reaction from light if using a fluorescent ligand.
-
Quenching (Optional): To stop the reaction, a quenching reagent can be added, or the reaction can be immediately prepared for analysis.
-
Analysis: Analyze the labeling efficiency by running the reaction mixture on an SDS-PAGE gel. Visualize the labeled protein using an in-gel fluorescence scanner. The labeling efficiency can be quantified by comparing the fluorescence intensity of the labeled protein band to the total protein amount (e.g., by Coomassie staining).
Protocol 3: Sortase A-Mediated Protein Ligation
This protocol provides a general procedure for the in vitro ligation of a protein containing a C-terminal LPXTG motif to a peptide or protein with an N-terminal glycine residue.
Materials:
-
Purified protein of interest with a C-terminal LPXTG tag (e.g., LPETG).
-
Purified peptide or protein with one or more N-terminal glycine residues.
-
Purified, active Sortase A enzyme.
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Quenching solution (e.g., EDTA to chelate Ca²⁺).
-
Analytical tools (e.g., SDS-PAGE, mass spectrometry).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the LPXTG-tagged protein, the N-terminal glycine-containing molecule (typically in a 1:5 to 1:10 molar excess), and Sortase A enzyme in the reaction buffer. Recommended concentrations are typically in the low micromolar range for the proteins and a sub-micromolar concentration for Sortase A.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours.[18] The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching solution, such as EDTA, to chelate the calcium ions required for Sortase A activity.
-
Purification: Purify the ligated product from the unreacted substrates and Sortase A using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).
-
Analysis: Confirm the successful ligation and assess the yield using SDS-PAGE, which will show a band shift corresponding to the ligated product, and verify the precise mass by mass spectrometry. The ligation yield can be as high as 90% with optimized conditions.[7]
Conclusion
The field of protein labeling is continuously evolving, offering an expanding toolkit for researchers to explore the intricacies of biological systems. The choice of a specific technology should be guided by the experimental question, the nature of the protein of interest, and the required sensitivity and resolution of the detection method. Genetic tagging with fluorescent proteins remains a straightforward approach for many live-cell imaging applications, while self-labeling tags like SNAP and Halo offer superior photophysical properties and labeling versatility with organic dyes. For precise, site-specific modifications with minimal perturbation, the incorporation of unnatural amino acids stands out as a powerful, albeit more technically demanding, strategy. Enzymatic methods like Sortase A-mediated ligation provide a versatile platform for creating well-defined protein conjugates. By carefully considering the quantitative data and detailed protocols presented in this guide, researchers can make informed decisions to harness the full potential of protein labeling in their scientific endeavors.
References
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Characterization of Fluorescent Proteins with Intramolecular Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic and Structural Characterization of the Self-Labeling Protein Tags HaloTag7, SNAP-tag, and CLIP-tag - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 8. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neb.com [neb.com]
- 17. Snap-tag Labeling — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 18. roboklon.com [roboklon.com]
Comparative Analysis of Trimethoprim Analogs and Mammalian DHFR Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of antimicrobial compounds is paramount. This guide provides a comparative overview of Trimethoprim and its derivatives concerning their cross-reactivity with mammalian Dihydrofolate Reductase (DHFR), a critical consideration in drug safety and efficacy.
Performance Comparison of DHFR Inhibitors
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity of an antibiotic like Trimethoprim is determined by comparing its IC50 value against the target microbial enzyme versus the host's analogous enzyme.
| Compound | Target Organism/Enzyme | IC50 (µM) | Reference |
| Trimethoprim | Human (hDHFR) | 55.26 | [1] |
| Methotrexate | Human (hDHFR) | 0.08 | [1] |
| Benzamide Derivative JW2 | Human (hDHFR) | 4.72 | [2] |
| Benzamide Derivative JW8 | Human (hDHFR) | 20.17 | [2] |
| Amide Analog 2 | Human (hDHFR) | 0.99 | [1] |
| Amide Analog 3 | Human (hDHFR) | 0.72 | [1] |
This table summarizes the inhibitory concentrations of Trimethoprim and several of its derivatives against human DHFR. Methotrexate, a potent human DHFR inhibitor, is included for reference. The data indicates that while Trimethoprim has a relatively high IC50 for human DHFR, modifications to its structure can significantly increase its affinity for the mammalian enzyme.
Signaling Pathway and Mechanism of Action
DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA synthesis. Inhibition of DHFR disrupts this pathway, leading to a depletion of essential precursors and subsequent cell death. The selectivity of Trimethoprim arises from structural differences between the bacterial and mammalian DHFR active sites.
Experimental Protocols
To assess the cross-reactivity of a Trimethoprim derivative like this compound with mammalian DHFR, a standardized in vitro biochemical assay is employed to determine its IC50 value.
Protocol: In Vitro DHFR Inhibition Assay
1. Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The inhibitory effect of the test compound is quantified by measuring the reduction in the rate of this reaction.
2. Materials and Reagents:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
This compound (or other test inhibitor)
-
Methotrexate (positive control)
-
DMSO (vehicle control)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
3. Reagent Preparation:
-
Assay Buffer: Prepare and adjust the pH to 7.5.
-
DHFR Enzyme Solution: Reconstitute lyophilized hDHFR in assay buffer to a stock concentration. On the day of the experiment, dilute to the final working concentration in cold assay buffer.
-
NADPH Stock Solution: Dissolve NADPH in assay buffer.
-
DHF Stock Solution: Dissolve DHF in assay buffer (may require a small amount of NaOH to dissolve, then readjust pH).
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution to generate a range of test concentrations. Prepare a similar dilution series for Methotrexate.
4. Assay Procedure:
-
Plate Setup:
-
Blank: Assay Buffer.
-
Negative Control (No Inhibitor): Assay Buffer, DHFR enzyme, and DMSO.
-
Positive Control: Assay Buffer, DHFR enzyme, and a known concentration of Methotrexate.
-
Test Wells: Assay Buffer, DHFR enzyme, and the desired concentration of this compound.
-
-
Pre-incubation: Add the assay buffer, inhibitor (or DMSO/Methotrexate), and DHFR enzyme to the appropriate wells. Mix gently and incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add the DHF substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and begin kinetic measurements of the absorbance at 340 nm every 30 seconds for 10-20 minutes.
5. Data Analysis:
-
Calculate Initial Velocity (V₀): Determine the rate of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition: % Inhibition = [(V₀_negative_control - V₀_test_well) / V₀_negative_control] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the IC50 of a test compound against mammalian DHFR.
References
- 1. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study [mdpi.com]
A Comparative Analysis of PROTACs Synthesized with Different Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor where the choice of linker plays a pivotal role in therapeutic success. Far from being a passive tether, the linker profoundly influences the efficacy, selectivity, and physicochemical properties of a PROTAC. [1] This guide provides an objective comparison of PROTACs synthesized with different linkers, supported by experimental data, to facilitate the informed selection of linker strategies in the development of next-generation protein degraders.
The Critical Role of the Linker in PROTAC Efficacy
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker's length, chemical composition, and rigidity are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[1] An ideal linker not only facilitates this key interaction but also imparts favorable properties such as solubility and cell permeability to the PROTAC molecule.[1]
Comparative Analysis of Common Linker Types
The most common classes of linkers used in PROTAC design are Polyethylene Glycol (PEG), alkyl, and rigid linkers. Each class possesses distinct characteristics that influence the overall performance of the PROTAC.
Flexible Linkers: PEG vs. Alkyl Chains
Flexible linkers, primarily composed of PEG or alkyl chains, are often the initial choice in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[3]
-
Polyethylene Glycol (PEG) Linkers: These are composed of repeating ethylene (B1197577) glycol units, which confer hydrophilicity and can improve the solubility of PROTACs.[4] The flexibility of PEG linkers can also be advantageous for cell permeability by allowing the PROTAC to adopt a more compact conformation.[5] However, PEG linkers may be more susceptible to metabolic instability.[4]
-
Alkyl Linkers: Consisting of saturated or unsaturated hydrocarbon chains, alkyl linkers are synthetically straightforward and chemically stable.[4] They offer a simple way to vary the length of the linker. However, their hydrophobic nature can limit aqueous solubility and may lead to nonspecific binding.[1]
Rigid Linkers
Rigid linkers incorporate cyclic structures (e.g., piperazine, aromatic rings) or unsaturated bonds (e.g., alkynes, triazoles) to reduce the conformational flexibility of the PROTAC.[6]
-
Advantages: By pre-organizing the PROTAC into a bioactive conformation, rigid linkers can reduce the entropic penalty of binding and enhance the stability of the ternary complex, potentially leading to improved potency and selectivity.[6][7] They can also contribute to better pharmacokinetic properties.[7] The use of "clickable" linkers, often containing triazole moieties formed via copper-catalyzed azide-alkyne cycloaddition, has streamlined the synthesis of PROTAC libraries for rapid optimization.[2]
-
Disadvantages: The reduced flexibility of rigid linkers can be a double-edged sword; if the predetermined conformation is not optimal for ternary complex formation, it can hinder degradation efficiency.[7] The synthesis of rigid linkers can also be more challenging compared to their flexible counterparts.[6]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[3] The following tables summarize representative data from various studies to illustrate the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.
Table 1: Comparison of Flexible Linkers (PEG vs. Alkyl) for BRD4 Degradation
| Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PEG-based | BRD4 | CRBN | HeLa | ~1 | >90 |
| Alkyl-based | BRD4 | VHL | HeLa | 1.8 | >95 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Impact of Linker Length on BCR-ABL Degradation
| Linker Composition | Linker Length (atoms) | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PEG | 1 (PEG unit) | BCR-ABL | N-end rule E3 ligase | K562 | 0.85 | 98.8 |
| PEG | Varied | BCR-ABL | CRBN | K562 | 2.7 | 91.2 |
Data from studies on BCR-ABL degraders, highlighting the impact of linker length and composition.[5][8]
Table 3: Comparison of a Reversible Covalent PROTAC with a Non-covalent Counterpart for BTK Degradation
| PROTAC Type | Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| Reversible Covalent | PEG-based | BTK | CRBN | Mino | 2.2 | 97 |
| Non-covalent | PEG-based | BTK | CRBN | Mino | 2.2 | 97 |
This table illustrates that for certain targets, a reversible covalent binding modality does not necessarily compromise degradation potency.[6]
Key Experimental Protocols
To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. This includes assessing key parameters from initial binding to final protein degradation.
Western Blot for PROTAC-Induced Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[4]
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[9]
Ternary Complex Formation Assays
These assays are crucial for understanding the initial and critical step in the PROTAC mechanism of action.
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation.[10]
-
Principle: A solution of one binding partner (e.g., PROTAC) is titrated into a solution of the other binding partner(s) (e.g., target protein and E3 ligase), and the heat released or absorbed is measured.[11]
-
General Protocol:
-
Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
-
To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.
-
Load the titrant into the syringe and the titrand into the sample cell of the ITC instrument.
-
Perform the titration and analyze the resulting data to determine binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
The cooperativity factor (α), which indicates the extent to which the binding of the first protein influences the binding of the second, can be calculated from the binary and ternary binding affinities.[11]
-
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[12]
-
Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger protein, its rotation slows down, leading to an increase in polarization. A PROTAC that competes with the tracer for binding will cause a decrease in polarization.[1]
-
General Protocol:
-
Prepare a solution of the target protein and a fluorescently labeled tracer that binds to the same site as the PROTAC's warhead.
-
In a multi-well plate, add the protein-tracer complex to a series of wells.
-
Add the PROTAC at varying concentrations.
-
Incubate to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
The data can be used to determine the binary binding affinities of the PROTAC to its target protein and the E3 ligase.
-
Mandatory Visualizations
References
- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Trimethoprim-PEG3-amine TFA: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals utilizing Trimethoprim-PEG3-amine TFA, a clear and immediate understanding of disposal procedures is essential. This guide provides a comprehensive, step-by-step approach to safely manage the disposal of this compound, ensuring compliance and minimizing risk.
I. Immediate Safety and Handling Considerations
Before initiating any disposal protocol, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of accidental exposure, consult the substance's Safety Data Sheet (SDS) for specific first-aid measures. If an SDS for the specific conjugate is unavailable, the SDS for Trimethoprim should be consulted for initial guidance, keeping in mind that the PEG-amine and TFA components may introduce additional hazards.
II. Waste Characterization: A Multi-faceted Approach
Due to the compound nature of this compound, a thorough waste characterization is the foundational step for its proper disposal. This involves assessing the hazards associated with each of its constituent parts: Trimethoprim, the PEG3 linker, the amine group, and the Trifluoroacetic acid (TFA) salt.
| Component | Potential Hazards |
| Trimethoprim | Harmful if swallowed. May cause eye and skin irritation. May cause respiratory and digestive tract irritation[1]. |
| PEG3 (Polyethylene Glycol linker) | Generally considered to have low toxicity. However, good laboratory procedures are recommended when handling any chemical compound[1]. |
| Amine group | Amines as a class can be corrosive and toxic. They may also be flammable. |
| TFA (Trifluoroacetic acid) salt | TFA is a strong corrosive acid. While in salt form its properties are modified, it is prudent to handle the compound with care, considering the potential for residual acidity or the release of TFA under certain conditions. |
Based on this analysis, this compound waste should be treated as hazardous chemical waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
III. Disposal Protocol: A Step-by-Step Workflow
The following workflow provides a logical sequence for the safe disposal of this compound.
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams unless they are chemically compatible and designated for the same disposal route.
-
If the waste is a solution, be mindful of the solvent's hazardous characteristics (e.g., flammable, halogenated).
Step 2: Containerization
-
Use a designated, leak-proof, and chemically compatible container for waste accumulation. The container must have a secure lid to prevent spills and evaporation.
-
The container must be in good condition, free from cracks or residues on the exterior.
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." If it is in a solution, list all components and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
Record the date when waste was first added to the container (the accumulation start date).
Step 4: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.
-
The storage area should be secure, with secondary containment to capture any potential leaks.
Step 5: Final Disposal
-
Once the container is full, or in accordance with your institution's policies, arrange for the waste to be collected by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all necessary paperwork for the waste pickup, ensuring all information is accurate and legible.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding their commitment to environmental stewardship. Always remember that your institution's EHS department is your primary resource for specific guidance on chemical waste management.
References
Personal protective equipment for handling Trimethoprim-PEG3-amine TFA
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Trimethoprim-PEG3-amine TFA (CAS 2108550-88-3). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazards associated with its constituent parts: Trimethoprim, an amine group, and the trifluoroacetate (B77799) (TFA) salt. The primary acute hazard is associated with the TFA counter-ion, which is derived from the corrosive Trifluoroacetic acid.
Hazard Assessment:
-
Trifluoroacetate (TFA) Salt: TFA salts can be corrosive and irritating. Trifluoroacetic acid itself is a strong, corrosive acid that can cause severe skin burns and eye damage.[1][2][3]
-
Amine Group: Aliphatic and aromatic amines can be corrosive, toxic, and cause severe skin and eye damage.[4][5]
-
Trimethoprim: This component may be harmful if swallowed and can cause allergic skin reactions or asthma-like symptoms upon inhalation in sensitized individuals.[6][7][8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to ensure personnel safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over goggles when handling larger quantities (>500 mL) or when there is a significant risk of splashes.[4][9] | To protect eyes from splashes and aerosols of the corrosive and irritating compound. |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat must be worn and fully buttoned.[4] Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are required.[4][5][9] Double-gloving is recommended for added protection.[5][10] Wear closed-toe shoes and long pants.[4][9] | To prevent skin contact with the potentially corrosive and sensitizing compound. Check glove manufacturer's resistance guide for suitability. |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to avoid the inhalation of vapors or dust.[4][9] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. | To prevent inhalation of potentially harmful aerosols or dust, especially considering the respiratory sensitization potential of Trimethoprim and the corrosivity (B1173158) of TFA. |
Operational and Disposal Plans
Adherence to a strict operational workflow and proper disposal procedures is critical for safely handling this compound.
Operational Plan:
-
Preparation: Assemble all necessary equipment, reagents, and a chemical spill kit appropriate for amines and acids before beginning work.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Handling:
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly doff PPE to avoid cross-contamination.
-
Disposal Plan:
-
Waste Collection: All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.
-
Solid Waste: Collect solid waste and contaminated disposable items (e.g., gloves, weighing paper) in a designated, sealed, and labeled hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[10]
Experimental Protocols
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
Wear appropriate PPE, including respiratory protection, before re-entering the area.[10]
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).[10]
-
Collect all contaminated materials into a sealed, labeled waste container for hazardous waste disposal.
-
Decontaminate the spill area.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6][7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][8]
Caption: Workflow for handling this compound.
References
- 1. Respiratory protection equipments C2HF3O2 (TFA - trifluoroacetic acid), CAS number 76-05-1 [en.gazfinder.com]
- 2. carlroth.com [carlroth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
